molecular formula C9H9BrO2 B2685409 2-(4-Bromophenyl)propanoic acid CAS No. 53086-53-6

2-(4-Bromophenyl)propanoic acid

Cat. No.: B2685409
CAS No.: 53086-53-6
M. Wt: 229.073
InChI Key: PFDBEACWLCHWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-53-6
Record name 2-(4-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Bromophenyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromophenyl)propanoic Acid

Introduction

This compound, a member of the arylpropanoic acid class of compounds, serves as a critical building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, provides a versatile platform for the synthesis of complex molecular targets. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The arylpropanoic acid scaffold is renowned in medicinal chemistry, most notably as the core of many Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The presence of the bromine atom on the phenyl ring further enhances its utility, offering a reactive handle for cross-coupling reactions and other transformations, making it a valuable precursor for creating diverse chemical libraries.

Physicochemical and Structural Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in research and manufacturing. These properties dictate its solubility, reactivity, and handling requirements.

1.1. Identity and Structure

  • IUPAC Name: this compound[2]

  • CAS Number: 53086-53-6[2][3][4]

  • Molecular Formula: C₉H₉BrO₂[2][3]

  • Synonyms: 2-(4-Bromophenyl)propionic acid, 4-bromo-α-methyl-benzeneacetic acid[2][4]

The structure consists of a propanoic acid moiety where the alpha-carbon is directly attached to a benzene ring substituted with a bromine atom at the para position.

1.2. Tabulated Physicochemical Data

PropertyValueSource(s)
Molecular Weight 229.07 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point Not available
Boiling Point 138-141 °C (at 1 Torr)[3]
Density (Predicted) 1.523 ± 0.06 g/cm³[3]
pKa (Predicted) 4.21 ± 0.10[3]
Storage Temperature 2-8°C[3]

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A common strategy involves the bromination of an appropriate phenylpropanoic acid precursor. The choice of synthetic route in an industrial setting is often governed by factors such as cost of starting materials, reaction yield, purity of the final product, and operational simplicity.

A prevalent method for analogous compounds involves the selective bromination of the corresponding arylpropanoic acid. For instance, the synthesis of the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is well-documented and involves the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium[5][6][7]. This approach offers high selectivity for the para position, which is activated by the alkyl group, and is advantageous from a green chemistry perspective by using water as a solvent.

2.1. Exemplary Synthesis Workflow: Electrophilic Bromination

The following protocol outlines a generalized approach for the synthesis of this compound via electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Reaction Setup: Charge a suitable reaction vessel with 2-phenylpropanoic acid and a solvent (e.g., water or a non-reactive organic solvent like carbon tetrachloride).

  • Bromination: Slowly add a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) to the mixture. The reaction may be catalyzed by a Lewis acid (e.g., iron filings) if a less reactive solvent is used. The reaction is typically performed at a controlled temperature to manage exothermicity and selectivity.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched (e.g., with a solution of sodium thiosulfate to remove excess bromine). The pH is then adjusted to acidify the solution, causing the carboxylic acid product to precipitate.

  • Isolation & Purification: The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., xylene or an ethanol/water mixture) to yield the final product with high purity[8].

G cluster_synthesis Synthesis Workflow start Start: 2-Phenylpropanoic Acid react Electrophilic Bromination (e.g., Br2, H2O or CCl4) start->react monitor Reaction Monitoring (TLC/GC) react->monitor workup Aqueous Work-up & Quenching monitor->workup acidify Acidification (e.g., HCl) workup->acidify isolate Filtration & Isolation acidify->isolate purify Recrystallization isolate->purify product Final Product: this compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is defined by its three key structural components: the carboxylic acid, the chiral alpha-carbon, and the bromophenyl ring.

  • Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions typical of carboxylic acids. These include:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.

    • Amidation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to form amides.

    • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Bromophenyl Ring: The bromine atom serves as a versatile handle for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block in drug discovery for creating analogs and focused libraries. Common reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines.

This dual functionality makes this compound and its derivatives valuable intermediates in the synthesis of a wide array of pharmaceutical compounds[9][10].

G cluster_reactions Key Synthetic Transformations main This compound Carboxylic Acid Bromophenyl Ring ester Esterification (R-OH, H+) main:f0->ester amide Amidation (R-NH2, Coupling Agent) main:f0->amide suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) main:f1->suzuki heck Heck Coupling (Alkene, Pd catalyst) main:f1->heck

Caption: Reactivity map of this compound's functional groups.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques is typically employed.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. - Methine Proton (α-H): A quartet (~3.7 ppm) due to coupling with the methyl protons. - Methyl Protons (CH₃): A doublet (~1.5 ppm) due to coupling with the methine proton. - Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region (~175-180 ppm). - Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (ipso-carbon) at a distinct chemical shift. - Methine Carbon (α-C): A signal around 45 ppm. - Methyl Carbon (CH₃): A signal in the upfield region (~18 ppm).
Infrared (IR) Spectroscopy - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region (~500-600 cm⁻¹).
Mass Spectrometry (MS) - Molecular Ion (M⁺): A characteristic pair of peaks (M and M+2) of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₉BrO₂, this would appear at m/z 228 and 230. - Fragmentation: A prominent fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

Applications in Drug Development and Research

Arylpropanoic acids are a cornerstone of modern pharmacology[1]. While this compound itself is not an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and neurological disorders[1][9].

The related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-known key intermediate in the industrial synthesis of Fexofenadine, a widely used non-sedating antihistamine[5][6]. This underscores the importance of the brominated arylpropanoic acid scaffold in accessing complex and commercially significant APIs. The bromine atom not only facilitates key synthetic steps but can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Safety, Handling, and Storage

Proper handling and storage of this compound are imperative to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[2][4][11].

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12][13][14]. Wash hands thoroughly after handling[11][15].

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[11][16]. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability[3].

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[12][14]. If on skin, wash with plenty of water[11][15]. If swallowed, seek medical attention[11][14].

Conclusion

This compound is a chemical intermediate of significant value to the scientific research and pharmaceutical communities. Its well-defined physicochemical properties, combined with the versatile reactivity of its carboxylic acid and bromophenyl moieties, make it an ideal starting material and building block for the synthesis of a wide range of complex organic molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in advancing drug discovery and development programs.

References

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identity

2-(4-Bromophenyl)propanoic acid, a substituted propanoic acid derivative, is a key intermediate and building block in the synthesis of a range of organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structural features—a carboxylic acid group attached to an ethyl chain and a bromine-substituted phenyl ring—confer specific reactivity and physical characteristics that are critical for its application in complex synthetic pathways. Understanding its physicochemical properties is paramount for its effective handling, characterization, and deployment in research and development.

This guide provides an in-depth examination of the essential physical and chemical properties of this compound, outlines validated analytical protocols for its characterization, and discusses its handling and applications, offering a holistic resource for laboratory professionals.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: 2-(4-Bromophenyl)propionic acid, Benzeneacetic acid, 4-bromo-α-methyl-[1][2]

  • CAS Number: 53086-53-6[1][3]

  • Molecular Formula: C₉H₉BrO₂[1][2][3]

Physicochemical Properties

The physical and chemical attributes of a compound dictate its behavior in various experimental conditions, from solubility in reaction media to its stability during storage. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 229.07 g/mol [1][2][3]
Appearance White to off-white crystalline powder[4]
Melting Point Data not consistently available in searches. Related compounds have melting points in the 110-130 °C range.
Boiling Point Data not available.
Solubility Soluble in organic solvents; carboxylic acid moiety suggests some solubility in basic aqueous solutions.[5]
pKa Data not explicitly found; expected to be in the typical range for carboxylic acids (around 4-5).

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and structural integrity of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, while fragment ions help elucidate its structure. The NIST WebBook provides mass spectral data for this compound, which is a critical reference for identity confirmation.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by two prominent absorption bands:

  • O-H Stretch: A very broad absorption band typically found between 2500 and 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded carboxylic acid dimers.[7]

  • C=O Stretch: A strong, sharp absorption band appearing between 1700 and 1725 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.[7] Additional peaks corresponding to C-H stretching and bending, as well as C-Br stretching, will also be present in the fingerprint region.

Analytical Characterization: Protocols and Rationale

Ensuring the purity and identity of this compound is a prerequisite for its use in any application, especially in drug development where impurities can have significant consequences. The following section details validated, step-by-step protocols for its characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is ideal for arylpropionic acids, separating the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method's high resolution and sensitivity allow for the quantification of even trace-level impurities.

Experimental Protocol: RP-HPLC Purity Determination

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3) in a 50:50 (v/v) ratio is a common starting point for arylpropionic acids.[8] The acidic pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV/VIS detector at 225 nm.[8]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The purity is calculated as the area of the main peak relative to the total area of all peaks (Area %).

Titration_Logic Start Start: Accurately weigh sample Dissolve Dissolve sample in solvent (e.g., Ethanol/Water) Start->Dissolve AddInd Add Phenolphthalein Indicator Dissolve->AddInd Titrate Titrate with standardized NaOH AddInd->Titrate Endpoint Endpoint Reached? (Faint Pink Color Persists) Titrate->Endpoint Endpoint->Titrate No RecordVol Record Volume of NaOH used Endpoint->RecordVol Yes Calculate Calculate Assay (%) RecordVol->Calculate

References

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6), a key arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. Arylpropionic acids are a cornerstone class of nonsteroidal anti-inflammatory drugs (NSAIDs), and this brominated analog offers a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, plausible synthetic routes, analytical characterization, and its emerging applications as a strategic building block in the design of innovative pharmaceuticals, including its potential role as a Proteolysis Targeting Chimera (PROTAC) linker.[5]

Introduction: The Significance of Arylpropionic Acids in Drug Discovery

The arylpropionic acid moiety is a privileged scaffold in medicinal chemistry, most famously represented by NSAIDs like Ibuprofen and Naproxen.[1][3] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[1] The therapeutic landscape for this class of compounds is continually evolving, with research expanding into their potential as anticancer, anticonvulsant, and antibacterial agents.[1][2][3][6]

This compound introduces a bromine atom on the phenyl ring, a feature of significant interest to medicinal chemists. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, or it can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties. Its structural similarity to established drugs and its utility as a fragment for molecular linking make it a valuable tool in modern drug discovery.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Chemical and Physical Properties
PropertyValueSource
CAS Number 53086-53-6[7][8]
Molecular Formula C₉H₉BrO₂[7][8]
Molecular Weight 229.07 g/mol [7][8]
IUPAC Name This compound[8]
SMILES CC(C1=CC=C(C=C1)Br)C(=O)O[8]
InChI Key PFDBEACWLCHWRZ-UHFFFAOYSA-N[7][8]
XlogP (predicted) 2.6[8]
Spectroscopic Data Interpretation

2.2.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. Drawing parallels with propanoic acid, we can anticipate the chemical shifts.[9][10]

  • -COOH Proton: A broad singlet, significantly downfield (typically >10 ppm), due to the acidic nature and hydrogen bonding.[10]

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be at a different chemical shift from those meta to it.

  • -CH- Proton (methine): A quartet (due to coupling with the -CH₃ protons) in the region of 3.6-3.8 ppm.

  • -CH₃ Protons (methyl): A doublet (due to coupling with the methine proton) further upfield, around 1.5 ppm.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrations of its key functional groups.[11][12]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

  • C=O Stretch (Carbonyl): A sharp, strong absorption band around 1700-1725 cm⁻¹.[11]

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

2.2.3. Mass Spectrometry

The electron ionization mass spectrum shows a characteristic isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio). The molecular ion peak (M⁺) would appear as a doublet at m/z 228 and 230. A significant fragment would be the loss of the carboxyl group (M-45), resulting in a doublet at m/z 183 and 185.[7]

Synthesis and Purification Strategies

While specific, peer-reviewed synthetic procedures for this compound are not as prevalent as for its methylated analog, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common approach for creating 2-arylpropanoic acids is through the oxidation of a corresponding aldehyde or alcohol, or the hydrolysis of a nitrile. A logical synthetic pathway is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromoacetophenone->1-(4-Bromophenyl)ethanol Reduction (e.g., NaBH4) (1-(4-bromophenyl)ethyl)carbonitrile (1-(4-bromophenyl)ethyl)carbonitrile 1-(4-Bromophenyl)ethanol-> (1-(4-bromophenyl)ethyl)carbonitrile Nucleophilic Substitution (e.g., NaCN) Target_Molecule This compound (1-(4-bromophenyl)ethyl)carbonitrile->Target_Molecule Hydrolysis (Acid or Base) Analytical_Workflow Synthesized_Product Crude Product Purification Recrystallization Synthesized_Product->Purification Purity_Assessment HPLC Analysis Purification->Purity_Assessment Identity_Confirmation Spectroscopic Analysis (NMR, IR, MS) Purity_Assessment->Identity_Confirmation Final_Product Pure this compound Identity_Confirmation->Final_Product

References

A Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize arylpropionic acid derivatives as scaffolds for creating novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, a derivative of propionic acid, belongs to the class of arylpropionic acids, a group renowned for its pharmacological significance, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule's structure, featuring a bromine atom on the phenyl ring, makes it a valuable and versatile intermediate for further chemical modification in drug discovery.[3][4] Its core function is often as a foundational scaffold for building more complex molecules with specific biological targets.

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[5]
CAS Number 53086-53-6--INVALID-LINK--[6]
Molecular Formula C₉H₉BrO₂--INVALID-LINK--[5]
Molecular Weight 229.07 g/mol --INVALID-LINK--[5]
Appearance Solid--INVALID-LINK--[4]

Synthesis and Mechanistic Rationale

While various synthetic routes exist for arylpropionic acids, a common and illustrative method for preparing this compound is through the electrophilic aromatic substitution (bromination) of 2-phenylpropanoic acid. This approach is logical due to the directing effects of the substituents on the benzene ring.

Experimental Protocol: Electrophilic Bromination

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-phenylpropanoic acid in a suitable inert solvent such as glacial acetic acid.

  • Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃). The catalyst is crucial as it polarizes the bromine molecule (Br₂), making it a more potent electrophile (Br⁺).

  • Bromination: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) dissolved in glacial acetic acid to the flask via the dropping funnel at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Allow the mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.

  • Extraction & Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

  • Directing Effects: The alkyl group (-CH(CH₃)COOH) on the benzene ring is an ortho-, para-director. Although the carboxylic acid moiety is deactivating, the activating effect of the alkyl chain and steric hindrance at the ortho positions favor the substitution of bromine at the para position, leading to the desired 4-bromo isomer.

  • Catalyst: FeBr₃ acts as a Lewis acid, accepting a lone pair from one of the bromine atoms in Br₂. This interaction weakens the Br-Br bond and generates a highly electrophilic "Br⁺" species, which is necessary to overcome the aromatic stability of the benzene ring.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification 2-Phenylpropanoic_Acid 2-Phenylpropanoic Acid Mixing Dissolve in Acetic Acid 2-Phenylpropanoic_Acid->Mixing Bromine Bromine (Br₂) Addition Slow Addition of Br₂ Bromine->Addition FeBr3 FeBr₃ (Catalyst) FeBr3->Mixing Mixing->Addition Reaction Stir at Room Temp Addition->Reaction Quench Quench with NaHSO₃ Reaction->Quench Extract Extract with Ether Quench->Extract Purify Recrystallization Extract->Purify Product This compound Purify->Product

Fig. 1: Synthesis workflow for this compound.

Structural Elucidation via Spectroscopy

The molecular structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniquePredicted/Observed DataInterpretation
¹H NMR ~12.0 ppm (s, 1H), ~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H), ~3.7 ppm (q, 1H), ~1.5 ppm (d, 3H)-COOH: Highly deshielded singlet. Aromatic: AA'BB' system of doublets. -CH: Quartet due to coupling with -CH₃. -CH₃: Doublet due to coupling with -CH.
¹³C NMR ~178 ppm, ~140 ppm, ~132 ppm, ~129 ppm, ~121 ppm, ~45 ppm, ~18 ppmC=O: Carbonyl carbon. Aromatic: 4 distinct signals (C-Br, C-C(H)COOH, 2x C-H). -CH: Methine carbon. -CH₃: Methyl carbon.
IR Spec. 2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1600, 1475 cm⁻¹ (medium), 500-600 cm⁻¹ (medium)O-H: Carboxylic acid H-bonding. C=O: Carbonyl stretch. C=C: Aromatic ring stretch. C-Br: Halogen stretch.
Mass Spec. M⁺ at m/z 228, M⁺+2 at m/z 230 (1:1 ratio); Fragment at m/z 183/185Molecular Ion: Characteristic isotopic pattern of bromine. Fragmentation: Loss of carboxyl group (-COOH, 45 Da).

Mass Spectrometry (MS)

The electron ionization mass spectrum provides two key pieces of information: the molecular weight and the presence of bromine. The spectrum available from the NIST database clearly shows a pair of peaks for the molecular ion (M⁺) at m/z 228 and 230.[6] This is the hallmark signature of a molecule containing one bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. A prominent fragmentation pattern is the loss of the carboxyl radical (-COOH), resulting in a fragment ion at m/z 183/185.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Carboxyl Proton (-COOH): A characteristic broad singlet is expected far downfield, typically around 12.0 ppm, due to the acidic nature and hydrogen bonding of the proton.

  • Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system. The two protons adjacent to the electron-withdrawing bromine atom are chemically equivalent and appear as a doublet around 7.5 ppm. The two protons adjacent to the propanoic acid group are also equivalent and appear as a second doublet slightly upfield, around 7.2 ppm.

  • Methine Proton (-CH): This proton is adjacent to both the electron-withdrawing phenyl ring and the carbonyl group, placing its signal around 3.7 ppm. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

  • Methyl Protons (-CH₃): These three protons are coupled to the single methine proton, resulting in a doublet at approximately 1.5 ppm (n+1 = 1+1 = 2).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the most definitive feature of the carboxylic acid, arising from O-H stretching within a hydrogen-bonded dimer.

  • C=O Stretch: A sharp, intense absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Applications in Drug Development and Research

Arylpropionic acids are a cornerstone of anti-inflammatory therapy.[1] While this compound is not an end-product drug itself, its structure makes it an ideal starting point or intermediate for the synthesis of more complex and potent drug candidates.

  • Scaffold for NSAID Analogs: The propionic acid moiety is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[7][8] Researchers can use this molecule as a base to synthesize novel NSAIDs, potentially with improved efficacy or reduced side effects.[9][10][11]

  • Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a lead compound with higher affinity.[3][4] this compound serves as an excellent fragment due to its defined chemical handles: the carboxylic acid for amide bond formation and the bromo-phenyl group for cross-coupling reactions (e.g., Suzuki, Heck), allowing for systematic expansion of the molecule.

Applications cluster_mods Chemical Modifications Scaffold This compound (Core Scaffold) Coupling Suzuki/Heck Coupling (at C-Br bond) Scaffold->Coupling Amidation Amide Bond Formation (at -COOH group) Scaffold->Amidation Intermediate Advanced Drug Intermediate Coupling->Intermediate Amidation->Intermediate API Active Pharmaceutical Ingredient (e.g., Novel NSAID) Intermediate->API

Fig. 2: Role as a scaffold in drug development.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.

References

2-(4-Bromophenyl)propanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)propanoic Acid

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif, featuring a chiral center adjacent to an aryl group, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of each route, emphasizing the causality behind experimental choices to ensure both scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Challenges

The synthesis of this compound presents a classic challenge in organic synthesis: the precise installation of functional groups on an aromatic scaffold while controlling regioselectivity and, in many applications, stereochemistry. The primary challenges include:

  • Regiocontrol: Ensuring the selective introduction of substituents at the para position of the phenyl ring, minimizing the formation of ortho and meta isomers which are often difficult to separate.[1]

  • Carboxylic Acid Installation: Efficiently forming the propanoic acid side chain, a critical pharmacophore for many of its downstream targets.

  • Scalability and Safety: Developing a route that is not only high-yielding but also economically viable and safe for industrial-scale production, avoiding hazardous reagents and harsh conditions where possible.[2]

This guide will explore three distinct and industrially relevant strategies for synthesizing this key intermediate: Electrophilic Aromatic Substitution, Grignard-based Carboxylation, and a modern Palladium-Catalyzed Heck Reaction approach.

Pathway I: Selective Electrophilic Bromination

This pathway represents the most direct approach, starting from a readily available phenylpropanoic acid precursor. The core of this strategy lies in the selective electrophilic bromination of the aromatic ring.

Causality and Strategic Considerations

The carboxyl and alkyl groups on 2-phenylpropanoic acid are ortho-, para-directing activators for electrophilic aromatic substitution. However, achieving high selectivity for the para position over the ortho position is crucial to avoid isomeric impurities.[1] The choice of brominating agent and reaction medium is paramount. Using elemental bromine in an aqueous medium has been shown to surprisingly favor the formation of the desired para isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, in high purity.[1][3] This is attributed to the steric hindrance at the ortho positions imposed by the propanoic acid side chain and the specific solvation effects in an aqueous environment.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile (Br⁺). The electron-rich phenyl ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The para-attack is sterically less hindered and electronically favored, leading to the predominant formation of the 4-bromo substituted product upon deprotonation and rearomatization.

Experimental Protocol: Bromination of 2-Methyl-2-phenylpropanoic Acid

This protocol is adapted from methodologies described in the patent literature for a structurally similar compound, demonstrating the principle of selective bromination.[1][3]

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-methyl-2-phenylpropanoic acid (0.1 mol, 16.4 g) in 200 mL of water.

  • Neutralization (Optional, for Neutral Conditions): Adjust the pH of the solution to ~7.0 by the slow addition of an aqueous sodium hydroxide solution (2M).

  • Bromination: Cool the mixture to 10-15°C using an ice bath. Add liquid bromine (0.11 mol, 5.6 mL) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 10°C. Acidify the solution to a pH of 1-2 with 5N hydrochloric acid. The product will precipitate as a solid.[3]

  • Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water. The crude product can be recrystallized from an aqueous methanol or heptane solution to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.[2][4]

Visualization of Pathway I

G A 2-Phenylpropanoic Acid B Sigma Complex (Arenium Ion) A->B Br₂, H₂O (Electrophilic Attack) C This compound B->C -H⁺ (Rearomatization)

Caption: Pathway I - Electrophilic Bromination.

Pathway II: Grignard Reagent Carboxylation

This classic organometallic approach offers excellent regiocontrol by constructing the molecule from a pre-functionalized starting material, typically 1,4-dibromobenzene or 1-bromo-4-ethylbenzene.

Causality and Strategic Considerations

The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds.[5] By starting with a 4-substituted bromobenzene derivative, the regiochemistry is unequivocally set from the outset. The synthesis involves two key transformations:

  • Formation of a Grignard Reagent: An organomagnesium halide is formed from an aryl halide. This step inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile.

  • Carboxylation: The nucleophilic Grignard reagent attacks carbon dioxide (a weak electrophile), followed by acidic work-up to yield the desired carboxylic acid.[6]

This pathway is highly versatile but requires strict anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[5]

Reaction Mechanism

The reaction begins with the insertion of magnesium metal into the carbon-bromine bond of the starting halide to form the arylmagnesium bromide. In the carboxylation step, the nucleophilic aryl group of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a strong acid in the work-up step liberates the final carboxylic acid product.

Experimental Protocol: Synthesis from 1-bromo-4-(1-bromoethyl)benzene
  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously oven-dried to remove moisture.[5]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask under a nitrogen atmosphere. Add a small volume of anhydrous diethyl ether or THF. Add a few drops of 1-bromo-4-(1-bromoethyl)benzene to initiate the reaction (a crystal of iodine can be added if initiation is slow). Once the reaction begins (indicated by bubbling and heat), add the remaining aryl bromide dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.[7]

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the flask in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution slowly over crushed dry ice.[8] A viscous precipitate will form.

  • Quenching and Work-up: Slowly add 10% aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[6] The mixture will separate into two layers.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford pure this compound.

Visualization of Pathway II

G A 1-Bromo-4-(1-bromoethyl)benzene B Aryl Grignard Reagent A->B Mg, Anhydrous Ether C Magnesium Carboxylate Salt B->C 1. CO₂ (dry ice) D This compound C->D 2. H₃O⁺ (Acidic Work-up)

Caption: Pathway II - Grignard Reagent Carboxylation.

Pathway III: Palladium-Catalyzed Heck Reaction & Carbonylation

This modern approach leverages the power of transition-metal catalysis to construct the carbon skeleton efficiently. It is a two-step, one-pot procedure that offers high yields and good functional group tolerance.[9]

Causality and Strategic Considerations

This pathway is a convergent synthesis that builds the target molecule in two distinct, yet seamlessly connected, catalytic cycles.

  • Heck Reaction: A palladium catalyst couples an aryl bromide with an alkene (in this case, ethylene) to form a styrene derivative.[10][11] This reaction is highly efficient for creating carbon-carbon bonds.

  • Hydroxycarbonylation: Without isolating the intermediate styrene, the same palladium catalyst, under a carbon monoxide atmosphere, facilitates the addition of a carboxyl group to the double bond.[9] The regioselectivity of this step is critical, favoring the formation of the branched 2-arylpropanoic acid over the linear isomer.

The key advantage is the ability to perform these two transformations in a single reaction vessel, which improves efficiency and reduces waste. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities in both steps.[9]

Reaction Mechanism

Heck Reaction: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A final β-hydride elimination step releases the styrene product and regenerates the Pd(0) catalyst.

Hydroxycarbonylation: The styrene product re-enters a catalytic cycle. It coordinates to the Pd(II) center, which then undergoes a nucleophilic attack by water. Carbon monoxide inserts into the Pd-C bond, and subsequent reductive elimination releases the final carboxylic acid product, regenerating the active palladium catalyst.

Experimental Protocol: One-Pot Heck/Carbonylation

This protocol is a conceptual adaptation based on published procedures for similar 2-aryl propionic acids.[9]

  • Catalyst Preparation: In a high-pressure autoclave, charge palladium(II) acetate (Pd(OAc)₂, 0.5 mol%), a suitable phosphine ligand (e.g., BuPAd₂, 2.0 mol%), and 1-bromo-4-vinylbenzene (1.0 eq) in a suitable solvent like DMF or toluene.

  • Heck Reaction: Add a base, such as triethylamine (NEt₃, 1.5 eq). Pressurize the autoclave with ethylene gas (20 bar) and heat the reaction to the optimal temperature (e.g., 100-120°C).

  • Carbonylation: After the Heck reaction is complete (monitored by GC), cool the reactor. Carefully vent the ethylene and acidify the mixture with HCl. Pressurize the autoclave with carbon monoxide (40 bar) and reheat.

  • Reaction Completion & Work-up: Maintain the reaction under CO pressure until the carbonylation is complete. Cool the reactor, vent the CO, and transfer the contents.

  • Isolation: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Pathway III

G A 4-Bromostyrene B Heck Reaction Intermediate (Styrene Derivative) A->B Pd(0) Catalyst, Base Ethylene C Hydroxycarbonylation Intermediate B->C Pd(II) Catalyst, H₂O D This compound C->D CO (40 bar)

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(4-Bromophenyl)propanoic acid. As a Senior Application Scientist, this document is structured to deliver not just a theoretical overview, but a practical, experimentally-grounded framework for understanding and investigating the compound's biological effects. Given the current landscape of available research, this guide will focus on the most probable mechanism of action, drawing parallels from its structural class—the arylpropionic acids—a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Introduction and Chemical Profile

This compound is a halogenated aromatic carboxylic acid.[3] Its chemical structure, featuring a propanoic acid moiety attached to a brominated phenyl ring, places it squarely within the family of arylpropionic acids.[2] This class is renowned for its therapeutic effects, most notably anti-inflammatory, analgesic, and antipyretic properties, with ibuprofen and naproxen being prominent examples.[1][2][4] While this compound is often utilized as a fragment molecule or a building block in the synthesis of more complex pharmaceutical agents, its intrinsic biological activity warrants a thorough investigation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound--INVALID-LINK--[3]
Molecular FormulaC₉H₉BrO₂--INVALID-LINK--[3]
Molecular Weight229.07 g/mol --INVALID-LINK--[3]
CAS Number53086-53-6--INVALID-LINK--[3]
SMILESCC(C1=CC=C(C=C1)Br)C(=O)O--INVALID-LINK--[3]

The Hypothesized Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][4] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[6] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a cytoprotective role, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[4][6]

  • COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[4] The prostaglandins produced by COX-2 are the primary mediators of the inflammatory response, pain, and fever.[4][6]

The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the simultaneous inhibition of COX-1.[4] Most traditional arylpropionic acid NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[4]

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins->GI_Protection_Platelet_Function NSAIDs This compound (and other NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Prostaglandin Synthesis and NSAID Inhibition Pathway.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound acts as a COX inhibitor, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a self-validating system to determine the compound's inhibitory activity and selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This experiment directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Experimental Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (in DMSO) Incubation Incubate Compound with COX-1 or COX-2 Compound->Incubation Enzymes Purified COX-1 and COX-2 Enzymes->Incubation Substrate Arachidonic Acid Reaction Add Arachidonic Acid to initiate reaction Substrate->Reaction Incubation->Reaction Detection Measure Prostaglandin (e.g., PGE2) production Reaction->Detection IC50 Calculate IC50 values for COX-1 and COX-2 Detection->IC50 Selectivity Determine COX-2 Selectivity Index IC50->Selectivity

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

  • Enzyme Preparation: Use commercially available, purified ovine or human COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a DMSO-only control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the percentage of COX inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Table 2: Hypothetical Data Summary for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Reference)~15~35~0.43
Celecoxib (Reference)>100~0.04>2500
Cell-Based Assay for Prostaglandin Production

This assay validates the findings from the in vitro experiment in a more physiologically relevant context by measuring the compound's effect on prostaglandin production in whole cells.

Detailed Protocol:

  • Cell Culture:

    • For COX-2 activity, use a cell line that can be induced to express COX-2, such as RAW 264.7 macrophages or A549 human lung carcinoma cells. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

    • For COX-1 activity, use a cell line that constitutively expresses COX-1, such as U-937 human monocytic cells.

  • Compound Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 1 hour).

  • Stimulation and Measurement:

    • For COX-2 expressing cells, add arachidonic acid to the media.

    • For COX-1 expressing cells, the endogenous substrate is often sufficient.

    • After a defined incubation period, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the compound.

    • Determine the IC50 values for the inhibition of PGE2 production in both cell types.

Structure-Activity Relationship and the Role of the Bromine Atom

The chemical structure of an arylpropionic acid derivative significantly influences its potency and selectivity as a COX inhibitor. The presence of the bromine atom at the para-position of the phenyl ring in this compound is expected to impact its electronic and steric properties, which in turn will affect its binding to the active site of the COX enzymes. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. Further studies, including co-crystallization of the compound with COX enzymes and computational docking simulations, would be invaluable in elucidating the precise molecular interactions.

Conclusion and Future Directions

Based on its structural classification as an arylpropionic acid, the most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile.

Future research should focus on:

  • Determining the stereospecific activity, as the (S)-enantiomer of arylpropionic acids is typically the more active form.

  • Investigating potential off-target effects and other mechanisms of action, as some NSAIDs have been shown to have COX-independent effects.[7]

  • Conducting in vivo studies in animal models of inflammation and pain to establish the therapeutic potential of this compound.

This comprehensive approach will enable a thorough understanding of the mechanism of action of this compound and inform its potential development as a therapeutic agent.

References

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(4-Bromophenyl)propanoic acid is a functionalized derivative of the arylpropionic acid class, a scaffold of immense importance in medicinal chemistry. Best known for members like Ibuprofen, arylpropionic acids are foundational non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a bromine atom at the para-position of the phenyl ring provides a versatile synthetic handle for elaboration, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents and molecular probes. This guide offers an in-depth exploration of its chemical properties, provides a validated synthesis protocol, details methods for its analytical characterization, discusses its critical applications in drug development, and outlines essential safety and handling procedures.

Physicochemical Properties and Nomenclature

The systematic IUPAC name for this compound is This compound .[2] It is also commonly referred to by its synonym, 2-(4-bromophenyl)propionic acid.[2] The molecule's structure combines a propanoic acid moiety with a 4-bromophenyl group, creating a chiral center at the alpha-carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 53086-53-6PubChem[2]
Molecular Formula C₉H₉BrO₂PubChem[2]
Molecular Weight 229.07 g/mol PubChem
Appearance White to off-white solid/crystalline powderCommercial Suppliers
Melting Point 122-124 °CReign Pharma[3]
SMILES CC(C1=CC=C(C=C1)Br)C(=O)OPubChem[2]
InChIKey PFDBEACWLCHWRZ-UHFFFAOYSA-NPubChem[2]

***```dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

}

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of >98%.

Materials:

  • 2-Phenylpropanoic acid

  • Dichloromethane (DCM), anhydrous

  • Iron(III) bromide (FeBr₃), anhydrous

  • Bromine (Br₂)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the solution. The mixture may darken.

  • Bromination: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM via the dropping funnel over 1 hour. Maintain the temperature below 5°C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 10% sodium thiosulfate solution to quench any unreacted bromine. The dark color should dissipate.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove HBr), and brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of acid byproducts.

  • Product Isolation: Acidify the combined aqueous layers with 2M HCl to a pH of 1-2, which will precipitate the carboxylic acid product. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot toluene/hexanes solvent system to yield pure this compound as a white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale / Interpretation
¹H NMR -COOHδ 10-12 ppm (broad singlet)Highly deshielded acidic proton; exchanges with D₂O. [4][5]
Aromatic -CHδ 7.4-7.6 ppm (d, 2H)Protons ortho to bromine, deshielded.
Aromatic -CHδ 7.2-7.3 ppm (d, 2H)Protons meta to bromine.
α-CHδ 3.7 ppm (q, 1H)Quartet due to coupling with adjacent CH₃ group.
-CH₃δ 1.5 ppm (d, 3H)Doublet due to coupling with adjacent α-CH.
¹³C NMR -C=Oδ ~175-180 ppmCarbonyl carbon of the carboxylic acid.
Aromatic C-Brδ ~122 ppmCarbon directly attached to the electronegative bromine.
Aromatic -CHδ ~128-132 ppmSignals for the four aromatic CH carbons.
α-Cδ ~45 ppmAlpha-carbon of the propanoic acid chain.
-CH₃δ ~18 ppmMethyl carbon.
IR Spectroscopy O-H stretch3300-2500 cm⁻¹ (broad)Characteristic broad stretch for a carboxylic acid O-H.
C=O stretch~1700 cm⁻¹ (strong)Carbonyl stretch of the carboxylic acid.
C-Br stretch~600-500 cm⁻¹Stretch for the carbon-bromine bond.
Mass Spec. Molecular Ionm/z 228 & 230Shows characteristic M+ and M+2 peaks in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid can be readily converted into esters, amides, or other functionalities.

G cluster_pathways Synthetic Pathways cluster_applications Therapeutic Areas / Final Products intermediate This compound (Core Building Block) path1 Suzuki Coupling (Boronic Acids) intermediate->path1 path2 Amide Coupling (Amines) intermediate->path2 path3 Esterification (Alcohols) intermediate->path3 path4 Other Cross-Couplings (e.g., Sonogashira) intermediate->path4 app1 Novel NSAID Analogs path1->app1 app2 CNS-Active Agents path2->app2 app3 PROTAC Linkers path3->app3 app4 Metabolic Disease Modulators path4->app4

Caption: Synthetic utility of this compound in drug discovery.

  • Intermediate for Complex APIs: While the closely related 2-(4-bromophenyl)-2-methylpropanoic acid is a documented intermediate for the antihistamine fexofenadine, this compound serves a similar role in building related molecular frameworks. [6][7]The bromo-phenyl moiety is a common feature in many advanced pharmaceutical intermediates.

  • Scaffold for CNS-Active Agents: Phenylpropionic acid derivatives are being explored for the treatment of neurological disorders. [8]The ability to modify the 4-position via the bromo-handle allows for systematic Structure-Activity Relationship (SAR) studies to optimize properties like blood-brain barrier penetration and target engagement.

  • Fragment for PROTACs and Chemical Probes: The compound can serve as a fragment or linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery to degrade disease-causing proteins. [9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Summary

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text

Source: ECHA C&L Inventory [2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the dual functionality of its carboxylic acid and bromo-phenyl groups, provide chemists with a powerful tool for constructing novel molecular entities. From developing next-generation anti-inflammatory agents to pioneering new therapeutic modalities like PROTACs, this compound will continue to be a valuable asset in the drug discovery pipeline.

References

A Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)propanoic Acid: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Insight

2-(4-Bromophenyl)propanoic acid belongs to the family of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure. A detailed understanding of the crystal structure provides invaluable insights into:

  • Solid-state properties: Polymorphism, solubility, and stability, which are critical for drug formulation and bioavailability.

  • Molecular conformation: The preferred arrangement of atoms and functional groups, which dictates intermolecular interactions.

  • Intermolecular interactions: Hydrogen bonding, halogen bonding, and π-stacking, which govern crystal packing and can influence biological activity.

Determining the crystal structure of this compound would, therefore, be a crucial step in its characterization and potential development as a pharmaceutical agent or intermediate.[2][3][4]

The Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that requires precision and careful execution. The primary technique employed for small molecules like this compound is single-crystal X-ray diffraction (SC-XRD).[5][6][7][8]

Step 1: Crystal Growth - The Prerequisite for Diffraction

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step. For a carboxylic acid like this compound, several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

Table 1: Common Solvents for Crystal Growth of Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78.4Good for hydrogen-bonding compounds
AcetonePolar56Higher volatility for faster results
TolueneNonpolar110.6Can promote different polymorphs
HeptaneNonpolar98.4Often used as an anti-solvent
DichloromethanePolar39.6Good for a wide range of compounds
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6][8] The crystal is rotated, and a series of diffraction images are collected at different orientations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Powder Powder Dissolution Dissolution Powder->Dissolution Crystallization Method Crystal_Growth Crystal_Growth Dissolution->Crystal_Growth Crystallization Method Single_Crystal Single_Crystal Crystal_Growth->Single_Crystal Selection Mounting Mounting Single_Crystal->Mounting SC-XRD X-ray_Diffraction X-ray_Diffraction Mounting->X-ray_Diffraction SC-XRD Diffraction_Images Diffraction_Images X-ray_Diffraction->Diffraction_Images Integration Integration Diffraction_Images->Integration Indexing Structure_Solution Structure_Solution Integration->Structure_Solution Phase Problem Initial_Model Initial_Model Structure_Solution->Initial_Model Refinement Refinement Initial_Model->Refinement Least-Squares Validation Validation Refinement->Validation CIF Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step 3: Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The central challenge in crystallography is the "phase problem," where the measured intensities only provide the amplitudes of the structure factors, not their phases.[9] Methods to solve the phase problem for small molecules include:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is the most common approach for small molecules.

  • Patterson Methods: This technique is particularly useful when a heavy atom (like bromine in our case) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and this information can be used to phase the remaining reflections.

Step 4: Structure Refinement and Validation

Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[9][10] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density maps. The final validated structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Predicted Structural Features of this compound

Based on the chemical structure of this compound and the known behavior of similar molecules, we can anticipate several key structural features:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules will form dimeric structures through hydrogen bonds between the carboxylic acid moieties.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule.

  • Chirality: The molecule is chiral, with a stereocenter at the carbon bearing the carboxyl group. In the solid state, it will crystallize as either a conglomerate of enantiopure crystals or as a racemic compound.

molecular_interactions mol1 This compound COOH Br mol2 This compound COOH Br mol1:cooh->mol2:cooh Hydrogen Bond (Dimer) mol3 This compound COOH Br mol2:br->mol3:cooh Halogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Application in Drug Development

The detailed structural information obtained from crystal structure analysis is paramount in drug development. For a compound like this compound, this information can be leveraged for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure influences biological activity can guide the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms is a regulatory requirement and crucial for ensuring consistent product quality and performance.

  • In Silico Modeling: The experimentally determined structure can be used as a starting point for computational studies, such as molecular docking, to predict interactions with biological targets.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination and analysis. The methodologies described herein are grounded in established crystallographic principles and represent the standard workflow for the structural characterization of small molecules. The insights gained from such an analysis would be of significant value to researchers in medicinal chemistry and pharmaceutical sciences, enabling a deeper understanding of its solid-state properties and providing a solid foundation for further development.

References

Metabolic Stability of 2-(4-Bromophenyl)propanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. For researchers, scientists, and drug development professionals, a comprehensive grasp of a candidate's metabolic stability is not merely an academic exercise; it is a critical determinant of its potential success.

This guide provides an in-depth technical exploration of the metabolic stability of 2-(4-Bromophenyl)propanoic acid, a compound representative of the 2-arylpropionic acid class of molecules, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). By dissecting its anticipated metabolic pathways, the enzymes responsible for its biotransformation, and the state-of-the-art methodologies for assessing its stability, this document aims to equip researchers with the foundational knowledge and practical insights necessary for advancing their drug discovery programs.

Anticipated Metabolic Pathways of this compound

While specific metabolic studies on this compound are not extensively documented in publicly available literature, its structural similarity to other 2-arylpropionic acids, such as ibuprofen and naproxen, allows for well-grounded predictions of its metabolic fate. The metabolism of this class of compounds is typically characterized by a combination of Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the primary Phase I metabolic pathway is anticipated to be hydroxylation of the phenyl ring, catalyzed by Cytochrome P450 (CYP) enzymes.

The CYP2C subfamily, particularly CYP2C9 , is the most abundant CYP2C enzyme in the human liver and is a key player in the metabolism of a vast number of drugs, including many NSAIDs.[1][2] It is therefore highly probable that CYP2C9 is the principal enzyme responsible for the oxidative metabolism of this compound. The hydroxylation is likely to occur at the positions ortho or meta to the propanoic acid side chain. Microbial hydroxylation of the parent compound, 2-phenylpropionic acid, has been shown to yield the p-hydroxy metabolite, indicating the susceptibility of the aromatic ring to oxidative attack.[3][4]

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. For carboxylic acid-containing compounds like this compound, the two predominant Phase II pathways are acyl glucuronidation and acyl-CoA thioester formation.

  • Acyl Glucuronidation: This is a major metabolic pathway for many NSAIDs and other carboxylic acids.[5][6][7] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the carboxylic acid moiety of the substrate. Several UGT isoforms, including UGT1A9 and UGT2B7 , have been implicated in the glucuronidation of profens.[5][8] The resulting acyl glucuronide is a highly polar metabolite that can be readily eliminated in urine or bile.

  • Acyl-CoA Thioester Formation: Carboxylic acids can also be activated to their corresponding acyl-CoA thioesters. This metabolic activation can, in some cases, lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, a phenomenon that has been associated with the toxicity of some carboxylic acid-containing drugs.[9][10] In vivo studies with the parent compound, 2-phenylpropionic acid, have demonstrated the formation of its acyl-CoA thioester in rats.[9][11]

It is also conceivable that the bromine substituent could be a site of metabolic attack, potentially leading to de-bromination. Studies on the in vivo metabolism of bromotyrosine have shown that de-halogenation is a major metabolic pathway.[12]

Below is a diagram illustrating the probable metabolic pathways of this compound.

Metabolic_Pathway Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP2C9 Glucuronide Acyl Glucuronide Parent->Glucuronide UGT1A9, UGT2B7 CoA_Thioester Acyl-CoA Thioester Parent->CoA_Thioester Glucuronide_Hydroxylated Hydroxylated Acyl Glucuronide Hydroxylated->Glucuronide_Hydroxylated UGTs

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for Assessing Metabolic Stability

The in vitro assessment of metabolic stability is a cornerstone of early drug discovery, providing crucial data for selecting and optimizing lead candidates. The most common experimental systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, such as CYPs.

Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is monitored. The rate of disappearance is used to calculate key pharmacokinetic parameters.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the CYP cofactor, NADPH.

    • Liver Microsomes: Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the phosphate buffer and the microsomal suspension (typically at a final protein concentration of 0.5 mg/mL) at 37°C for 5-10 minutes.

    • Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point using a validated analytical method (typically LC-MS/MS).

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

The following diagram outlines the key steps in a typical liver microsomal stability assay.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Reagents Prepare Reagents (Buffer, NADPH, Microsomes) Pre-warm Pre-warm Buffer & Microsomes (37°C) Reagents->Pre-warm Compound Prepare Test Compound Stock Solution Add_Compound Add Test Compound Compound->Add_Compound Pre-warm->Add_Compound Initiate Initiate Reaction with NADPH Add_Compound->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench with Acetonitrile & Internal Standard Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

References

Introduction: The Profen Scaffold as a Foundation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)propanoic acid

This compound belongs to the arylpropionic acid class of molecules, a cornerstone of modern pharmacology. This class, famously represented by Ibuprofen, is a pillar of non-steroidal anti-inflammatory drug (NSAID) development.[1][2] While this compound itself is not a frontline therapeutic, it serves a more fundamental role in the drug development pipeline. It is recognized as a crucial fragment molecule and a versatile scaffold for chemical modification and the synthesis of novel drug candidates.[3] Its intrinsic structure, featuring a propionic acid moiety attached to a brominated phenyl ring, provides a validated starting point for exploring a range of biological activities, from classical anti-inflammatory action to novel antimicrobial and beyond.

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of properties. It delves into the inferred core activity of the this compound scaffold based on its chemical lineage, explores the concrete biological activities of its synthesized derivatives, and provides detailed, field-proven methodologies for its evaluation. We will examine the causality behind experimental design and present the data that underscores the potential of this scaffold in developing next-generation therapeutics.

Part 1: The Arylpropionic Acid Framework and Inferred Core Activity

The biological narrative of this compound begins with its structural similarity to profens, one of the most successful classes of NSAIDs.[1] The primary mechanism for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2]

Mechanism of Action: COX Inhibition

The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] COX-2, conversely, is typically induced at sites of inflammation.[1] The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[1]

Arylpropionic acids, including Ibuprofen, act as competitive inhibitors, entering the hydrophobic channel of the COX enzyme and blocking arachidonic acid from reaching the catalytic site (Tyr385), thereby preventing the synthesis of prostaglandin H2 (PGH2) and subsequent pro-inflammatory prostaglandins.[4] Given its structure, this compound is hypothesized to function through this same mechanism, making it a prime candidate for derivatization into novel anti-inflammatory agents.

COX_Pathway_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Inhibition Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Pro-inflammatory Prostaglandins (PGE2, etc.) Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Pro-inflammatory Prostaglandins (PGE2, etc.) Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Pro-inflammatory Prostaglandins (PGE2, etc.)->Inflammation_Pain_Fever Leads to Arylpropionic_Acids This compound & other NSAIDs COX_Enzymes COX-1 / COX-2 Arylpropionic_Acids->COX_Enzymes Inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Arylpropionic Acids.

Part 2: Biological Activities of Synthesized Derivatives

The true potential of the this compound scaffold is revealed through the synthesis and evaluation of its derivatives. Research into 2-(4-substitutedmethylphenyl)propionic acids, which use a closely related chemical core, has demonstrated that this framework can be leveraged to create compounds with potent and diverse biological effects, including dual anti-inflammatory and antibacterial activities.[4]

Dual COX-Inhibitory and Antibacterial Activity

In a key study, derivatives were synthesized by modifying the methyl group on the phenyl ring of a 2-phenylpropionic acid precursor.[4] Several of these compounds exhibited significant inhibitory activity against both COX-1 and COX-2 enzymes, with some proving more potent than the benchmark drug, Ibuprofen.[4][5] Furthermore, a number of the derivatives displayed promising antibacterial properties against a panel of pathogenic bacteria.[4]

This dual-action profile is of significant interest in drug development. Infections can often accompany or mimic inflammatory conditions, and a single compound that addresses both pathologies could offer substantial therapeutic benefits. The compound designated 6l in the study emerged as a particularly effective dual-agent.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro activity of the most promising derivatives from this research, demonstrating the scaffold's capacity to produce highly active compounds.[4]

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Ibuprofen 3.45 5.80
Nimesulide - 1.90
Derivative 6h 2.10 1.95
Derivative 6l 1.80 1.85

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
Chloramphenicol 12.5 6.25 25
Derivative 6d 25 50 50
Derivative 6h 12.5 25 25
Derivative 6l 12.5 25 25
Derivative 6m 25 50 50

MIC: The lowest concentration of a substance that prevents visible growth of a bacterium.

Part 3: Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, the evaluation of compounds derived from the this compound scaffold must follow robust, validated protocols. The following sections detail standard experimental workflows for assessing the key biological activities discussed.

Experimental Workflow: In Vitro COX Inhibition Assay

This protocol describes a common fluorometric method for determining the COX inhibitory activity of a test compound. The assay measures the peroxidase activity of COX, which is coupled to the primary cyclooxygenase reaction.

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzyme (in Tris-HCl buffer) Incubate 1. Pre-incubate Enzyme with Test Compound (10 min) Prep_Enzyme->Incubate Prep_Compound Prepare Test Compound (Serial dilutions in DMSO) Prep_Compound->Incubate Prep_Substrate Prepare Arachidonic Acid & Fluorometric Probe (ADHP) Initiate 2. Initiate Reaction (Add Arachidonic Acid) Prep_Substrate->Initiate Incubate->Initiate Develop 3. Add ADHP/HRP Solution (Detects PGG2 via peroxidase activity) Initiate->Develop Measure 4. Measure Fluorescence (Ex/Em = 535/590 nm) Develop->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot Calculate Calculate IC50 Value (Non-linear regression) Plot->Calculate

Caption: Workflow for the In Vitro COX Fluorometric Inhibitory Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute purified COX-1 and COX-2 enzymes in the Tris-HCl buffer according to the manufacturer's specifications.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to achieve the desired final concentrations for the assay.

    • Prepare the arachidonic acid substrate solution and the fluorometric probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) with horseradish peroxidase (HRP).

  • Assay Procedure (96-well plate format):

    • To each well, add the Tris-HCl buffer, heme cofactor, and the COX enzyme solution.

    • Add a small volume (1-2 µL) of the test compound dilution or DMSO (for the vehicle control).

    • Allow the plate to pre-incubate for 10 minutes at room temperature to permit the compound to bind to the enzyme.

    • Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate.

    • Immediately add the ADHP/HRP solution. The peroxidase component of COX converts PGG2 to PGH2, releasing a peroxide that enables HRP to convert ADHP to the highly fluorescent resorufin.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation ~535 nm, Emission ~590 nm).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema

This is the standard and widely accepted acute inflammation model for evaluating the efficacy of potential anti-inflammatory drugs.[6][7]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac or Ibuprofen), and Test Compound groups (at least 3 doses).

  • Compound Administration:

    • Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) one hour before inducing inflammation. The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (0 h).

    • Inject a 1% solution of carrageenan in sterile saline (typically 0.1 mL) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema (inflammation) at each time point for each animal using the formula: % Edema = [(Vt - V₀) / V₀] * 100, where Vt is the volume at time 't' and V₀ is the initial volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Part 4: Broader Applications and Future Directions

The utility of the bromophenyl propanoic acid motif extends beyond direct anti-inflammatory applications. The bromine atom provides a reactive handle for further chemical synthesis, making it a valuable intermediate. For example, the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the industrial synthesis of Fexofenadine, a widely used second-generation antihistamine.[8][9] This highlights the scaffold's role in creating molecules with entirely different therapeutic targets.

Furthermore, the discovery of dual COX-inhibitory and antibacterial activity from its derivatives opens a promising avenue for developing treatments for inflammatory conditions with a high risk of secondary infection, such as skin and soft tissue infections or certain post-operative states.[4] Future research should focus on optimizing this dual activity, aiming to enhance antibacterial potency while maintaining a safe COX inhibition profile (ideally with selectivity for COX-2). The exploration of other biological targets, leveraging the scaffold's proven ability to fit into enzyme active sites, remains a fertile ground for discovery.

References

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Bromophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-(4-Bromophenyl)propanoic acid belong to the broader class of arylpropionic acids, a cornerstone of medicinal chemistry renowned for producing some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of these derivatives, moving beyond their classical anti-inflammatory and analgesic roles to explore their emerging potential as anticancer agents. We will delve into the synthetic methodologies, dissect the mechanisms of action, present detailed experimental protocols, and synthesize the structure-activity relationships (SAR) that govern their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic innovations.

Introduction: The Arylpropionic Acid Scaffold

Arylpropionic acids are a major class of NSAIDs characterized by a propionic acid moiety attached to an aromatic ring.[2] The parent compound, this compound, serves as a key intermediate and a foundational scaffold for a diverse array of derivatives. These compounds have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and, more recently, anticancer properties.[1][3] Their primary and most well-understood mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[2][4] However, recent investigations have revealed that their pharmacological activities are not limited to COX inhibition, suggesting more complex interactions with cellular pathways, particularly in the context of oncology.[3][5] This guide aims to provide an in-depth, mechanistically grounded overview of this promising class of molecules.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives is a well-established process, though optimization for yield, purity, and stereoselectivity remains an active area of research. The core structure is typically assembled through multi-step sequences starting from readily available aromatic precursors.

A common strategy involves the bromination of a phenylpropanoic acid derivative. Achieving regioselectivity to yield the desired para-substituted isomer is critical, as isomeric impurities can alter the pharmacological profile and introduce undesirable side effects.[6][7] Alternative routes may start with p-substituted precursors and build the propionic acid side chain.[8][9]

Below is a generalized workflow representing a common synthetic approach.

G cluster_0 Synthesis of this compound Core Start 2-Methyl-2-phenylpropanoic Acid Step1 Bromination (e.g., Br2 in aqueous medium) Start->Step1 Intermediate Crude 2-(4-Bromophenyl)- 2-methylpropanoic Acid (Mixture of isomers) Step1->Intermediate Step2 Purification (e.g., Recrystallization) Intermediate->Step2 Product Pure 2-(4-Bromophenyl)- 2-methylpropanoic Acid Step2->Product

Caption: Generalized workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

This protocol is adapted from methodologies described in patent literature, emphasizing selective bromination in an aqueous medium to enhance the yield of the desired para-isomer.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water.

  • Neutralization: Add a solution of sodium carbonate (e.g., 20% in water) dropwise at ambient temperature until the pH of the mixture is approximately 7.0, ensuring the starting material dissolves.[6]

  • Bromination: Add bromine (1.1 to 1.5 equivalents) dropwise to the reaction mixture. Maintain the pH at ~7 by the concurrent addition of the sodium carbonate solution. Monitor the reaction's completion using gas chromatography (GC) or thin-layer chromatography (TLC).[6]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to ambient temperature. Acidify the solution to pH 1-2 with 5N hydrochloric acid.[7]

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (3x volumes).

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous methanol or heptane) to obtain the pure 2-(4-bromophenyl)-2-methylpropanoic acid.[9]

Pharmacological Profile

The pharmacological activities of this compound derivatives are multifaceted, with well-documented anti-inflammatory/analgesic effects and a growing body of evidence for their anticancer potential.

Anti-inflammatory and Analgesic Activity

Mechanism of Action: COX Inhibition

The hallmark of arylpropionic acids is their ability to inhibit cyclooxygenase (COX) enzymes.[4] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins (PGs). PGs are lipid compounds that mediate a variety of physiological and pathological processes.

  • COX-1 is constitutively expressed and plays a "housekeeping" role, involved in gastric cytoprotection, platelet aggregation, and renal blood flow.[10]

  • COX-2 is typically induced at sites of inflammation and is the primary source of PGs that mediate pain, fever, and inflammation.[10]

By inhibiting COX-2, these derivatives reduce the production of inflammatory prostaglandins, leading to their therapeutic anti-inflammatory and analgesic effects. However, non-selective inhibition of COX-1 is responsible for many of the common side effects, particularly gastrointestinal irritation and ulceration.[2][11]

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (Gastric protection, Platelet function) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation NSAID 2-(4-Bromophenyl)propanoic Acid Derivatives (NSAIDs) NSAID->COX1 Inhibition (Side Effects) NSAID->COX2 Inhibition (Therapeutic Effect)

Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[12][13][14]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[13]

  • Induction of Inflammation: Inject 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[14][15]

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[13][16]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema by a test compound is calculated relative to the vehicle control group.

Anticancer Activity

A growing body of research indicates that arylpropionic acid derivatives, including those with a bromophenyl moiety, possess significant anticancer properties.[3][17] This activity appears to extend beyond COX inhibition and involves multiple cellular pathways. The 4-bromophenyl group, in particular, has been highlighted as a potentially crucial feature for the anticancer activity of various molecular scaffolds.[18][19]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many bromophenol derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and the activation of caspases.[19]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[18][19]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of intracellular ROS, which can lead to oxidative stress and trigger cell death pathways.[19]

  • Tubulin Interaction: The disruption of microtubule dynamics is a validated anticancer strategy. Some brominated compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]

Table 1: Representative Anticancer Activity of Bromophenyl-Containing Derivatives

Compound ClassCancer Cell LineActivity MetricResultReference
Bromophenol HybridsA549 (Lung)IC50Induces apoptosis and G0/G1 arrest[19]
5-(3-Bromophenyl)-triazolesSNB-75 (CNS Cancer)% Growth Inhibition41.25% at 10 µM[20]
BromophenolsBel7402 (Hepatoma)IC504.8 - 7.4 nM[21]
Bromophenol DerivativesK562 (Leukemia)IC508.09 µM (72h)[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[22][23]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[22][24]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[22][25]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[22][25]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan forms) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate % Viability & IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design. For arylpropionic acid derivatives, several key structural features govern their pharmacological effects.[26][27]

  • Acidic Moiety: The carboxylic acid group is essential for COX inhibitory activity. It is believed to form a critical ionic bond with a conserved arginine residue in the active site of both COX-1 and COX-2.[26][27]

  • Aromatic Ring: The planar aromatic group provides a hydrophobic interaction platform within the COX active site.[27]

  • α-Methyl Group: The methyl group on the propionic acid side chain is important. In many profens, the (S)-enantiomer is significantly more active as a COX inhibitor than the (R)-enantiomer.[5]

  • Para-Substituent: The nature of the substituent at the para position of the aromatic ring profoundly influences potency and selectivity. The 4-bromophenyl group, as discussed, appears to confer potent anticancer activity in various contexts.[19][20] Modifications here can also tune lipophilicity, which affects absorption, distribution, and overall potency.[26][28]

G Key SAR Features cluster_labels Key SAR Features img_node A Acidic Moiety (-COOH): Essential for COX binding B α-Methyl Group: Confers chirality; (S)-enantiomer often more active C Aromatic Ring: Hydrophobic interactions D Para-Substituent (-Br): Influences potency, selectivity, and anticancer activity pA->A pB->B pC->C pD->D

Caption: Core structure highlighting key features for pharmacological activity.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and pharmacologically significant class of compounds. While their role as potent anti-inflammatory and analgesic agents is well-established through the mechanism of COX inhibition, their emerging profile as anticancer agents opens exciting new avenues for therapeutic development. The presence of the bromophenyl moiety appears particularly important for this latter activity, warranting further investigation into its specific molecular targets and mechanisms.

Future research should focus on:

  • Design of COX-2 Selective Inhibitors: Modifying the core structure to enhance selectivity for COX-2 over COX-1 could lead to NSAIDs with improved gastrointestinal safety profiles.[10][11]

  • Dual-Target Drugs: Exploring derivatives that simultaneously inhibit COX-2 and other cancer-relevant targets (e.g., 5-LOX, tubulin) could yield novel therapeutics with synergistic effects.[11]

  • Mechanistic Elucidation: Deeper investigation into the non-COX-mediated anticancer mechanisms is crucial to fully exploit the therapeutic potential of this chemical class.[3]

By integrating synthetic chemistry, pharmacological screening, and mechanistic studies, the full potential of this compound derivatives can be realized, paving the way for the next generation of anti-inflammatory and anticancer therapies.

References

2-(4-Bromophenyl)propanoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 2-(4-bromophenyl)propanoic acid and its closely related derivatives, focusing on their synthesis, reactivity, and strategic application as core building blocks in the development of complex organic molecules, particularly pharmaceuticals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to explain the causality behind experimental choices and protocols.

Introduction and Core Attributes

This compound is a bifunctional organic compound featuring a carboxylic acid moiety and a bromine-substituted aromatic ring.[1] This unique combination of functional groups makes it an exceptionally valuable intermediate in organic synthesis. The carboxylic acid provides a site for amide bond formation, esterification, or reduction, while the bromo-substituent on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

Its structural analogs, such as 2-[4-(bromomethyl)phenyl]propanoic acid and 2-(4-bromophenyl)-2-methylpropanoic acid, are critical intermediates in the industrial synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[2][3][4] Understanding the properties and reactivity of this core structure is therefore fundamental to the development of efficient synthetic routes for numerous active pharmaceutical ingredients (APIs).

Table 1: Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 53086-53-6[1][5][6]
Molecular Formula C₉H₉BrO₂[1][6]
Molecular Weight 229.07 g/mol [1][6]
Appearance White to off-white crystalline powder[7]
Melting Point 122-124 °C[7]
Solubility Soluble in organic solvents like dichloromethane and methanol[8]

Synthesis of Brominated Phenylpropanoic Acids

The synthesis of brominated phenylpropanoic acids is a critical first step in their utilization. While various methods exist, a common and industrially relevant approach involves the selective bromination of a phenylpropanoic acid precursor. The key challenge in this synthesis is achieving high regioselectivity for the para position, as the formation of ortho and meta isomers complicates purification and reduces the overall yield of the desired product.[3]

Experimental Protocol: Selective Bromination

The following protocol is a representative example adapted from patent literature for the synthesis of a related intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, which illustrates the core principles of selective aromatic bromination.[2][3]

Objective: To synthesize 2-(4-bromophenyl)-2-methylpropanoic acid via selective bromination of 2-methyl-2-phenylpropanoic acid.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine (Br₂)

  • Aqueous medium (e.g., water, potentially with a co-solvent or catalyst)

  • Dichloromethane (for extraction)

  • 5N Hydrochloric acid (for acidification)

  • Anhydrous sodium sulfate (for drying)

  • Hexanes (for recrystallization/suspension)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and the aqueous medium. The choice of an aqueous medium is a key innovation in some industrial processes, as it can surprisingly enhance the selectivity for the para isomer compared to traditional organic solvents like carbon tetrachloride.[3]

  • Bromination: While stirring the mixture, slowly add a stoichiometric amount of liquid bromine at a controlled temperature. The reaction temperature is critical; it must be high enough to facilitate the electrophilic aromatic substitution but low enough to minimize side reactions. Temperatures in the range of 75-80°C are often employed.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to confirm the complete consumption of the starting material.[2][3]

  • Work-up and Extraction: Upon completion, cool the reaction mixture to ambient temperature. If the product precipitates, it can be extracted into an organic solvent like dichloromethane. The organic layers are combined for further processing.[2]

  • Acidification & Washing: The combined organic extracts are washed. If the reaction is performed under neutral or alkaline conditions, the solution is first acidified with hydrochloric acid to a pH of 1-2 to ensure the product is in its protonated, less water-soluble carboxylic acid form.[2]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid product.[2][3]

  • Purification: The crude product is often a mixture of the desired para isomer and small amounts of the meta isomer.[3] Purification is achieved by suspending the crude solid in a non-polar solvent like hexanes and filtering, or by recrystallization from a suitable solvent system such as aqueous methanol. This step is crucial for obtaining a product with high isomeric purity (e.g., >99%).[2]

Causality and Scientific Rationale
  • Regioselectivity: The propanoic acid side chain is an ortho-para directing group. However, steric hindrance from the bulky side chain disfavors substitution at the ortho position, making the para position the major product. Reaction conditions are optimized to maximize this inherent preference.

  • Solvent Choice: The use of an aqueous medium can influence the reaction's selectivity and is often a more environmentally benign choice compared to halogenated solvents like CCl₄, which are toxicologically objectionable for industrial applications.[2]

  • Purification: The difference in polarity and crystal lattice energy between the para and meta isomers allows for efficient separation by recrystallization, a critical step for producing pharmaceutical-grade intermediates.[3]

Diagram: General Synthesis Workflow

Start Precursor (e.g., 2-Methyl-2-phenylpropanoic acid) Reaction Electrophilic Bromination (Br₂, Aqueous Medium, 75-80°C) Start->Reaction 1. Reaction Workup Extraction & Acidification (DCM, HCl) Reaction->Workup 2. Isolation Purification Recrystallization (Hexanes / aq. Methanol) Workup->Purification 3. Purity Enhancement Product Pure Product (e.g., 2-(4-Bromophenyl)-2-methylpropanoic acid) Purification->Product 4. Final Intermediate

Caption: Workflow for the synthesis of a brominated phenylpropanoic acid intermediate.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound and its derivatives stems from the orthogonal reactivity of its two primary functional groups.

Diagram: Key Synthetic Transformations

Core This compound (Building Block) Ester Esterification (R-OH, H⁺) Core->Ester Amide Amide Coupling (R-NH₂, Coupling Agent) Core->Amide AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Core->Suzuki Grignard Grignard Formation (Mg, THF) Core->Grignard Heck Heck Coupling (Alkene, Pd Catalyst) Core->Heck Acid Carboxylic Acid Reactions Bromine Aryl Bromide Reactions

Caption: Key reaction pathways for this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be readily transformed into a variety of other functionalities, serving as an anchor point for building molecular complexity.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This is often used as a protecting group strategy or to modify the pharmacokinetic properties of a drug.[3]

  • Amide Bond Formation: Coupling with amines using standard reagents (e.g., DCC, EDC) produces amides. This reaction is fundamental in medicinal chemistry for creating peptidomimetics or other complex structures.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, providing access to a different class of derivatives.

Reactions at the Aryl Bromide

The C-Br bond is the key to its function as a building block for constructing the carbon skeleton of the target molecule.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide range of cross-coupling reactions. For instance, Suzuki coupling with boronic acids or Heck coupling with alkenes allows for the strategic introduction of new aryl or vinyl groups.

  • Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent like THF forms a Grignard reagent. This powerful nucleophile can then react with various electrophiles, such as CO₂, to introduce a new carboxylic acid group, as seen in some classical syntheses of profen drugs.[9][10]

  • Nucleophilic Aromatic Substitution (for activated systems): While generally unreactive towards SₙAr, if the ring is further activated with electron-withdrawing groups, the bromide can be displaced by strong nucleophiles.

Case Study: A Precursor for Loxoprofen Synthesis

A closely related analog, 2-[4-(bromomethyl)phenyl]propanoic acid , serves as a direct and crucial intermediate in the synthesis of Loxoprofen, a widely used NSAID.[4][11] This synthesis perfectly illustrates the strategic value of this class of building blocks. Loxoprofen works by inhibiting the cyclooxygenase (COX) enzymes responsible for producing prostaglandins, which mediate pain and inflammation.[10][12][13]

Synthetic Step: The key transformation involves a nucleophilic substitution reaction where the bromine atom of the bromomethyl group is displaced by a nucleophile to build the final drug structure. For Loxoprofen, this involves reaction with the enolate of a cyclic ketone.

Protocol Outline: Final Step to Loxoprofen Precursor

  • Enolate Formation: A cyclic ketone precursor is treated with a base (e.g., sodium hydride) to generate a nucleophilic enolate.

  • Nucleophilic Substitution: The enolate is reacted with 2-[4-(bromomethyl)phenyl]propanoic acid. The enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a classic Sₙ2 reaction.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified to yield the Loxoprofen precursor.

This example highlights the utility of the bromomethyl derivative, which can be synthesized from precursors like 2-(4-methylphenyl)propanoic acid via radical bromination using reagents like N-bromosuccinimide (NBS).[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential.

Table 2: GHS Hazard Information

Hazard ClassStatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[1][14]
Skin Corrosion/IrritationCauses skin irritation / severe skin burnsH315 / H314[1][14][15]
Eye Damage/IrritationCauses serious eye irritation / damageH319 / H314[1][14][15]
Target Organ ToxicityMay cause respiratory irritationH335[1][14]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

  • Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17] Avoid all personal contact, including inhalation of dust.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[16]

  • Keep containers tightly sealed when not in use to prevent moisture ingress.[14]

  • Store in original, properly labeled containers.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that offers chemists a reliable and versatile platform for molecular construction. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the efficient synthesis of complex target molecules. Its critical role in the production of NSAIDs and other pharmaceuticals underscores its importance in medicinal chemistry and process development. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist working in the field of organic synthesis and drug discovery.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Brominated Profen Intermediates

2-(4-Bromophenyl)propanoic acid is a valuable synthetic intermediate in the pharmaceutical industry. As a halogenated derivative of 2-phenylpropanoic acid, it belongs to the "profen" family of molecules, many of which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The bromo-functional group at the para-position serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex drug candidates.

This document provides a detailed protocol for the regioselective synthesis of this compound via the direct electrophilic aromatic substitution of 2-phenylpropanoic acid. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline the necessary safety precautions and analytical characterization methods. The protocol described herein is adapted from established industrial processes, prioritizing selectivity, yield, and the use of aqueous media to minimize reliance on hazardous halogenated solvents.[1][2]

Scientific Principles: Mechanism and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction.[3][4] The benzene ring of 2-phenylpropanoic acid acts as a nucleophile, attacking an electrophilic bromine species. The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

The Mechanism of Electrophilic Bromination
  • Formation of the Electrophile: While elemental bromine (Br₂) is not strongly electrophilic enough to react directly with a deactivated aromatic ring, its electrophilicity can be enhanced. In traditional methods, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond.[4][7] However, the protocol detailed below utilizes an aqueous medium where the reaction can proceed, sometimes under neutral or slightly acidic conditions, to generate the desired product.

  • Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine atom, breaking the aromaticity and forming a positively charged arenium ion intermediate. This intermediate is stabilized by resonance, delocalizing the positive charge across the ring.[3][5] This is the slow, rate-determining step of the reaction.[6]

  • Re-aromatization: A base (in this case, likely water) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct. This step is fast and energetically favorable due to the reformation of the stable aromatic system.[5][6]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Re-aromatization A Benzene Ring of 2-Phenylpropanoic Acid B Br-Br (Polarized Bromine) A->B π electrons attack Brδ+ C Resonance-Stabilized Arenium Ion Intermediate B->C D Arenium Ion F This compound (Aromatic Ring Restored) D->F E Base (e.g., H₂O) E->D Proton Abstraction

Diagram 1: The two-step mechanism of electrophilic aromatic substitution.

Controlling Regioselectivity

The substituent already present on the benzene ring dictates the position of the incoming electrophile. The 2-propanoic acid group (-CH(CH₃)COOH) is an ortho, para-directing group. Although it is weakly deactivating due to the inductive effect of the carboxylic acid, its directing effect is controlled by the alkyl portion attached to the ring. The para-position is strongly favored over the ortho-positions due to steric hindrance. The bulky propanoic acid group physically impedes the approach of the bromine electrophile to the adjacent ortho carbons, making the attack at the sterically accessible para-position the major pathway. This steric control is key to achieving high regioselectivity and minimizing the formation of unwanted ortho and meta isomers.[2]

Detailed Experimental Protocol

This protocol is based on methods described for the selective bromination of phenylpropanoic acid derivatives in an aqueous medium, which offers environmental and safety advantages over traditional methods using solvents like carbon tetrachloride.[1][2][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Phenylpropanoic acid≥98%Sigma-AldrichStarting Material
Bromine (Br₂)Reagent GradeFisher ScientificEXTREMELY TOXIC & CORROSIVE
Dichloromethane (DCM)ACS GradeVWRFor extraction
n-HexaneACS GradeVWRFor purification/washing
Hydrochloric Acid (HCl)5 M solutionLabChemFor acidification
Anhydrous Sodium SulfateACS GradeVWRFor drying
Deionized Water------Reaction medium
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Critical Safety Precautions
  • Bromine Handling: Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact and is fatal if inhaled.[9][10] ALL operations involving bromine must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, heavy-duty nitrile or neoprene gloves, and chemical splash goggles with a face shield.[10][11][12]

  • Emergency Preparedness: Have a bromine spill kit and a solution of sodium thiosulfate ready to neutralize any spills or excess bromine. Ensure an emergency safety shower and eyewash station are immediately accessible.

  • Acid Handling: Concentrated acids are corrosive. Handle with appropriate PPE.

  • Solvent Safety: Dichloromethane is a suspected carcinogen. Handle in a fume hood. Hexane is flammable. Keep away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Charge a 500 mL three-necked round-bottom flask with 2-phenylpropanoic acid (25.0 g, 0.166 mol) and deionized water (300 mL). Equip the flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Bromine Addition: While stirring the resulting suspension at ambient temperature (20-25 °C), carefully add liquid bromine (43.8 g, 0.274 mol, ~1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain control of the addition rate.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 75-80 °C using a heating mantle. Maintain this temperature and continue vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1][2] This typically takes several hours. The product may begin to precipitate from the hot mixture.

  • Work-up - Isolation: Once the reaction is complete, cool the mixture to ambient temperature. The crude product should have precipitated. Transfer the entire mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Work-up - Washing & Drying: Combine the organic extracts. Wash the combined organic layer with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude solid product.

  • Purification: Transfer the resulting solid to a beaker and add n-hexane (50 mL). Vigorously stir the suspension. The desired this compound has low solubility in hexane, while non-polar impurities and some isomers are more soluble. Filter the solid using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to obtain the purified product.[1][8]

Diagram 2: Experimental workflow for the synthesis of this compound.

Expected Yield and Product Characteristics
  • Yield: 75-85%

  • Appearance: Off-white to cream-colored crystalline powder.[13]

  • Purity (by HPLC/GC): >98%.[13] The primary impurity is typically the 2-(2-bromophenyl)propanoic acid isomer.

Characterization and Quality Control

Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.

ParameterMethodExpected Result
Molecular Formula ---C₉H₉BrO₂
Molecular Weight ---229.07 g/mol [14]
Appearance VisualOff-white crystalline solid[13]
¹H NMR (CDCl₃, 400 MHz)NMR Spectroscopyδ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.68 (q, 1H, CH), 1.50 (d, 3H, CH₃). Carboxylic proton (-COOH) is a broad singlet, often >10 ppm.
¹³C NMR (CDCl₃, 100 MHz)NMR Spectroscopyδ ~180 (C=O), ~140 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~122 (Ar-C-Br), ~45 (CH), ~18 (CH₃).
IR Spectrum (KBr Pellet)IR SpectroscopyBroad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak ~1700 cm⁻¹ (C=O stretch), peaks ~1600, 1480 cm⁻¹ (C=C aromatic stretch).[15]
Purity GC/HPLC≥98% area.[13]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging a direct bromination in an aqueous medium, this method offers high regioselectivity for the desired para-isomer while minimizing the use of environmentally harmful solvents. The detailed procedural steps, coupled with rigorous safety guidelines and analytical methods, ensure that researchers can confidently and safely produce this key pharmaceutical intermediate for applications in drug discovery and development.

References

Comprehensive Analytical Methodologies for the Characterization of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This guide provides a comprehensive suite of analytical methods for the robust characterization of 2-(4-Bromophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and stability of this critical molecule. Methodologies covered include spectroscopic techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry), chromatography (High-Performance Liquid Chromatography), and thermal analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis). Each section elucidates the scientific principles, provides step-by-step protocols, and presents expected data to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural integrity and purity are paramount, as even minor impurities, such as positional isomers (e.g., 2-(3-bromophenyl)propanoic acid), can carry through the synthetic pathway, impacting the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. Consequently, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of process development and regulatory compliance.

This document serves as a practical guide, moving beyond a simple listing of techniques to explain the causality behind methodological choices. By integrating spectroscopic, chromatographic, and thermal analyses, a complete profile of the molecule can be established, ensuring that it meets the stringent requirements for its intended application. The following sections provide both the theoretical grounding and detailed protocols necessary to achieve this comprehensive characterization.

Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei. For this compound, NMR confirms the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain.

Causality of Experimental Choices: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient spectral dispersion, allowing for clear resolution of proton signals and their coupling patterns.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup (¹H NMR):

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

  • Instrument Setup (¹³C NMR):

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 3 seconds

    • Number of Scans: 1024

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Spectral Data: The following table summarizes the anticipated chemical shifts and multiplicities. Note that the carboxylic acid proton (¹H) may be broad or exchangeable.

Analysis Assignment Expected Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H NMR -CH₃ (Methyl)~1.5Doublet, J ≈ 7.2 Hz
-CH- (Methine)~3.7Quartet, J ≈ 7.2 Hz
Ar-H (ortho to -CH)~7.2-7.3Doublet, J ≈ 8.4 Hz
Ar-H (meta to -CH)~7.4-7.5Doublet, J ≈ 8.4 Hz
-COOH (Carboxyl)~11-12Broad Singlet
¹³C NMR -CH₃~18
-CH-~45
C-Br~121
Ar-CH (ortho to -CH)~129
Ar-CH (meta to -CH)~132
Ar-C (ipso to -CH)~140
-C=O~179-180

Note: Data is predicted based on analysis of structurally similar compounds, such as (3S)-3-(4-bromophenyl)butanoic acid, and standard chemical shift principles[2]. Actual values may vary based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable technique for confirming the presence of the key carboxylic acid and bromophenyl moieties.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation and avoids the complexities of preparing KBr pellets. A typical scan range of 4000-400 cm⁻¹ covers the vibrational frequencies of all relevant functional groups.

Protocol 2: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount (~5 mg) of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Vibrational Bands: The spectrum is characterized by several key absorptions. The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500O-H Stretch (very broad)Carboxylic Acid
~3050C-H Stretch (aromatic)Phenyl Ring
~2980C-H Stretch (aliphatic)Methyl/Methine
1725 - 1700C=O Stretch (strong)Carboxylic Acid
~1600, ~1480C=C Stretch (in-ring)Phenyl Ring
~1410C-O-H BendCarboxylic Acid
~1250C-O StretchCarboxylic Acid
~1070, ~1010C-H In-plane BendSubstituted Phenyl
~820C-H Out-of-plane Bend1,4-Disubstituted Phenyl
~600-500C-Br StretchAryl Bromide

Reference data derived from standard IR correlation tables and spectra of similar compounds[3].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and elemental composition. Electron Ionization (EI) is a common technique that generates characteristic fragments.

Causality of Experimental Choices: Direct infusion or coupling with Gas Chromatography (GC-MS) allows for the introduction of the sample into the ion source. A standard electron energy of 70 eV is used to induce reproducible fragmentation, creating a spectral "fingerprint" that can be compared to library data.

Protocol 3: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • Instrument Setup (GC):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-350 m/z.

    • Source Temperature: 230°C.

  • Data Acquisition: Inject 1 µL of the sample solution. The mass spectrometer will record spectra across the eluting chromatographic peak.

Expected Mass Spectrum Data: The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), resulting in pairs of peaks (M⁺ and M⁺+2) of nearly equal intensity.

m/z (Mass/Charge) Proposed Fragment Identity Significance
230/228[C₉H₉BrO₂]⁺Molecular Ion (M⁺)
185/183[M - COOH]⁺Loss of the carboxyl group
171/169[C₇H₆Br]⁺Loss of propanoic acid moiety
117[C₈H₆O]⁺ (from loss of Br and H₂O)Aromatic fragment
104[C₇H₅O]⁺ (from loss of Br and -CH(CH₃))Aromatic fragment
90[C₇H₆]⁺Aromatic fragment
45[COOH]⁺Carboxyl fragment

Data sourced from the NIST Mass Spectrometry Data Center[4].

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of this compound and quantifying it against a reference standard. A well-developed Reverse-Phase (RP-HPLC) method can effectively separate the main component from starting materials, by-products, and degradation products.

Causality of Experimental Choices: A C18 column is the workhorse for RP-HPLC, providing excellent retention and separation for moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate or formate), is chosen to achieve optimal retention and peak shape. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing. UV detection is ideal, as the bromophenyl chromophore absorbs strongly in the UV region. A wavelength around 225-230 nm typically provides high sensitivity.

HPLC_Workflow p1 Prepare Mobile Phase (ACN:Buffer) h1 Equilibrate C18 Column with Mobile Phase p1->h1 p2 Prepare Standard & Sample Solutions in Diluent h2 Inject Sample (e.g., 10 µL) h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (e.g., 225 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Quantify Assay (vs. Reference Standard) d1->d3

Protocol 4: RP-HPLC Method for Purity and Assay

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase: Mix acetonitrile and the pH 3.0 phosphate buffer in a 50:50 (v/v) ratio. Degas thoroughly.

    • Diluent: Use the mobile phase as the diluent.

  • Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~0.2 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

    • Run Time: Approximately 15 minutes.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.

    • Assay (% vs. Standard): Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

This method is adapted from established protocols for similar aromatic carboxylic acids and represents a robust starting point for validation[5][6].

Thermal Properties Assessment

Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a substance, including its melting point, thermal stability, and decomposition profile.

Thermal_Analysis_Logic cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_input Heat Flow vs. Temperature dsc_output Melting Point (T_onset, T_peak) Enthalpy of Fusion (ΔH_fus) Polymorphic Transitions dsc_input->dsc_output Provides tga_input Mass vs. Temperature tga_output Decomposition Temperature Thermal Stability Range Residual Mass tga_input->tga_output Provides compound 2-(4-Bromophenyl) propanoic Acid (Solid Sample) compound->dsc_input Analyzed by compound->tga_input Analyzed by

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.

Protocol 5: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Temperature Program: Heat from 25°C to 200°C at a constant rate of 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell and start the temperature program.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset or peak of the endothermic event. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).

Expected Thermal Data: For a pure, crystalline substance, a sharp endothermic peak is expected. The melting point for the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is reported in the range of 122-127°C, suggesting a similar range for the target compound[7]. Impurities will typically broaden the melting peak and lower the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.

Protocol 6: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat from 25°C to 600°C at a constant rate of 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.

  • Data Analysis: The resulting curve plots percentage weight loss versus temperature. Determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability.

Expected Thermal Data: this compound is expected to be thermally stable up to its boiling point, beyond which a single, sharp weight loss corresponding to its complete decomposition and volatilization should occur[8][9]. The absence of significant weight loss before melting confirms the material is anhydrous and free of residual solvents.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, FTIR, and MS confirms the molecular identity and structure. The validated RP-HPLC method ensures accurate assessment of purity and the detection of critical process-related impurities. Finally, DSC and TGA provide essential data on the material's solid-state properties and thermal stability. By employing these self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, supporting the development of safe and effective pharmaceuticals.

References

Application Notes and Protocols for the Purification of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2-(4-Bromophenyl)propanoic acid and its structurally related analogs, such as 2-(4-Bromophenyl)-2-methylpropanoic acid. As a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the non-sedating antihistamine Fexofenadine, achieving high purity of this compound is paramount.[1][2] This guide details field-proven protocols for recrystallization, liquid-liquid extraction, and advanced purification strategies, grounded in the physicochemical properties of the target molecule and its common impurities. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the production of high-purity material suitable for downstream applications.

Introduction: The Criticality of Purity

This compound and its derivatives are key building blocks in organic and medicinal chemistry. Their utility as precursors, for instance in the synthesis of Fexofenadine, places stringent demands on their purity.[2] The primary challenge in the synthesis of these compounds is the concurrent formation of isomeric impurities, particularly the meta-substituted (2-(3-bromophenyl)-) analog, during the bromination step.[1][2] This isomeric impurity often exhibits similar physicochemical properties to the desired para-isomer, making separation challenging. If not removed, this impurity can be carried through multi-step syntheses, resulting in a final API that is difficult to purify and may not meet regulatory standards.[2]

This guide provides a multi-faceted approach to purification, explaining the causality behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties and likely impurities is the foundation of an effective purification strategy. The primary example used in this guide is 2-(4-Bromophenyl)-2-methylpropanoic acid, for which extensive data is available.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-2-methylpropanoic acid

PropertyValueSource(s)
Appearance Off-white to cream-colored crystalline powder[3]
Molecular Formula C₁₀H₁₁BrO₂[3][4]
Molecular Weight 243.10 g/mol [3][4][5]
Melting Point 122-127 °C[3][4]
Boiling Point 334.2 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like dichloromethane and methanol; practically insoluble in hexanes and heptanes.[1][6]

Common Impurities:

  • Isomeric Impurities: 2-(3-bromophenyl)-2-methylpropanoic acid (meta) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho). These form during non-selective bromination and are often the most challenging to remove due to similar polarities and solubilities.[1][2][7]

  • Unreacted Starting Material: Unreacted 2-methyl-2-phenylpropanoic acid can persist. Its separation by simple crystallization is often cumbersome due to comparable solubility characteristics with the product.[1][2]

A Multi-Step Purification Strategy

A single purification technique is often insufficient to achieve the high purity (>99%) required for pharmaceutical applications. A logical, multi-step workflow is recommended to systematically remove different classes of impurities.

cluster_0 General Purification Workflow Synthesis Crude Synthesis Product (Contains isomers, starting material, reagents) Workup Aqueous Workup (Liquid-Liquid Extraction) Synthesis->Workup Removes water-soluble reagents Crude_Isolation Crude Solid Isolation (Solvent Evaporation & Hexane Trituration) Workup->Crude_Isolation Removes highly non-polar impurities Primary_Purification Primary Purification (Recrystallization) Crude_Isolation->Primary_Purification Bulk purification Analysis_1 Purity Check (HPLC/GC) Primary_Purification->Analysis_1 Secondary_Purification Advanced Purification (Chromatography or Derivatization) Analysis_1->Secondary_Purification Purity Not Met Final_Product High-Purity Product (>99%) Analysis_1->Final_Product Purity Met Secondary_Purification->Final_Product Removes stubborn impurities (e.g., isomers)

Caption: General workflow for purifying this compound.

Protocol 1: Purification by Optimized Recrystallization

Recrystallization is the most effective technique for the bulk purification of the crude product, significantly enhancing purity by removing the majority of impurities.

Principle of the Method: This technique relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Table 2: Recrystallization Solvent System Selection

Solvent SystemAdvantagesDisadvantagesTypical Purity Improvement
Aqueous Methanol Highly effective for removing isomeric impurities.[1][2] Good crystal formation.Requires careful control of water addition to prevent "oiling out".From ~94% to >99%[2]
Toluene / Xylene Effective for large-scale operations. Good for removing more polar impurities.[8][9]Higher boiling points require more energy. May be less effective at isomer separation than aqueous systems.Can achieve >98% purity[8]
Heptane Excellent for crystallizing butanoic acid analogs.[10] Good for removing polar impurities.Limited solvency for the crude product may require large volumes.Not explicitly quantified for this specific compound, but effective for the class.
Detailed Protocol: Recrystallization from Aqueous Methanol

This protocol is based on methods proven to effectively increase the purity of 2-(4-Bromophenyl)-2-methylpropanoic acid from ~94% to over 99% by reducing the content of the problematic meta-isomer.[2]

Materials:

  • Crude 2-(4-Bromophenyl)-2-methylpropanoic acid

  • Methanol (ACS Grade)

  • Deionized Water

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid (e.g., 30.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of methanol (e.g., 60-80 mL) and gently heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated.

  • Re-homogenization: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of a cold methanol-water mixture (using the same ratio as the final crystallization medium) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Validation:

  • Purity Assessment: Analyze the dried product by Gas Chromatography (GC) or HPLC to confirm the reduction of impurities. A successful purification should show a purity of >99%.[1][2]

  • Melting Point: Determine the melting point. A sharp melting point within the expected range (122-127 °C) is indicative of high purity.[3][4]

  • Yield Calculation: Calculate the percentage yield to assess the efficiency of the recovery.

Protocol 2: Initial Work-up via Liquid-Liquid Extraction

Before recrystallization, an acid-base extraction is a crucial first step to remove neutral organic impurities and unreacted acidic or basic reagents from the crude reaction mixture.

Principle of the Method: This separation technique exploits the acidic nature of the carboxylic acid group. The target compound is soluble in organic solvents in its protonated (acidic) form but becomes soluble in water when deprotonated by a base to form a carboxylate salt. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, allowing the pure acid to be extracted back into an organic solvent.

start Crude Reaction Mixture in Organic Solvent (e.g., DCM) add_base Wash with aq. NaHCO₃ or Na₂CO₃ solution start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Neutral Impurities (Discard) separate1->org_layer1 Top/Bottom depends on solvent aq_layer1 Aqueous Layer: Product as Sodium Salt (R-COO⁻Na⁺) separate1->aq_layer1 acidify Acidify with HCl to pH 1-2 aq_layer1->acidify extract Extract with DCM (3x) acidify->extract separate2 Separate Layers extract->separate2 aq_layer2 Aqueous Layer: Salts (Discard) separate2->aq_layer2 org_layer2 Combined Organic Layers: Pure Product (R-COOH) separate2->org_layer2 dry Dry (Na₂SO₄), Filter, Evaporate Solvent org_layer2->dry end Crude Product for Recrystallization dry->end cluster_1 Purification via Derivatization start Impure Acid Mixture (Product + Starting Material Acid) esterify Esterification (e.g., MeOH, H₂SO₄) start->esterify ester_mix Mixture of Methyl Esters esterify->ester_mix distill Fractional Distillation (under vacuum) ester_mix->distill pure_ester Purified Product Ester distill->pure_ester Collect desired fraction impure_ester Impurity Ester Fraction distill->impure_ester Separate fractions hydrolyze Hydrolysis (e.g., aq. NaOH, then H⁺) pure_ester->hydrolyze end High-Purity Acid hydrolyze->end

References

Gas Chromatography Method for 2-(4-Bromophenyl)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust gas chromatography (GC) method for the analysis of 2-(4-Bromophenyl)propanoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification and purity assessment critical for quality control and developmental research. Due to the inherent low volatility and high polarity of the carboxylic acid moiety, a derivatization step is essential to ensure successful GC analysis. This note provides a detailed protocol for the derivatization of this compound to its volatile trimethylsilyl (TMS) ester, followed by its separation and detection using a flame ionization detector (FID).

The methodology presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The rationale behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's mechanics.

Principle and Strategy

Direct gas chromatographic analysis of carboxylic acids like this compound is often challenging. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape, characterized by excessive tailing. To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[1][2]

This protocol utilizes silylation, a widely adopted and effective derivatization technique for compounds containing active hydrogens.[3][4][5] Specifically, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used as the silylating agent. BSTFA reacts with the carboxylic acid group of this compound to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, as depicted in the reaction below. This conversion to the TMS ester significantly increases the analyte's volatility, making it amenable to GC analysis.[6]

Reaction: R-COOH + (CF3)C(=NSi(CH3)3)OSi(CH3)3 (BSTFA) → R-COOSi(CH3)3 + (CF3)C(=O)NHSi(CH3)3 + F3C-C(=O)N(Si(CH3)3)2

The resulting TMS ester is then separated on a mid-polarity capillary GC column and detected by a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.

Experimental Workflow

The overall experimental workflow is illustrated in the diagram below, outlining the key stages from sample preparation to data acquisition and analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in appropriate solvent A->B Solubilization C Addition of BSTFA (Silylating Agent) B->C Aliquoting D Incubation at elevated temperature C->D Reaction Initiation E Injection into GC System D->E Sample Introduction F Separation on Capillary Column E->F Chromatographic Process G Detection by FID F->G Analyte Detection H Chromatogram Generation G->H Signal Acquisition I Peak Integration and Quantification H->I Data Analysis

Caption: Workflow for the GC-FID analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatization grade

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Helium (carrier gas), ultra-high purity

  • Hydrogen (FID fuel gas), ultra-high purity

  • Air (FID oxidant), zero grade

  • Nitrogen (make-up gas), high purity

  • 2 mL screw-top GC vials with PTFE-lined septa

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required. The specific parameters are detailed in the table below.

Parameter Setting
GC System Agilent 7890B GC System or equivalent
Injector Split/Splitless
Liner Deactivated, single taper with glass wool
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Detector Flame Ionization Detector (FID)
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

Derivatization Protocol
  • Transfer 100 µL of each standard solution or sample solution into a 2 mL GC vial.

  • Add 100 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and solvent.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-FID Operating Conditions

The following instrumental parameters should be set for the analysis of the derivatized this compound.

Parameter Value Rationale
Injector Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for the column dimensions.
Oven Temperature Program Initial: 100°C, hold for 2 minAllows for solvent focusing.
Ramp: 15°C/min to 280°CSeparates the analyte from potential byproducts.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds.
Detector Temperature 300°CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minStandard fuel gas flow for FID.
Air Flow 300 mL/minStandard oxidant flow for FID.
Make-up Gas (Nitrogen) 25 mL/minImproves peak shape and detector response.

Expected Results and Discussion

Under the specified conditions, the TMS ester of this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. The use of a mid-polarity DB-5ms column provides a good balance of selectivity for the aromatic and silylated functional groups.

A typical calibration curve should exhibit excellent linearity (R² > 0.999) over the concentration range of the working standards. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation:

Parameter Expected Value
Retention Time Analyte-specific, highly reproducible
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines or internal laboratory standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be confirmed by analyzing a blank (reagents only) and a placebo (sample matrix without the analyte).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The key to this successful analysis lies in the efficient silylation of the carboxylic acid group with BSTFA, which renders the analyte sufficiently volatile for GC separation. By following the prescribed experimental conditions and validation procedures, researchers and drug development professionals can achieve accurate and precise results for this important chemical intermediate.

References

1H NMR spectrum of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Bromophenyl)propanoic acid

Introduction

This compound is a valuable building block in organic synthesis and drug development, often utilized in the creation of more complex molecular architectures. Its structure incorporates several key features—a carboxylic acid, a chiral center, a methyl group, and a para-substituted aromatic ring—each presenting a distinct signature in proton nuclear magnetic resonance (¹H NMR) spectroscopy. Accurate structural verification of this and related compounds is paramount for ensuring the integrity of research and development pipelines.

This comprehensive application note provides a detailed guide to the ¹H NMR spectrum of this compound. It serves as a practical resource for researchers, scientists, and drug development professionals, offering not just a protocol for data acquisition but also a thorough explanation of the underlying principles that govern the spectral output. By understanding the causality behind the observed chemical shifts, splitting patterns, and integration, analysts can confidently verify the structure and purity of their material.

Molecular Structure and Expected Proton Environments

The first step in predicting and interpreting a ¹H NMR spectrum is to analyze the molecule for chemically non-equivalent protons. Due to the molecule's asymmetry, we can identify five distinct proton environments in this compound.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

  • Hₐ (Methyl Protons): Three chemically equivalent protons of the -CH₃ group.

  • Hₑ (Methine Proton): A single proton at the chiral center (-CH).

  • Hₑ (Aromatic Protons): Two equivalent protons on the benzene ring ortho to the propanoic acid substituent.

  • Hₐ (Aromatic Protons): Two equivalent protons on the benzene ring ortho to the bromine atom.

  • Hₑ (Carboxylic Acid Proton): The single, acidic proton of the -COOH group.

Predicted ¹H NMR Spectral Data

The chemical environment of each proton group dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling). The predicted spectral parameters are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Hₐ ~1.5Doublet (d)~73HLocated on a standard alkyl group, its signal is shifted slightly downfield due to the proximity of the deshielding aromatic ring and carboxyl group. It is split into a doublet by the single adjacent methine proton (Hₑ).
Hₑ ~3.7Quartet (q)~71HThis proton is alpha to both the electron-withdrawing carboxyl group and the aromatic ring, causing a significant downfield shift.[1][2] It is split into a quartet by the three neighboring methyl protons (Hₐ).
Hₑ ~7.2-7.4Doublet (d)~8-92HThese aromatic protons are ortho to the alkyl substituent and meta to the electron-withdrawing bromine atom. Their chemical shift is influenced by the ring current.[3] They are split by the adjacent Hₐ protons.
Hₐ ~7.5Doublet (d)~8-92HThese aromatic protons are ortho to the electronegative bromine atom, which deshields them more strongly than the alkyl group, causing them to appear further downfield compared to Hₑ.[4] They are split by the adjacent Hₑ protons.
Hₑ 10.0 - 13.0Broad Singlet (br s)N/A1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intermolecular hydrogen bonding.[1][5][6] Its signal is often broad and can disappear upon shaking the sample with D₂O due to proton exchange.[7][8]

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, high-resolution ¹H NMR spectrum requires careful sample preparation. The following protocol is a validated method for the analysis of this compound and similar small organic molecules.

Diagram 2: Standard ¹H NMR Sample Preparation Workflow

G A 1. Weigh Sample (5-25 mg) into a clean, dry vial. B 2. Add Deuterated Solvent (~0.7 mL of CDCl₃). Mix to dissolve. A->B C 3. Filter Solution Prepare a Pasteur pipette with a small plug of glass wool. B->C D 4. Transfer to NMR Tube Filter the sample solution directly into a clean, dry NMR tube. C->D E 5. Add Internal Standard (Optional) Add a small amount of TMS solution for precise chemical shift calibration. D->E F 6. Spectrometer Analysis Insert tube, then lock, shim, and acquire the spectrum. E->F

Caption: Experimental workflow for ¹H NMR characterization.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 5 and 25 mg of this compound into a small, clean glass vial.[9][10]

  • Solvent Selection and Dissolution:

    • Causality: A deuterated solvent (a solvent where hydrogen atoms are replaced by deuterium) is essential.[11] This prevents the large proton signal from the solvent from overwhelming the much smaller signals from the analyte.[12][13][14] Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (a singlet at ~7.26 ppm) which can be used for reference.[12][14]

    • Procedure: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[10] Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filtration:

    • Causality: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution. Filtration is a critical step to remove these particles.

    • Procedure: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it. Using the pipette, draw the sample solution and carefully transfer it into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For the most accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.0 ppm.[2][8] Often, the residual solvent peak is sufficient for routine characterization.

  • Data Acquisition:

    • Cap the NMR tube and insert it into the spectrometer's spinner turbine.

    • Lower the sample into the magnet.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field during the experiment.

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

    • Acquire the ¹H NMR spectrum using standard instrument parameters.

Data Interpretation and Validation

A successfully acquired spectrum should display signals corresponding to the predictions in the table above.

  • Chemical Shift: Verify that the signals appear in the expected regions of the spectrum. The broad singlet downfield of 10 ppm is a strong indicator of the carboxylic acid proton.[1][5][6] The signals between 7 and 8 ppm confirm the presence of an aromatic ring.[3][15]

  • Integration: Check the relative integrals of the peaks. The ratio should be approximately 3 (Hₐ) : 1 (Hₑ) : 2 (Hₑ) : 2 (Hₐ) : 1 (Hₑ). Modern NMR software makes this analysis straightforward.

  • Multiplicity and Coupling: The splitting patterns are crucial for confirming connectivity. The quartet-doublet pattern for the propanoic acid fragment (Hₑ and Hₐ) is a classic ethyl group signature. The two distinct doublets in the aromatic region confirm the 1,4- (para) substitution pattern. The coupling constant (J-value) for the methine-methyl interaction (~7 Hz) should be identical in both the quartet and the doublet.[16] Likewise, the ortho-coupling constant (~8-9 Hz) should be the same for both aromatic doublets.[16]

Conclusion

¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural characterization of this compound. By systematically analyzing the key spectral features—chemical shift, integration, and spin-spin coupling—researchers can gain definitive confirmation of the molecule's identity and purity. Adherence to a robust experimental protocol, particularly regarding sample preparation and the use of deuterated solvents, is critical for acquiring high-quality, interpretable data. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret this essential analytical technique.

References

Application Note: Chiral Separation of 2-(4-Bromophenyl)propanoic acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective separation of 2-(4-Bromophenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the stereospecific bioactivity common in this class of compounds, the accurate determination of enantiomeric purity is critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP). We will explore the foundational principles of chiral recognition, provide a detailed protocol for method implementation, and discuss key parameters for optimization and validation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the chiral analysis of this compound.

Introduction

This compound is a chiral carboxylic acid and a structural analog of widely used profen drugs like ibuprofen and ketoprofen. The pharmacological and toxicological profiles of such chiral molecules are often enantiomer-dependent. For instance, the anti-inflammatory activity of many profens is primarily attributed to the (S)-enantiomer[1]. Consequently, regulatory bodies and pharmaceutical development programs place significant emphasis on the synthesis, isolation, and analysis of individual enantiomers[1][2].

Direct separation of enantiomers by chromatography is the most prevalent and effective method for determining enantiomeric purity[3]. This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Among the vast array of available CSPs, polysaccharide-based phases, such as derivatives of cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including acidic drugs like profens[2][4][5][6][7].

This application note presents a validated HPLC method for the baseline separation of (R)- and (S)-2-(4-Bromophenyl)propanoic acid enantiomers.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem CID 521441[8]
Molecular Weight 229.07 g/mol PubChem CID 521441[8]
Appearance Solid at room temperatureCymitQuimica[9]
Solubility Soluble in organic solventsCymitQuimica[9]
Key Functional Groups Carboxylic acid, Bromophenyl groupCymitQuimica[9]

The presence of the carboxylic acid group makes the molecule amenable to analysis in reversed-phase or normal-phase modes and allows for ionic interactions, while the bromophenyl ring provides a site for π-π interactions and contributes to its UV absorbance for detection.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based CSPs is a complex process governed by the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The chiral recognition mechanism relies on a combination of intermolecular interactions[5][6].

  • Hydrogen Bonding: The carboxylic acid group of the analyte can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The aromatic phenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Interactions: The most critical factor is the spatial fit. The enantiomer that fits more favorably into the chiral grooves or cavities of the polysaccharide polymer will form a more stable complex and, typically, be retained longer on the column. The helical structure of the amylose or cellulose backbone creates a defined chiral environment essential for this recognition[6].

The combination of these interactions, dictated by the three-dimensional structure of the analyte enantiomer, results in a difference in binding energy (Δ(ΔG)) and, consequently, different retention times in the chromatogram.

Experimental Protocol: HPLC Method

This protocol outlines a robust method for the chiral separation of this compound enantiomers. The method is based on established principles for separating profen analogs on polysaccharide CSPs[10].

Materials and Reagents
  • Racemic Standard: this compound (≥98% purity)

  • Solvents: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade)

  • Acidic Modifier: Trifluoroacetic acid (TFA, HPLC grade)

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in diluent

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) is a well-established CSP known for its excellent recognition of arylpropionic acids[11][10].

  • Mobile Phase: A normal-phase eluent consisting of a non-polar alkane (n-hexane) and a polar alcohol modifier (2-propanol) is standard for polysaccharide CSPs[5]. The alcohol modifier is crucial for modulating retention and enantioselectivity.

  • Acidic Modifier: The addition of a small amount of a strong acid like TFA is essential when analyzing acidic compounds. It suppresses the ionization of the analyte's carboxylic acid group, leading to sharper peaks and more reproducible retention times.

Standard and Sample Preparation
  • Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent (n-Hexane/IPA, 90:10) and sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Bring the flask to volume with the diluent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter before transferring to an HPLC vial.

Method Development and Optimization Workflow

Achieving optimal separation often requires fine-tuning the chromatographic conditions. The following workflow provides a logical approach to method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSP Type (e.g., Amylose vs. Cellulose) B Select Mobile Phase Mode (Normal vs. Reversed-Phase) A->B C Perform Initial Run with Generic Conditions (e.g., Hexane/IPA 90:10) B->C D Optimize Alcohol Modifier % (e.g., 5% to 20% IPA) C->D Partial or No Separation E Optimize Acidic Additive % (e.g., 0.05% to 0.2% TFA) D->E F Adjust Flow Rate (0.8 to 1.2 mL/min) E->F G Evaluate Temperature Effect (20°C to 40°C) F->G H Assess Resolution (Rs > 1.5) G->H Achieved Separation I Check Peak Shape & Tailing H->I J Confirm Reproducibility I->J K Final Protocol J->K Method Finalized

Caption: Workflow for Chiral Method Development and Optimization.

  • Alcohol Modifier Concentration: The percentage of alcohol (IPA in this case) in the mobile phase is a powerful tool for adjusting retention. Decreasing the IPA percentage will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time.

  • Choice of Alcohol: Sometimes, changing the alcohol modifier (e.g., from 2-propanol to ethanol) can significantly alter the enantioselectivity.

  • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability difference between the diastereomeric complexes, though it may also increase backpressure and analysis time.

Data Interpretation and System Suitability

  • Resolution (Rs): The degree of separation between the two enantiomer peaks. For quantitative analysis, a resolution of Rs ≥ 1.5 is required to ensure baseline separation.

  • Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors (k) of the two enantiomers. An α > 1 is necessary for any separation to occur.

  • Enantiomeric Excess (%ee): Calculated using the peak areas (A1 and A2) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| x 100%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the chiral separation of this compound enantiomers. By utilizing an amylose-based chiral stationary phase with a normal-phase eluent, excellent resolution and peak shape can be achieved. This method serves as a strong starting point for quality control, purity assessment, and pharmacokinetic studies involving this compound.

References

Application Notes & Protocols: 2-(4-Bromophenyl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-Bromophenyl)propanoic acid. It serves as a crucial starting material and versatile scaffold in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and the generation of diverse molecular libraries for drug discovery. We will explore its strategic importance, provide validated, step-by-step protocols for key synthetic transformations, and explain the scientific rationale behind these methodologies.

Introduction: The Strategic Value of this compound

This compound belongs to the arylpropionic acid class of molecules, a chemical family renowned for its pharmacological significance, most notably as NSAIDs.[1][2][3] Its structure, featuring a propanoic acid moiety attached to a brominated phenyl ring, makes it an exceptionally valuable building block in drug design.

  • The Arylpropionic Acid Core: This motif is a well-established pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic properties of widely used drugs like Ibuprofen and Loxoprofen.[1][3][4] The carboxylic acid group is often crucial for interacting with the active site of cyclooxygenase (COX) enzymes.[1][5]

  • The Bromine Handle: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile functional handle. It provides a reactive site for a multitude of cross-coupling reactions, enabling chemists to strategically introduce diverse chemical functionalities. This allows for the systematic exploration of a compound's structure-activity relationship (SAR) and the optimization of its pharmacokinetic profile.

This combination of a proven pharmacophore and a synthetically versatile handle makes this compound a powerful tool for developing novel therapeutic agents.[6]

Physicochemical Properties
PropertyValue
CAS Number 53086-53-6[6]
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to white crystalline powder
Synonyms p-Bromohydratropic acid

Core Applications in Drug Discovery

The utility of this compound can be broadly categorized into two main areas: as a direct precursor for established drug classes and as a scaffold for novel compound library synthesis.

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The arylpropionic acid scaffold is central to the "profen" class of NSAIDs.[2][7] this compound serves as a key intermediate for synthesizing analogs of drugs like Ibuprofen, Ketoprofen, and Loxoprofen. The general strategy involves replacing the bromine atom with the desired substituent found in the target NSAID, often via a metal-catalyzed cross-coupling reaction. This approach is fundamental in creating derivatives with potentially improved efficacy, selectivity (e.g., COX-2 vs. COX-1), or reduced side effects like gastrointestinal toxicity.[1][8]

Scaffold for Library Synthesis via Cross-Coupling Reactions

The true power of the 4-bromo substituent lies in its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, creating libraries of novel compounds for high-throughput screening.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is invaluable for exploring how different aromatic systems impact target binding and ADME properties.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing linear extensions to the molecule that can probe deep into binding pockets.

  • Buchwald-Hartwig Amination: Reaction with amines introduces C-N bonds, allowing for the synthesis of anilines and related structures, which are common in many drug classes.

  • Heck Coupling: Reaction with alkenes introduces vinyl groups, adding conformational rigidity and new vectors for substitution.

The diagram below illustrates the central role of this compound as a launchpad for these diverse synthetic pathways.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki + R-B(OH)₂ [Pd catalyst] sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira + R-C≡CH [Pd/Cu catalyst] buchwald Buchwald-Hartwig (C-N Bond) main->buchwald + R₂NH [Pd catalyst] amidation Amide Formation (C(O)-N Bond) main->amidation + R₂NH [Coupling Agent] biaryl Bi-aryl Propanoic Acids suzuki->biaryl alkynyl Alkynylphenyl Propanoic Acids sonogashira->alkynyl amino Aminophenyl Propanoic Acids buchwald->amino amide_deriv Amide Derivatives amidation->amide_deriv

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include explanations for key steps, ensuring the user understands the underlying chemistry.

Protocol 1: Ester Protection of the Carboxylic Acid

Rationale: The free carboxylic acid can interfere with many palladium-catalyzed reactions by reacting with the basic conditions or coordinating to the metal center. Therefore, it is often necessary to "protect" it as an ester (e.g., methyl or ethyl ester), which is chemically inert under typical cross-coupling conditions and can be easily hydrolyzed back to the acid post-reaction.

Method: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 20-fold excess of methanol (or ethanol) to serve as both solvent and reagent.

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, amounting to ~5% of the starting material's molar quantity.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Reduce the solvent volume using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Protected Intermediate

Rationale: This protocol describes the palladium-catalyzed coupling of the methyl ester of this compound with an arylboronic acid. The base is essential for the formation of a boronate complex, which facilitates the transmetalation step in the catalytic cycle.[9] The choice of palladium catalyst and ligand is crucial for reaction efficiency.

G start Start: - Protected Bromo-acid - Boronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) setup Assemble Reaction Under Inert Gas (N₂ or Ar) start->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent heat Heat Reaction (e.g., 80-100°C) Monitor by TLC/LC-MS solvent->heat workup Aqueous Workup: - Dilute with H₂O - Extract with EtOAc heat->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Pure Bi-aryl Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the methyl 2-(4-bromophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100°C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired bi-aryl compound.

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_r2 R¹-Pd(II)L₂(R²) transmetal->r1_pd_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetal base Base (OH⁻) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate red_elim Reductive Elimination r1_pd_r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Amide Bond Formation

Rationale: Converting the carboxylic acid to an amide is a common strategy to improve metabolic stability, modulate solubility, and introduce new hydrogen bond donors/acceptors for enhanced target binding. This protocol uses HATU, a highly efficient peptide coupling reagent.

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its established role in the synthesis of anti-inflammatory agents, combined with its amenability to modern cross-coupling chemistry, ensures its continued relevance. The protocols detailed herein provide a reliable foundation for researchers to leverage this versatile molecule in their quest for novel therapeutics. Future applications will likely involve its use in creating PROTACs, covalent inhibitors, and other complex molecular architectures where precise control over substitution is paramount.

References

Application Note: Derivatization of 2-(4-Bromophenyl)propanoic Acid for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

2-(4-Bromophenyl)propanoic acid is a synthetic carboxylic acid that belongs to the arylpropionic acid class of compounds. This class is renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound itself serves as a valuable scaffold in medicinal chemistry due to its structural features, which allow for a wide range of chemical modifications. Derivatization of the carboxylic acid moiety into esters, amides, and other functional groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, can enhance its biological activity, selectivity, and pharmacokinetic profile, making the resulting derivatives promising candidates for screening in various therapeutic areas, including inflammation, pain management, and oncology.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust protocols for the synthesis of ester and amide derivatives, outlines methodologies for their biological screening, and provides guidance on their spectroscopic characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Rationale for Derivatization: A Strategy for Bioactivity Enhancement

The carboxylic acid group of this compound is a key pharmacophore, but it can also contribute to gastrointestinal side effects commonly associated with NSAIDs.[1] Masking this acidic group through derivatization into esters or amides can mitigate this issue and offers several other strategic advantages:

  • Improved Lipophilicity: Ester and amide derivatives are generally more lipophilic than their carboxylic acid precursor. This can enhance their ability to cross biological membranes, potentially leading to improved oral bioavailability and better tissue penetration.

  • Modulation of Activity: The nature of the alcohol or amine used for derivatization can introduce new pharmacophoric features, leading to altered or enhanced biological activity. For instance, incorporating a moiety with known anti-inflammatory or anticancer properties can result in synergistic effects.[1]

  • Prodrug Design: Ester and amide derivatives can act as prodrugs, which are inactive compounds that are metabolized in vivo to release the active carboxylic acid. This approach can be used to improve drug delivery, reduce toxicity, and prolong the duration of action.

  • Exploration of Structure-Activity Relationships (SAR): Synthesizing a library of derivatives with systematic structural variations allows for a thorough investigation of SAR, providing valuable insights for the design of more potent and selective drug candidates.

Synthetic Protocols: From Carboxylic Acid to a Diverse Library of Derivatives

The following section provides detailed, step-by-step protocols for the synthesis of ester and amide derivatives of this compound. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

I. Esterification: Synthesis of Ester Derivatives

Esterification of this compound can be effectively achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Diagram of the Esterification Workflow:

Esterification_Workflow Start This compound + Alcohol AcidCatalyst Add H₂SO₄ (catalyst) Start->AcidCatalyst Reflux Heat under Reflux AcidCatalyst->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ester Derivative Purification->Product

Caption: General workflow for the synthesis of ester derivatives.

Detailed Protocol: Synthesis of Methyl 2-(4-bromophenyl)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. The addition is exothermic and should be done slowly.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure methyl 2-(4-bromophenyl)propanoate.

Table 1: Reaction Parameters for Ester Synthesis

Ester DerivativeAlcoholCatalystReaction Time (h)Typical Yield (%)
Methyl 2-(4-bromophenyl)propanoateMethanolConc. H₂SO₄4-685-95
Ethyl 2-(4-bromophenyl)propanoateEthanolConc. H₂SO₄5-780-90
Propyl 2-(4-bromophenyl)propanoaten-PropanolConc. H₂SO₄6-875-85
II. Amidation: Synthesis of Amide Derivatives

The synthesis of amides from this compound requires the activation of the carboxylic acid group, which can be achieved by converting it to a more reactive intermediate, such as an acyl chloride, or by using a coupling agent.

Diagram of the Amidation Workflow:

Amidation_Workflow Start This compound Activation Activation (e.g., SOCl₂ or Coupling Agent) Start->Activation AmineAddition Add Amine Activation->AmineAddition Reaction Stir at Room Temperature AmineAddition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Detailed Protocol: Synthesis of N-phenyl-2-(4-bromophenyl)propanamide

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Reaction Parameters for Amide Synthesis

Amide DerivativeAmineCoupling MethodReaction Time (h)Typical Yield (%)
N-Phenyl-2-(4-bromophenyl)propanamideAnilineAcyl chloride4-670-85
N-Benzyl-2-(4-bromophenyl)propanamideBenzylamineAcyl chloride4-675-90
N-(4-Methoxyphenyl)-2-(4-bromophenyl)propanamidep-AnisidineAcyl chloride5-765-80

Spectroscopic Characterization of Derivatives

Confirmation of the successful synthesis of the ester and amide derivatives is crucial and is typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compounds.

  • ¹H NMR: The formation of an ester will be confirmed by the appearance of a new set of signals corresponding to the protons of the alcohol moiety. For example, in methyl 2-(4-bromophenyl)propanoate, a singlet corresponding to the methoxy group (-OCH₃) will appear around 3.7 ppm. For amides, a broad singlet corresponding to the N-H proton is typically observed downfield (around 7-9 ppm), and new signals for the protons of the amine residue will be present.

  • ¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid starting material typically resonates around 175-185 ppm. Upon esterification, this signal will shift slightly upfield to approximately 170-175 ppm. In amides, the carbonyl carbon signal appears further upfield, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Carboxylic Acid (Starting Material): A very broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹.

  • Ester Derivative: The broad O-H band will disappear, and the C=O stretching band will shift to a higher frequency, typically 1735-1750 cm⁻¹. A new C-O stretching band will also appear in the 1000-1300 cm⁻¹ region.

  • Amide Derivative: The broad O-H band will be replaced by N-H stretching bands in the 3100-3500 cm⁻¹ region (one or two bands depending on whether it is a secondary or primary amide). The C=O stretching band (Amide I band) will appear at a lower frequency compared to esters, typically in the range of 1630-1690 cm⁻¹.[2]

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following are standard in vitro assays for assessing anti-inflammatory and anticancer potential.

I. Anti-inflammatory Activity Screening

A common and reliable method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Diagram of the Anti-inflammatory Screening Workflow:

Anti_inflammatory_Screening Start Macrophage Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treat with Test Compounds Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate Stimulation->Incubation Measurement Measure Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) Incubation->Measurement DataAnalysis Data Analysis (IC₅₀ determination) Measurement->DataAnalysis

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

II. Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.

Diagram of the Anticancer Screening Workflow:

Anticancer_Screening Start Cancer Cell Line Culture (e.g., MCF-7, A549) Treatment Treat with Test Compounds Start->Treatment Incubation Incubate for 24-72 h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement DataAnalysis Data Analysis (IC₅₀ determination) Absorbance_Measurement->DataAnalysis

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Conclusion and Future Perspectives

The derivatization of this compound into esters and amides is a powerful strategy for generating novel compounds with potentially enhanced biological activities. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of a diverse library of derivatives. By systematically modifying the structure of the parent compound and screening the resulting derivatives using the described assays, researchers can identify promising lead compounds for further development as anti-inflammatory or anticancer agents. Future work could involve the synthesis of more complex derivatives, in-depth mechanistic studies of the most active compounds, and their evaluation in in vivo models to validate their therapeutic potential.

References

Application Note: Unraveling the Reaction Kinetics of 2-(4-Bromophenyl)propanoic Acid Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)propanoic acid is a key building block in the synthesis of numerous pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1] A thorough understanding of the reaction kinetics for its synthesis is paramount for process optimization, ensuring scalability, maximizing yield, and maintaining high purity standards in an industrial setting. This application note provides a comprehensive guide to studying the reaction kinetics of this compound synthesis, offering detailed protocols and explaining the causality behind experimental choices. While several synthetic routes exist, this note will focus on a common and illustrative pathway: the Friedel-Crafts acylation of bromobenzene followed by subsequent transformations. We will also discuss alternative catalytic approaches and the principles for their kinetic analysis.

Synthetic Pathways: An Overview

The synthesis of this compound can be approached through various methods, each with its own set of advantages and challenges. Common strategies include:

  • Friedel-Crafts Acylation Route: This classic approach involves the acylation of bromobenzene, followed by steps to form the propanoic acid moiety.[2][3]

  • Palladium-Catalyzed Carbonylation: Modern cross-coupling methodologies offer efficient routes from vinyl aromatics or aryl halides.[4][5]

  • Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with carbon dioxide.[1][6][7][8][9]

The choice of synthetic route for industrial production often depends on factors such as cost of starting materials, catalyst efficiency, and waste management.[10] Understanding the kinetics of the chosen route is crucial for process control and optimization.

Kinetic Analysis of the Friedel-Crafts Acylation Route

This section details a protocol for the kinetic study of a multi-step synthesis of this compound, starting with the Friedel-Crafts acylation of bromobenzene.

Reaction Mechanism and Key Steps

The overall synthesis can be broken down into the following key transformations:

  • Friedel-Crafts Acylation: Bromobenzene reacts with an acylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-bromophenyl)propan-1-one.

  • Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-(4-bromophenyl)propan-1-ol.

  • Halogenation: The alcohol is converted to a more reactive alkyl halide, such as 1-(4-bromo-1-chlorophenyl)propane.

  • Nitrile Formation and Hydrolysis: The alkyl halide undergoes nucleophilic substitution with a cyanide salt to form the corresponding nitrile, which is then hydrolyzed to yield the final product, this compound.

The rate-determining step in this sequence is often the initial Friedel-Crafts acylation, making it a primary focus for kinetic investigation.

Experimental Protocol for Kinetic Study of Friedel-Crafts Acylation

This protocol is designed to determine the reaction order with respect to the reactants and the catalyst, as well as the activation energy of the reaction.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Automated laboratory reactor (optional, for precise temperature and dosing control)

  • In-situ monitoring probe (e.g., FT-IR or Raman spectrometer) or an autosampler connected to a GC or HPLC system

  • Thermostatic bath

  • Reactants: Bromobenzene, propionyl chloride, aluminum chloride (anhydrous)

  • Solvent: Anhydrous dichloromethane

  • Quenching solution: Cold dilute HCl

  • Internal standard for chromatography (e.g., dodecane)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Charge reactor with bromobenzene, solvent, and internal standard B Equilibrate to desired temperature A->B C Add AlCl3 catalyst and stir to dissolve B->C D Initiate reaction by adding propionyl chloride C->D E Monitor reaction progress via in-situ spectroscopy or sampling D->E F Quench aliquots at specific time points E->F Sampling G Analyze quenched samples by GC/HPLC F->G H Plot concentration vs. time data G->H I Determine initial rates and reaction orders H->I J Calculate rate constants and activation energy I->J

Caption: Experimental workflow for the kinetic study of Friedel-Crafts acylation.

Step-by-Step Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, temperature probe, and condenser. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).

  • Reactant Preparation: In the reactor, charge a known volume of anhydrous dichloromethane, a precise amount of bromobenzene, and the internal standard.

  • Temperature Equilibration: Set the thermostatic bath to the desired reaction temperature (e.g., 0 °C) and allow the reactor contents to equilibrate.

  • Catalyst Addition: Carefully add the anhydrous aluminum chloride to the reactor and stir until it is fully dissolved.

  • Reaction Initiation and Monitoring:

    • Method of Initial Rates: To initiate the reaction, rapidly add a known amount of propionyl chloride.

    • In-situ Monitoring: If using an in-situ probe, begin data acquisition immediately upon addition of the acylating agent.

    • Offline Analysis: If using sampling, withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 2 minutes for the initial phase). Immediately quench each aliquot in a vial containing a cold solution of dilute HCl to stop the reaction.

  • Sample Analysis: Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the product, 1-(4-bromophenyl)propan-1-one, and the remaining bromobenzene relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product as a function of time.

    • Determine the initial rate of reaction from the initial slope of the concentration-time curve.

    • Repeat the experiment with varying initial concentrations of bromobenzene, propionyl chloride, and AlCl₃ to determine the reaction order with respect to each component.

    • Conduct the experiment at different temperatures (e.g., 0 °C, 10 °C, 20 °C) to determine the activation energy using the Arrhenius equation.

Data Presentation and Interpretation

The kinetic data can be summarized in the following tables:

Table 1: Determination of Reaction Order

Experiment[Bromobenzene] (M)[Propionyl Chloride] (M)[AlCl₃] (M)Initial Rate (M/s)
10.10.10.1Rate₁
20.20.10.1Rate₂
30.10.20.1Rate₃
40.10.10.2Rate₄

Table 2: Determination of Activation Energy

Temperature (K)Rate Constant (k)
T₁k₁
T₂k₂
T₃k₃

By analyzing the data in Table 1, the rate law can be determined in the form:

Rate = k[Bromobenzene]ᵃ[Propionyl Chloride]ᵇ[AlCl₃]ᶜ

The activation energy can be calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T) derived from the data in Table 2.

Kinetic Considerations for Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of vinyl aromatics presents a more modern and often more efficient route to 2-arylpropanoic acids.[4][5] The kinetics of these reactions are typically more complex, involving a catalytic cycle with multiple steps.

Catalytic Cycle and Rate-Limiting Step

The generally accepted mechanism for the palladium-catalyzed hydroxycarbonylation of a vinyl arene involves:

  • Oxidative Addition: The active palladium catalyst adds to an aryl halide (if used as a starting material).

  • Olefin Insertion: The vinyl arene inserts into the palladium-aryl bond.

  • CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.

  • Reductive Elimination/Hydrolysis: The acyl-palladium intermediate undergoes hydrolysis to release the carboxylic acid product and regenerate the active palladium catalyst.

Any of these steps can be the rate-limiting step, and the reaction kinetics can be influenced by factors such as ligand choice, CO pressure, and temperature.[11]

Catalytic Cycle Diagram:

G A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-CH2CH(R)-Pd(II)-X(Ln) B->C Olefin Insertion (Vinyl Arene) D Ar-CH2CH(R)-C(O)-Pd(II)-X(Ln) C->D CO Insertion D->A Reductive Elimination/ Hydrolysis (+H2O) (-Product, -HX)

References

Scale-up synthesis of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(4-Bromophenyl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the scale-up synthesis of this compound, a crucial intermediate in the pharmaceutical industry, notably for the production of non-steroidal anti-inflammatory drugs (NSAIDs). We present a robust and scalable protocol centered on the selective bromination of 2-phenylpropanoic acid in an aqueous medium. This application note delves into the mechanistic rationale, process optimization, detailed experimental procedures, and critical safety considerations essential for transitioning from laboratory-scale to pilot or industrial-scale production. The methodologies described herein are designed to ensure high yield, purity, and operational safety, addressing the common challenges encountered in large-scale chemical synthesis.

Introduction and Strategic Overview

This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The successful and economic production of these drugs is contingent upon an efficient and scalable synthesis of this intermediate. While several synthetic routes exist, many are fraught with challenges when considered for industrial application, including the use of hazardous reagents, expensive starting materials, low yields, and the formation of difficult-to-separate isomeric impurities.[1][2]

The primary challenge in synthesizing this compound is achieving high regioselectivity for the para-substituted product, as the formation of ortho and meta isomers complicates purification and reduces the overall yield.[1] Traditional methods employing harsh conditions or non-selective reagents are often unsuitable for large-scale production due to safety and purity concerns.[1][2]

This guide focuses on a well-documented and industrially viable approach: the direct, selective bromination of 2-phenylpropanoic acid. By carefully controlling reaction parameters such as pH and temperature in an aqueous medium, it is possible to favor the formation of the desired 4-bromo isomer.[1][3] This strategy offers a more cost-effective and environmentally benign alternative to other multi-step synthetic pathways.

The Chosen Synthetic Pathway: Selective Electrophilic Bromination

The selected method involves the electrophilic aromatic substitution of 2-phenylpropanoic acid using bromine in an aqueous solution. The propanoic acid substituent is an ortho-, para-directing group, which, under kinetically controlled conditions, can lead to a mixture of isomers. However, by manipulating the reaction environment, we can significantly enhance the selectivity for the para-product.

Mechanistic Rationale and Causality

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key to achieving high para-selectivity lies in leveraging steric hindrance and controlling the reactivity of the aromatic ring. The carboxylate anion, formed under neutral or slightly alkaline conditions, is a less activating group than the corresponding acid, which can temper the reaction rate. Furthermore, the bulky propanoate group sterically hinders the ortho positions, making the para position the more accessible site for electrophilic attack by the bromine.

Conducting the bromination in an aqueous medium at a controlled pH is a critical process parameter.[1][3] A neutral pH, maintained by the addition of a base like sodium carbonate, ensures the formation of the carboxylate salt of the starting material. This approach has been shown to yield a product with a high para-to-other-isomer ratio, which is essential for simplifying downstream purification.[1][3]

Alternative Synthetic Routes

While our focus is on direct bromination, it is pertinent to acknowledge alternative strategies. One common method involves a Grignard reaction, where a suitable brominated precursor is converted to a Grignard reagent and subsequently reacted with carbon dioxide to form the carboxylic acid.[4][5][6] This route is effective but can be sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere, which can add complexity and cost to a large-scale setup.[5] Other multi-step syntheses starting from materials like p-methylstyrene have also been developed, but often involve more unit operations.[4][7]

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 100-150g of purified product. The quantities can be adjusted proportionally for larger batches, provided that the heat and mass transfer capabilities of the equipment are adequate.

Materials and Equipment
Reagents Grade Supplier
2-Phenylpropanoic acid≥98%Standard Chemical Supplier
Bromine≥99.5%Standard Chemical Supplier
Sodium CarbonateACS Reagent GradeStandard Chemical Supplier
DichloromethaneACS Reagent GradeStandard Chemical Supplier
5N Hydrochloric AcidReagent GradeStandard Chemical Supplier
Anhydrous Sodium SulfateACS Reagent GradeStandard Chemical Supplier
HexanesACS Reagent GradeStandard Chemical Supplier
Deionized Water-In-house
Equipment
5L Glass-Lined Reactor with Overhead Stirrer, Temperature Probe, and Reflux Condenser
1L Dropping Funnel
Heating/Cooling Mantle or Circulator
pH Meter
Large Buchner Funnel and Filter Flask
Rotary Evaporator
Appropriate Glassware for Workup and Recrystallization

Experimental Workflow Diagram

Scale_Up_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Charge Reactor: 2-Phenylpropanoic acid Deionized Water B Adjust to pH ~7 with 20% Na2CO3 solution A->B C Controlled Addition of Bromine (Maintain Temp < 35°C & pH ~7) B->C D Monitor Reaction by GC/TLC (Stir until completion) C->D E Cool to Ambient Temp D->E Reaction Complete F Acidify to pH 1-2 with 5N HCl E->F G Extract with Dichloromethane (3x) F->G H Combine Organic Layers G->H I Dry over Na2SO4 H->I J Filter and Concentrate (Rotary Evaporator) I->J K Suspend Crude Solid in Hexanes J->K Crude Product L Stir and Filter K->L M Dry Purified Solid (Vacuum Oven) L->M N Characterize Final Product (GC, NMR, MP) M->N M->N Final Product

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Equip a 5L glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a 1L pressure-equalizing dropping funnel.

  • Charging Reagents: Charge the reactor with 2-phenylpropanoic acid (150 g, 1.0 mol) and deionized water (1.5 L).

  • pH Adjustment: Begin stirring and add a freshly prepared 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture is approximately 7.0. This will form the sodium salt of the starting material, which will be in solution.

  • Bromination: Charge the dropping funnel with bromine (176 g, 1.1 mol, 56.4 mL). Begin adding the bromine dropwise to the stirred reaction mixture. The reaction is exothermic; maintain the internal temperature below 35°C using a cooling bath. Continue to monitor the pH and add small portions of the sodium carbonate solution as needed to maintain a pH of ~7 throughout the bromine addition.[3][8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature. Monitor the reaction's progress by taking small aliquots, extracting with dichloromethane, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully acidify the reaction mixture to a pH of 1-2 by adding 5N hydrochloric acid. A solid precipitate of the crude product will form.[8]

    • Extract the aqueous slurry with dichloromethane (3 x 750 mL).

    • Combine the organic extracts in a suitable container.

    • Dry the combined organic layers over anhydrous sodium sulfate (approx. 50 g), stir for 30 minutes, and then filter.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude solid product.[1][8]

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Add hexanes (500 mL) and stir the suspension vigorously for 1 hour at room temperature. This process washes away non-polar impurities.[1][8]

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold hexanes.

    • Dry the purified white to off-white solid in a vacuum oven at 40-50°C to a constant weight. A typical yield is 185-205 g (81-90%) with a purity of >98.5% by GC.[8]

Quantitative Data Summary
Parameter Value Notes
Starting Material 150 g (1.0 mol)2-Phenylpropanoic acid
Bromine 176 g (1.1 mol)1.1 equivalents
Solvent (Water) 1.5 L10 mL per gram of starting material
Reaction Temperature < 35°CCrucial for selectivity and safety
Reaction pH ~7.0Maintained with 20% Na2CO3
Reaction Time 4-6 hoursMonitor by GC/TLC
Typical Crude Yield QuantitativeBefore purification
Typical Purified Yield 185-205 g (81-90%)After hexane wash
Purity (by GC) >98.5%Para-isomer content

Safety and Hazard Management

Scaling up chemical synthesis requires a stringent adherence to safety protocols. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood, by personnel trained in handling hazardous materials.[9][10][11][12]

  • Hazardous Reagents:

    • Bromine: Highly corrosive, toxic upon inhalation, and can cause severe skin burns.[9] Handle only in a fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.

    • Hydrochloric Acid (5N): Corrosive and can cause severe skin and eye damage.[9] Wear appropriate PPE.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.[10] Minimize inhalation by using a closed system or working in a highly efficient fume hood.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. When handling concentrated bromine, a face shield and heavy-duty gloves are mandatory.[9][13]

  • Engineering Controls: Use of a glass-lined reactor contains the reaction and minimizes exposure. The exhaust from the reactor should be directed to a chemical scrubber to neutralize bromine vapors. Ensure adequate ventilation to prevent the accumulation of flammable or toxic vapors.[11][12]

  • Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[12] In case of skin contact with bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

The protocol detailed in this application note presents a scalable, efficient, and reliable method for the synthesis of this compound. By focusing on the selective bromination of 2-phenylpropanoic acid in a controlled aqueous environment, this process minimizes the formation of undesirable isomers and simplifies purification. The emphasis on process control and robust safety measures ensures that this synthesis can be successfully and safely implemented on a larger scale, providing a consistent supply of this vital pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of 2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Instead of a rigid protocol, we offer a dynamic resource that addresses the common challenges and questions encountered in the lab. Here, we delve into the causality behind experimental choices, ensuring that every step is understood and every outcome is predictable.

Section 1: Foundational Concepts - The Two Paths of Bromination

The bromination of 2-phenylpropanoic acid presents a classic regioselectivity challenge. Depending on the reaction conditions, electrophilic attack by bromine can be directed to two distinct positions: the α-carbon of the propanoic acid chain or the aromatic phenyl ring. Understanding the mechanisms governing these two pathways is the first step toward optimization.

  • α-Bromination (Alpha-Bromination): This pathway targets the carbon adjacent to the carboxylic acid group. The cornerstone reaction for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction . It proceeds through an acid bromide intermediate, which more readily forms an enol tautomer than the parent carboxylic acid. This enol is the active nucleophile that attacks Br₂, leading to selective α-bromination.

  • Aromatic Ring Bromination: This is an electrophilic aromatic substitution (SEAr) reaction. The outcome is dictated by the directing effects of the substituents on the phenyl ring. The alkyl chain is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The choice of brominating agent and catalyst will determine the regioselectivity and success of the reaction.

The following diagram illustrates the critical choice of reaction pathway based on the desired product.

Bromination_Pathways Fig. 1: Decision Workflow for Bromination Site Start Starting Material: 2-Phenylpropanoic Acid Desired_Product What is the desired product? Start->Desired_Product Alpha_Bromo 2-Bromo-2-phenylpropanoic Acid (α-Bromination) Desired_Product->Alpha_Bromo α-Position Ring_Bromo Bromo-2-phenylpropanoic Acid (Aromatic Bromination) Desired_Product->Ring_Bromo Phenyl Ring HVZ_Conditions Hell-Volhard-Zelinsky (HVZ) Reaction Reagents: PBr₃ (cat.), Br₂ Solvent: Neat or CCl₄ Alpha_Bromo->HVZ_Conditions SEAr_Conditions Electrophilic Aromatic Substitution Reagents: Br₂ or NBS Conditions: Aqueous medium or Lewis Acid Ring_Bromo->SEAr_Conditions Analysis Purification & Analysis (Crystallization, Chromatography, NMR) HVZ_Conditions->Analysis SEAr_Conditions->Analysis HVZ_Protocol Fig. 2: HVZ Experimental Workflow Start 1. Setup - Round-bottom flask - Reflux condenser - Addition funnel - Nitrogen atmosphere Reagents 2. Charge Flask - 2-Phenylpropanoic Acid - Red Phosphorus (catalytic) Start->Reagents Addition 3. Add Bromine - Add Br₂ dropwise via  addition funnel at RT Reagents->Addition Reflux 4. Heat to Reflux - Heat mixture gently - Monitor color change and  HBr evolution Addition->Reflux Workup 5. Aqueous Workup - Cool reaction - Cautiously add water to  hydrolyze acid bromide Reflux->Workup Extraction 6. Extraction & Wash - Extract with ether/DCM - Wash with Na₂S₂O₃ (aq)  to remove excess Br₂ Workup->Extraction Final 7. Isolate Product - Dry organic layer (Na₂SO₄) - Evaporate solvent - Purify (crystallization/distillation) Extraction->Final

Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)propanoic acid. This valuable intermediate is a key building block in the development of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the "profen" class.[1][2] While its synthesis is crucial, researchers often encounter challenges with side reactions that can impact yield, purity, and overall process efficiency.

This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory. We will delve into the mechanistic origins of these problems and provide validated, field-proven troubleshooting strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I am performing a bromination reaction on 2-(4-methylphenyl)propanoic acid and my final product is contaminated with an isomeric impurity. How can I improve the regioselectivity?

This is a classic challenge in electrophilic aromatic substitution. The impurity you are likely observing is 2-(3-bromophenyl)-propanoic acid, and in some cases, di-brominated species. The formation of these side products is governed by the directing effects of the substituents on the phenyl ring and the reaction conditions.

Mechanistic Cause: The alkyl group at the para position is an ortho-, para-director. While the para position is blocked, bromination can still occur at the ortho position (relative to the propanoic acid moiety). Harsh reaction conditions, such as high temperatures or the use of overly aggressive brominating agents, can reduce the selectivity of the reaction, leading to the formation of the meta-isomer and polybrominated products.[3][4]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Control the Temperature: Initiate the reaction at a low temperature (e.g., 0-5 °C) before allowing it to proceed. A detailed protocol involves dissolving 2-(4-methylphenyl)propionic acid in a suitable solvent like ethyl acetate, adding a catalytic amount of HBr, cooling the solution in an ice bath, and then adding the bromine solution dropwise.[5]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is common, consider using N-Bromosuccinimide (NBS) with a catalyst (e.g., a mild Lewis acid or a protic acid) which can offer milder reaction conditions and improved selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes afford better selectivity.

  • Purification: If isomeric impurities persist, careful recrystallization is often effective. A common procedure involves crystallizing the crude product from a solvent system like xylene.[6]

Q2: My Grignard reaction to form the carboxylic acid is giving a very low yield. What are the most common failure points?

The Grignard carboxylation is a powerful C-C bond-forming reaction, but it is highly sensitive to reaction conditions. Low yields are typically traced back to two primary culprits: quenching of the Grignard reagent or side reactions with the carbonyl group.

Mechanistic Causes:

  • Grignard Quenching: Grignard reagents are potent bases. Any trace of protic sources, such as water in the solvent or glassware, or acidic functional groups on the starting material, will protonate and destroy the reagent.[7]

  • Wurtz Coupling: Homocoupling of the aryl halide to form a biphenyl species can occur, consuming the starting material.

  • Reaction with Esters: If the synthesis involves an ester intermediate, the Grignard reagent can add twice. The initial addition forms a ketone, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][9][10]

Troubleshooting Protocol: Optimizing Grignard Carboxylation

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

    • Ensure the magnesium turnings are fresh and activated (e.g., by grinding or brief heating under vacuum).

  • Reagent Purity: Use a high-purity starting halide.

  • Carboxylation Step: The most reliable method is to add the prepared Grignard solution slowly to a slurry of crushed dry ice (solid CO₂) in an anhydrous ether solvent. This "inverse addition" ensures that the Grignard reagent is always in the presence of excess electrophile (CO₂), minimizing side reactions.[7]

  • Post-Reaction Workup: After the reaction is complete, quench by carefully adding an acidic solution (e.g., 1 M HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts.

Q3: I am trying to hydrolyze 2-(4-bromophenyl)propionitrile to the carboxylic acid, but I keep isolating the amide intermediate. How can I drive the reaction to completion?

This is a common issue where the hydrolysis stalls at the intermediate amide stage. The amide is significantly more stable and less reactive towards hydrolysis than the starting nitrile. Forcing the reaction to completion requires more stringent conditions.[11]

Mechanistic Cause: Nitrile hydrolysis proceeds in two stages: first, the nitrile is converted to an amide, and second, the amide is hydrolyzed to a carboxylic acid (or its salt).[12] The second step, amide hydrolysis, generally has a higher activation energy. Insufficient heating, reaction time, or concentration of the acid/base catalyst will result in the accumulation of the amide intermediate.

Troubleshooting Protocols: Complete Nitrile Hydrolysis

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute strong acid (e.g., 5 N HCl, H₂SO₄)Aqueous alkali (e.g., NaOH, KOH)
Procedure The nitrile is heated under reflux with the acid solution for several hours.[5]The nitrile is heated under reflux with the alkali solution.
Product The free carboxylic acid is isolated directly after workup.The carboxylate salt is formed. Acidification (e.g., with HCl) is required in a separate step to obtain the free carboxylic acid.[13]
Key Insight This is often a one-pot procedure to the final acid. The ammonium salt byproduct is water-soluble.[13]This method produces ammonia gas, which must be managed in a well-ventilated fume hood. The two-step process (hydrolysis then acidification) can sometimes offer better control for complex substrates.
Troubleshooting If amide is still present, increase the reflux time or the concentration of the acid. Ensure efficient stirring.Ensure a sufficient excess of base is used and increase the reflux time. Monitor the reaction by TLC until the amide spot disappears.
Visualizing Synthetic Pathways and Side Reactions

To better understand the process, the following diagrams illustrate the key transformations and potential pitfalls.

G cluster_0 Main Synthetic Routes A 2-(4-Methylphenyl) propanoic Acid B This compound (Target Product) A->B Bromination (e.g., Br2, HBr) C 1-Bromo-4-ethylbenzene D 2-(4-Bromophenyl)propionitrile C->D 1. Mg, Ether 2. Acetonitrile derivative (or similar route) D->B Hydrolysis (H+ or OH-) G cluster_1 Bromination Side Reactions Start 2-(4-Methylphenyl) propanoic Acid Desired Desired Product: This compound Start->Desired Para-Bromination (Major Pathway) Side1 Side Product: 2-(3-Bromophenyl)propanoic Acid Start->Side1 Meta-Bromination (Minor Pathway) Side2 Side Product: Di-brominated Species Start->Side2 Over-bromination (Harsh Conditions) G cluster_2 Grignard Reaction Pathways cluster_3 Double Addition Side Reaction Grignard Aryl Magnesium Bromide (Grignard Reagent) Desired Desired Product: Carboxylic Acid Grignard->Desired 1. CO2 (Dry Ice) 2. H+ workup Ester Ester Intermediate (e.g., from Chloroformate) Ketone Ketone Intermediate (Highly Reactive) Ester->Ketone 1st Addition of Grignard Side Side Product: Tertiary Alcohol Ketone->Side 2nd Addition of Grignard

References

Technical Support Center: Isomer Purification of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the common challenge of removing unwanted ortho- (2-(2-bromophenyl)propanoic acid) and meta- (2-(3-bromophenyl)propanoic acid) isomers from the target para-isomer, 2-(4-Bromophenyl)propanoic acid. The presence of these regioisomers is a frequent outcome of electrophilic aromatic substitution reactions and can compromise downstream applications and the purity of final active pharmaceutical ingredients.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why are ortho- and meta-isomers formed during the synthesis of this compound?

The synthesis of this compound typically involves the bromination of 2-phenylpropanoic acid. The propanoic acid group is an ortho-, para-directing group, but it is only weakly activating. Under many reaction conditions, especially with Lewis acid catalysts like iron, the bromination is not perfectly selective, leading to the formation of the undesired ortho- and meta-isomers as significant impurities.[2] In some reported industrial processes, non-selective bromination is a key challenge, resulting in difficult-to-separate mixtures.[2][3]

Q2: What are the primary analytical methods to detect and quantify the ortho- and meta-isomers?

Accurate detection is the first step in successful purification. The most common and effective methods are:

  • Gas Chromatography (GC): Particularly after esterification of the carboxylic acids to their more volatile methyl or ethyl esters, GC provides excellent resolution and quantitative data on the isomer ratio. Several patents cite GC as the primary method for purity analysis.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is highly effective for separating these positional isomers, which differ slightly in polarity.[4] Methods using C8 or C18 columns with an acidified water/acetonitrile mobile phase can typically achieve baseline separation.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic region (approx. 7.0-7.6 ppm) can be complex. However, distinct splitting patterns and chemical shifts for the protons on the brominated ring can allow for quantification if the signals are well-resolved. ¹³C NMR can also be used to identify the presence of isomers through the unique chemical shifts of the carbon atoms.

Q3: What are the key physical property differences to exploit for separation?

Positional isomers often have very similar physical properties, which makes their separation challenging.[6] The primary differences to leverage are:

  • Polarity: The dipole moment and overall polarity differ slightly between the ortho, meta, and para isomers. This is the basis for chromatographic separations.

  • Crystal Lattice Energy & Solubility: The para isomer is often more symmetrical than the ortho and meta isomers. This symmetry can lead to a more stable crystal lattice, resulting in a higher melting point and lower solubility in certain solvents. This difference is the foundation of fractional crystallization.

Troubleshooting & Procedural Guides

This section provides detailed protocols and troubleshooting advice for the most common separation techniques.

Workflow for Isomer Separation

The overall strategy for purifying this compound involves a logical progression from analysis to purification and final confirmation.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy & Execution cluster_2 Phase 3: Verification A Crude Isomeric Mixture B Analytical Testing (HPLC/GC) A->B Sample C Select Separation Method B->C D Fractional Crystallization C->D Large Scale / Lower Purity OK E Preparative Chromatography C->E Small Scale / High Purity Needed F Isolated Fractions D->F E->F G Purity Analysis (HPLC/GC) F->G Sample H Pure this compound G->H Purity >99% DecisionTree start Start with Crude Mixture scale What is the scale? start->scale purity_large Is >99.5% Purity Critical? scale->purity_large Large (>10g) purity_small Is >99.5% Purity Critical? scale->purity_small Small (<10g) cryst Fractional Crystallization purity_large->cryst No multi_cryst Multi-Step Crystallization / Prep HPLC of Mother Liquor purity_large->multi_cryst Yes flash Flash Chromatography purity_small->flash No prep_hplc Preparative HPLC purity_small->prep_hplc Yes

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

I. Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate for various pharmaceuticals, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. This guide will focus on troubleshooting and optimizing some of the commonly employed strategies.

Common Synthetic Pathways:
  • From 1-(4-bromophenyl)ethanone: This route often involves reactions like the Willgerodt-Kindler reaction or Darzens condensation.

  • From 4-bromotoluene: This can involve side-chain bromination followed by displacement and subsequent elaboration to the propanoic acid.

  • Via Grignard Reagent: Carboxylation of a suitable Grignard reagent derived from a 1-(4-bromophenyl)ethyl halide.

Below is a workflow diagram illustrating a common synthetic approach.

G cluster_0 Synthesis of this compound A 1-(4-Bromophenyl)ethanone B Intermediate (e.g., Thioamide or Glycidic Ester) A->B Willgerodt-Kindler or Darzens Condensation C This compound B->C Hydrolysis

Caption: A generalized workflow for synthesizing this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in Willgerodt-Kindler Reaction

Question: I am attempting to synthesize this compound from 1-(4-bromophenyl)ethanone using the Willgerodt-Kindler reaction, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding amides (and subsequently carboxylic acids upon hydrolysis), can be sensitive to reaction conditions.[1][2][3] Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or temperature.

  • Suboptimal Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine (commonly morpholine) is crucial for optimal conversion.

  • Side Reactions: Competing side reactions can consume starting material or intermediates, reducing the yield of the desired product.

  • Hydrolysis Inefficiency: The final hydrolysis of the thioamide intermediate to the carboxylic acid may be incomplete.

Troubleshooting Steps & Optimization:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and ensure the starting material is fully consumed.

  • Temperature and Time: Ensure the reaction is heated to an appropriate temperature, typically refluxing conditions. The reaction time can be extended if monitoring indicates incomplete conversion. A study on the synthesis of phenylacetic acids using the Willgerodt-Kindler reaction under phase transfer catalysis conditions demonstrated that reaction times could be significantly reduced while achieving good to excellent yields.[4]

  • Reagent Purity and Ratio: Use freshly distilled morpholine and high-purity sulfur. Experiment with slight variations in the molar ratios of the reagents. A typical starting point is a molar ratio of 1:2:3 for ketone:sulfur:morpholine.

  • Catalysis: The addition of an acid catalyst, such as p-toluenesulfonic acid or Montmorillonite K10, has been shown to be beneficial in promoting the reaction.[5] General acid-base catalysis conditions can improve the reaction's efficiency.[5]

  • Hydrolysis Conditions: For the hydrolysis of the resulting thioamide, ensure sufficiently strong basic (e.g., NaOH or KOH) or acidic (e.g., H2SO4) conditions and adequate heating to drive the reaction to completion.

Experimental Protocol: Optimized Willgerodt-Kindler Reaction

  • To a round-bottom flask, add 1-(4-bromophenyl)ethanone, sulfur, and morpholine.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with constant stirring, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add a solution of 20% NaOH.

  • Heat the mixture to reflux to hydrolyze the thioamide intermediate.

  • Cool the mixture, acidify with concentrated HCl to a pH of 2, and collect the precipitated this compound by filtration.[4]

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure product.[6]

Issue 2: Formation of Byproducts in Darzens Condensation Route

Question: I am using the Darzens condensation to synthesize the glycidic ester intermediate from 1-(4-bromophenyl)ethanone and an α-haloester, but I am observing significant byproduct formation. How can I minimize these side reactions?

Answer:

The Darzens condensation is a powerful tool for forming α,β-epoxy esters (glycidic esters).[7][8][9][10] However, side reactions can occur, leading to a complex product mixture and reduced yield of the desired intermediate.

Common Side Reactions:

  • Self-condensation of the Ketone: Under basic conditions, enolizable ketones can undergo self-aldol condensation.

  • Cannizzaro-type Reactions: If the ketone has no α-hydrogens, it may undergo disproportionation in the presence of a strong base.

  • Saponification of the Ester: The ester functionality of the α-haloester or the product glycidic ester can be hydrolyzed by the base, especially if water is present.[11]

Troubleshooting Steps & Optimization:

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is preferred to minimize saponification. Sodium ethoxide or sodium amide are commonly used.[12] Using an alkoxide corresponding to the ester side-chain can prevent complications from acyl exchange side reactions.[8]

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. The presence of water can lead to unwanted hydrolysis of the ester groups.

  • Reaction Temperature: The initial deprotonation of the α-haloester is typically carried out at low temperatures (e.g., 0 °C or below) to control the reaction and minimize side reactions. The subsequent addition of the ketone should also be performed at a controlled temperature.

  • Order of Addition: It is generally recommended to add the ketone slowly to a pre-formed solution of the deprotonated α-haloester (the enolate). This minimizes the concentration of the ketone in the presence of the base, reducing the likelihood of self-condensation.

Data Presentation: Effect of Base on Yield

BaseSolventTemperature (°C)Approximate Yield of Glycidic Ester
Sodium EthoxideEthanol0 to RTGood to Excellent
Sodium HydrideTHF0 to RTGood
Potassium t-butoxidet-butanol0 to RTModerate to Good
Sodium HydroxideEthanol/WaterRTLow (due to saponification)
Issue 3: Low Conversion in Grignard Carboxylation

Question: I am attempting to synthesize this compound via carboxylation of the Grignard reagent derived from 1-(4-bromophenyl)ethyl bromide. My yields are poor, and I recover a significant amount of starting material. What could be the issue?

Answer:

The carboxylation of a Grignard reagent with carbon dioxide is a classic method for preparing carboxylic acids.[13][14][15] However, the success of this reaction is highly dependent on the quality of the Grignard reagent and the reaction conditions.

Potential Causes for Low Conversion:

  • Poor Grignard Reagent Formation: The Grignard reagent may not have formed in high yield. This can be due to impure magnesium, wet solvent or glassware, or unreactive alkyl halide.

  • Presence of Protic Impurities: Grignard reagents are strong bases and will react with any protic source (e.g., water, alcohols) in the reaction mixture, quenching the reagent.[16][17]

  • Inefficient Carboxylation: The reaction with carbon dioxide may be inefficient. This can be due to poor mixing, insufficient CO2, or reaction of the Grignard reagent with CO2 on the surface of the solid (dry ice), which can lead to localized side reactions.

  • Side Reactions: The Grignard reagent can also act as a nucleophile and react with other electrophiles present in the reaction mixture.[18]

Troubleshooting Steps & Optimization:

  • Grignard Reagent Preparation:

    • Use high-purity, finely divided magnesium turnings.

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous ether or THF as the solvent.

    • Initiate the reaction with a small crystal of iodine or by gently heating a small portion of the reaction mixture.

  • Carboxylation Procedure:

    • Instead of pouring the Grignard solution onto dry ice, it is often better to bubble dry CO2 gas through the Grignard solution. This ensures good mixing and a constant supply of the carboxylating agent.

    • Alternatively, the Grignard solution can be added slowly to a slurry of freshly crushed dry ice in anhydrous ether.

  • Work-up: After the carboxylation is complete, the reaction mixture should be quenched with a dilute acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and dissolve the magnesium salts.

G cluster_1 Troubleshooting Grignard Carboxylation Start Low Yield of Carboxylic Acid Q1 Was the Grignard reagent formed successfully? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Problem Area Q2 Was the carboxylation step efficient? A1_Yes->Q2 Sol1 Check Mg purity, ensure anhydrous conditions, activate Mg with iodine. A1_No->Sol1 End Improved Yield Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Problem Area Q3 Were there protic impurities? A2_Yes->Q3 Sol2 Bubble CO2 gas through the solution or add Grignard to excess dry ice. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Problem Area A3_No No Q3->A3_No Sol3 Thoroughly dry all reagents and solvents. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting low yields in Grignard carboxylation reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is crucial for obtaining high purity and good recovery. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include toluene, ethyl acetate, or a mixture of ethanol and water.[6] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q2: Are there any safety precautions I should be aware of when performing these syntheses?

A2: Yes, several safety precautions are essential:

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water or protic solvents.

  • Brominating Agents: If your synthesis involves bromination, be aware that bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: The use of strong acids and bases for catalysis or hydrolysis requires careful handling to avoid chemical burns. Always add acid to water, not the other way around.

Q3: Can I use Friedel-Crafts acylation to introduce the propionyl group to bromobenzene?

A3: While Friedel-Crafts acylation is a powerful method for acylating aromatic rings, its application to bromobenzene can be challenging.[19][20][21] The bromo group is deactivating, which makes the aromatic ring less reactive towards electrophilic substitution.[22] While the reaction may proceed, it often requires harsh conditions (e.g., higher temperatures, stronger Lewis acids) and may result in lower yields compared to acylation of more activated rings.[19][22] Additionally, there is a possibility of forming isomeric products.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the compound and quantifying any impurities.[6]

IV. References

  • Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Darzens reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2025). Retrieved January 6, 2026, from --INVALID-LINK--

  • Darzens Condensation - J&K Scientific. (2025). Retrieved January 6, 2026, from --INVALID-LINK--

  • Darzens Glycidic Ester Synthesis - Unacademy. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020). Retrieved January 6, 2026, from --INVALID-LINK--

  • Willgerodt rearrangement - chemeurope.com. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012). Retrieved January 6, 2026, from --INVALID-LINK--

  • Carboxyl Reactivity - MSU chemistry. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025). Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved January 6, 2026, from --INVALID-LINK--

  • α-Halo carboxylic acids and esters - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (2006). Retrieved January 6, 2026, from --INVALID-LINK--

  • 21.6: Chemistry of Esters - Chemistry LibreTexts. (2022). Retrieved January 6, 2026, from --INVALID-LINK--

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. (2020). Retrieved January 6, 2026, from --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021). Retrieved January 6, 2026, from --INVALID-LINK--

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024). Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap. (2017). Retrieved January 6, 2026, from --INVALID-LINK--

  • Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Carboxylation with a Grignard reagent. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • 8 - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in scientific principles to help you achieve the desired purity and yield.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you might face during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?

Answer: "Oiling out," or the separation of the solute as a liquid phase instead of a solid, is a common issue in crystallization.[1][2][3] This phenomenon can lead to the trapping of impurities within the solidified oil, significantly reducing the effectiveness of the purification.[4][5]

  • Causality:

    • High Solute Concentration/Rapid Cooling: If the solution is highly supersaturated and cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, instead aggregating as a disordered liquid.

    • Low Melting Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may simply melt in the hot solvent and separate as a liquid upon cooling.[2] The melting point of this compound is an important consideration.

    • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with lattice formation.[2] Common impurities in the synthesis of similar compounds include isomeric byproducts (e.g., 2-(2-bromophenyl)propanoic acid and 2-(3-bromophenyl)propanoic acid) and unreacted starting materials, which can be difficult to remove due to similar solubility profiles.[6][7]

    • Solvent Choice: Certain solvent systems, such as alcohol/water mixtures, are known to sometimes promote oiling out for some compounds.[1]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. This provides more time for proper crystal nucleation and growth.

    • Solvent System Modification: If oiling persists, consider changing the solvent or solvent system. If you are using a mixed solvent system, try altering the ratio of the solvents.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a seed crystal of pure this compound.[8] This provides a nucleation site for crystal growth to begin.

Question 2: No crystals have formed even after the solution has cooled completely. What should I do?

Answer: The lack of crystal formation indicates that the solution is not sufficiently supersaturated.[8]

  • Causality:

    • Too Much Solvent: The most common reason is the use of an excessive amount of solvent during the initial dissolution step.[8] This keeps the compound soluble even at lower temperatures.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[8] Once you observe slight turbidity or the formation of solid particles, add a very small amount of hot solvent to redissolve them and then allow the solution to cool again.

    • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystallization in a supersaturated solution.[8][9]

    • Drastic Cooling: If the solution is already at room temperature, try cooling it further in an ice-water bath to significantly decrease the solubility of the compound.[8]

Question 3: My crystal yield is very low. How can I improve it?

Answer: A low yield suggests that a significant portion of your product remains in the mother liquor.[8]

  • Causality:

    • Excessive Solvent: Using too much solvent will not only hinder crystallization but also keep more of your product dissolved in the solution.[8]

    • Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time, or at a low enough temperature, will result in incomplete precipitation.

    • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[8]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize crystal formation.

    • Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.[1]

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[8]

Question 4: The final crystals are colored, but the pure compound should be white. How do I remove the color?

Answer: Colored impurities are likely co-crystallizing with your product.

  • Causality:

    • Highly Polar, Colored Impurities: These impurities may have solubility characteristics similar to your product and can be incorporated into the crystal lattice.

  • Solution:

    • Use Activated Charcoal: Before allowing the solution to cool, add a very small amount of activated charcoal to the hot solution and swirl.[8] The charcoal will adsorb the colored impurities.

    • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[9]

    • Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[8]

Visualizing the Recrystallization Workflow

The following diagram outlines the key decision points and steps in a standard recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (If Needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities or Color? dissolve->check_insoluble hot_filter Add Charcoal (if colored) Hot Gravity Filter check_insoluble->hot_filter Yes cool cool check_insoluble->cool No hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product Pure Product dry->final_product

Caption: Workflow for the recrystallization of this compound.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection:

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures.[8][10] Potential solvents, based on literature for similar compounds, include aqueous methanol, heptane, or a mixture of dichloromethane and hexane.[11][12][13]

  • Procedure for Solvent Screening:

    • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

    • To each tube, add a different potential solvent dropwise at room temperature, shaking after each addition. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the test tubes that show poor solubility at room temperature in a water bath. Add the hot solvent dropwise until the compound just dissolves.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[9] Avoid adding a large excess of solvent.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]

  • Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: While the melting point can vary slightly depending on the source, it is a key indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity. A broad melting range typically indicates the presence of impurities.

Q2: What are the most likely impurities in my sample?

A2: The impurities will depend on the synthetic route used. Common impurities in related syntheses include regioisomers (ortho- and meta-brominated products) and unreacted starting materials.[6][7] These can be particularly challenging to remove as their chemical properties and solubilities are often very similar to the desired product.[6][7]

Q3: Can I use a rotary evaporator to speed up the cooling process?

A3: It is not recommended to use a rotary evaporator for cooling during crystallization. The goal is slow and gradual cooling to allow for the formation of well-ordered, pure crystals. Rapid cooling, which would occur under vacuum, often leads to the formation of small, impure crystals or oiling out.

Q4: How does the "like dissolves like" principle apply here?

A4: this compound is a polar molecule due to the carboxylic acid group, but it also has a significant nonpolar character from the bromophenyl ring. Therefore, solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, are often good choices for recrystallization.[8] The key is to find a system where the solubility changes significantly with temperature.

Solvent Property Data

The selection of an appropriate solvent is the most critical step in a successful recrystallization. Below is a table of common solvents that could be tested for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityNotes
Water 100HighMay be a good anti-solvent in a mixed system with a more soluble organic solvent.
Methanol 65HighAqueous methanol has been shown to be effective for similar compounds.[7][11]
Ethanol 78HighSimilar to methanol, often used in combination with water.
Heptane 98LowA good non-polar solvent, potentially useful as an anti-solvent or for recrystallizing from a non-polar medium.[13]
Toluene 111LowCan be effective for aromatic compounds.
Dichloromethane 40MediumIts low boiling point makes it easy to remove, often used in combination with a non-polar solvent like hexane.[12]
Ethyl Acetate 77MediumA versatile solvent for a wide range of organic compounds.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice to help you optimize your synthetic route, ensure the purity of your product, and confidently address experimental hurdles.

Introduction to Synthetic Strategies and Impurity Profiles

The synthesis of this compound can be approached through several common pathways. Each route, while viable, presents a unique set of challenges and a characteristic impurity profile. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving a high-purity final product. This guide will focus on the most frequently employed synthetic strategies and their associated impurities.

Common Synthetic Routes Overview

cluster_routes Synthetic Routes A Starting Materials B 2-Phenylpropanoic Acid A->B Direct Bromination C 4-Bromoacetophenone A->C Willgerodt-Kindler or Rearrangement D 1-Bromo-4-ethylbenzene A->D Grignard Reaction E 2-(4-Bromophenyl)propionitrile A->E Nitrile Hydrolysis F Bromobenzene A->F Friedel-Crafts Reaction G This compound B->G Electrophilic Aromatic Substitution C->G Rearrangement/ Oxidation D->G Carboxylation E->G Hydrolysis F->G Acylation & Reduction

Caption: Major synthetic pathways to this compound.

FAQ and Troubleshooting Guide by Synthetic Route

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Route 1: Direct Bromination of 2-Phenylpropanoic Acid

This method is conceptually straightforward but often plagued by issues of regioselectivity.

Q1: My final product is a mixture of isomers that are difficult to separate. What are these isomers and why do they form?

A1: The most common impurities in this route are the positional isomers: 2-(2-bromophenyl)propanoic acid (ortho-isomer) and 2-(3-bromophenyl)propanoic acid (meta-isomer).[1][2][3] The propanoic acid group is an ortho-, para-directing group; however, the reaction conditions can lead to the formation of the meta-isomer as well. The formation of these isomers is a result of non-selective bromination of the aromatic ring.[2][3]

Q2: How can I minimize the formation of these positional isomers?

A2: Optimizing the reaction conditions is key to favoring the desired para-substitution.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence selectivity. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomer migration. Experimenting with milder Lewis acids might be beneficial.

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable para-product.

  • Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Non-polar solvents are often preferred.

Q3: I'm observing unreacted 2-phenylpropanoic acid in my final product. How can I drive the reaction to completion?

A3: Unreacted starting material can be a significant impurity.[2]

  • Stoichiometry: Ensure a slight excess of the brominating agent (e.g., Br₂) is used. However, a large excess can lead to di-brominated byproducts.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if starting material is still present.

  • Activation: Ensure your Lewis acid catalyst is active and used in the correct stoichiometric amount.

Impurity/IssueTypical LevelAnalytical IdentificationMitigation Strategy
2-(2-bromophenyl)propanoic acid (ortho-isomer)VariableHPLC, GC-MS, ¹H NMROptimize catalyst, lower reaction temperature
2-(3-bromophenyl)propanoic acid (meta-isomer)VariableHPLC, GC-MS, ¹H NMROptimize catalyst, lower reaction temperature
Unreacted 2-phenylpropanoic acidCan be significantHPLC, GC-MS, ¹H NMRAdjust stoichiometry, increase reaction time
Di-brominated productsMinorGC-MS, ¹H NMRAvoid large excess of brominating agent
Route 2: Grignard Reaction with Carbon Dioxide

This route typically involves the formation of a Grignard reagent from a suitable starting material like 1-bromo-4-ethylbenzene, followed by carboxylation with CO₂.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

A1: Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen.

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Even trace amounts of water will quench the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Gentle crushing of the magnesium, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.

  • Starting Material Purity: Impurities in the alkyl halide can inhibit the reaction.

Q2: I've isolated a high molecular weight impurity that is non-polar. What is it?

A2: A common byproduct in Grignard reagent formation is a biphenyl derivative resulting from a Wurtz-type coupling reaction between the Grignard reagent and unreacted alkyl halide. In the case of starting from 1-bromo-4-ethylbenzene, this would be 4,4'-diethyl-1,1'-biphenyl.

Q3: How can I minimize the formation of the Wurtz coupling product?

A3:

  • Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.

cluster_grignard Grignard Reaction Troubleshooting A Sluggish/Failed Initiation B Moisture Contamination A->B Cause C Inactive Magnesium A->C Cause D Impure Starting Material A->D Cause E Wurtz Coupling Byproduct F High Alkyl Halide Concentration E->F Cause G Excessive Heat E->G Cause

Caption: Common issues and their causes in Grignard reactions.

Route 3: Hydrolysis of 2-(4-Bromophenyl)propionitrile

This route involves the hydrolysis of the corresponding nitrile to the carboxylic acid, typically under acidic or basic conditions.

Q1: My final product contains a neutral impurity that is difficult to remove. What could it be?

A1: The most probable impurity is the intermediate amide, 2-(4-bromophenyl)propanamide. Nitrile hydrolysis proceeds in two steps: first to the amide, and then the amide is hydrolyzed to the carboxylic acid. Incomplete hydrolysis will result in the presence of the amide in your final product.[4]

Q2: How can I ensure complete hydrolysis of the nitrile and the intermediate amide?

A2:

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures are often necessary for the complete hydrolysis of the amide, which is generally slower than the hydrolysis of the nitrile.

  • Concentration of Acid/Base: Using a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH) is crucial to drive the reaction to completion.

ImpurityOriginAnalytical IdentificationMitigation Strategy
2-(4-Bromophenyl)propanamideIncomplete hydrolysisHPLC, LC-MS, ¹H NMRIncrease reaction time, temperature, and/or acid/base concentration

Analytical Methods for Impurity Detection

A robust analytical strategy is essential for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the target compound from its impurities.

Q: What is a good starting point for developing an HPLC method?

A: A reverse-phase HPLC method is generally suitable.

  • Column: A C18 column is a good initial choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5]

  • Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., around 220-230 nm) is appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.

Q: How can I use ¹H NMR to identify positional isomers?

A: The splitting pattern of the aromatic protons is a key indicator.

  • Para-isomer (desired product): Will typically show two distinct doublets in the aromatic region, characteristic of an A₂B₂ system.

  • Ortho-isomer: Will exhibit a more complex multiplet pattern in the aromatic region.

  • Meta-isomer: Will also show a complex multiplet pattern, but with different chemical shifts compared to the ortho-isomer.

Purification Strategies

Recrystallization

Recrystallization is the most common method for purifying the final product.

Q: What is a suitable solvent system for the recrystallization of this compound?

A: The choice of solvent depends on the impurities present. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents to screen include toluene, heptane, ethanol, and mixtures thereof.

Protocol: General Recrystallization Procedure

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Grignard Reaction Route: This involves the formation of a Grignard reagent from 1-bromo-4-ethylbenzene, followed by carboxylation with carbon dioxide.[1]

  • Malonic Ester Synthesis: This route utilizes the alkylation of a malonate ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[2][3][4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors, irrespective of the synthetic route. Key areas to scrutinize include:

  • Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like the Grignard synthesis.[5][6]

  • Reaction Conditions: Temperature, reaction time, and stirring rate are critical parameters. Deviations from optimized conditions can lead to side reactions or incomplete conversion.

  • Inert Atmosphere: For air-sensitive reagents like Grignards, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching.[7]

  • Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: The nature of impurities is route-dependent.

  • Grignard Route: Common impurities include the unreacted starting halide, the corresponding Wurtz coupling byproduct (a biphenyl derivative), and potentially a tertiary alcohol if the Grignard reagent reacts with any ester contaminants.[5]

  • Malonic Ester Route: Dialkylated malonic ester is a common byproduct if the stoichiometry of the base or alkylating agent is not carefully controlled.[3][8] Incomplete hydrolysis or decarboxylation can also lead to the presence of the intermediate malonic acid or diester.

Troubleshooting Guide: Grignard Reaction Route

This route is a powerful method for C-C bond formation but is highly sensitive to reaction conditions.

Problem 1: Failure of Grignard Reagent Formation

Q: I'm having trouble initiating the Grignard reaction. The magnesium turnings are not reacting with my 1-bromo-4-ethylbenzene. What should I do?

A: This is a very common issue. The primary culprit is usually an oxide layer on the magnesium surface or the presence of moisture. Here's a systematic approach to troubleshoot:

  • Magnesium Activation: The passivating magnesium oxide layer must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[5] A few drops of 1,2-dibromoethane can also be used as an initiator.

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources like water.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[5]

    • Solvents: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). THF is often a better solvent for stabilizing the Grignard reagent.[5]

    • Reagents: Ensure the 1-bromo-4-ethylbenzene is free of water.

  • Initiation Temperature: A gentle application of heat from a heat gun to a small spot on the flask can often initiate the reaction. Be prepared to immerse the flask in a cooling bath once the exothermic reaction begins.

Problem 2: Low Yield of Carboxylic Acid after Carboxylation

Q: My Grignard reagent seems to form, but after quenching with CO2 and acidic workup, I isolate very little this compound. What went wrong?

A: Several factors can lead to low yields during the carboxylation step.

  • Inefficient CO2 Delivery:

    • Solid CO2 (Dry Ice): Use a freshly crushed, large excess of dry ice. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to a localized excess of the Grignard reagent and side reactions.

    • Gaseous CO2: Bubble anhydrous CO2 gas through the solution. Ensure the gas delivery tube is placed below the surface of the reaction mixture and that the bubbling is vigorous enough to ensure good mixing.[9] The reaction should be performed at a temperature that minimizes solvent evaporation.

  • Premature Quenching: The Grignard reagent can be quenched by atmospheric CO2 and moisture if the reaction is not performed under a positive pressure of an inert gas.[7]

  • Side Reactions:

    • Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide.[5] To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Reaction with Oxygen: Oxygen from the air can also react with the Grignard reagent. Maintaining a good inert atmosphere is key.

Workflow for Grignard Synthesis and Carboxylation

Grignard_Workflow A 1. Preparation - Flame-dry glassware - Anhydrous Et2O/THF - Activate Mg turnings B 2. Grignard Formation - Add 1-bromo-4-ethylbenzene slowly - Maintain gentle reflux - Monitor Mg consumption A->B Inert atm. C 3. Carboxylation - Pour Grignard onto excess dry ice - OR bubble with dry CO2 gas B->C Complete formation D 4. Work-up - Quench with aq. HCl - Extract with ether - Wash with brine C->D Acidify E 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallize from heptane/toluene D->E Isolate crude

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Guide: Malonic Ester Synthesis Route

This classic method is generally more robust than the Grignard route but requires careful control of stoichiometry and reaction conditions.[2][3][4]

Problem 1: Low Yield of Alkylated Malonic Ester

Q: The initial alkylation of diethyl malonate with 1-bromo-4-ethylbenzene is giving a poor yield. How can I improve this?

A: Incomplete deprotonation of the malonic ester or side reactions of the alkylating agent are common issues.

  • Choice and Amount of Base:

    • Sodium ethoxide in ethanol is the classic base for this reaction.[2] Ensure the base is not old or partially hydrolyzed.

    • Use a full equivalent of the base to ensure complete deprotonation of the diethyl malonate.

  • Reaction Conditions:

    • The reaction is typically run at reflux in ethanol to ensure a reasonable reaction rate.

    • Ensure the 1-bromo-4-ethylbenzene is added after the formation of the malonate enolate is complete.

  • Side Reactions:

    • Dialkylation: The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time.[3] Using a slight excess of the malonic ester relative to the base and alkylating agent can help to minimize this.

    • Elimination: If the alkylating agent is prone to elimination (e.g., a secondary halide), using a less hindered base or lower reaction temperatures may be necessary.

Problem 2: Incomplete Hydrolysis and/or Decarboxylation

Q: After the hydrolysis and decarboxylation step, I still see starting alkylated malonic ester or the intermediate dicarboxylic acid in my product mixture. What are the best conditions for this transformation?

A: This step requires harsh conditions to drive it to completion.

  • Saponification (Hydrolysis):

    • Refluxing with a strong base like NaOH or KOH in an aqueous or alcoholic solution is necessary to hydrolyze both ester groups. Ensure a sufficient excess of the base is used and that the reaction is heated for an adequate time (monitor by TLC).

  • Decarboxylation:

    • After hydrolysis, the reaction mixture must be strongly acidified (e.g., with concentrated HCl or H2SO4) and heated.[2] The heat facilitates the decarboxylation of the resulting malonic acid derivative, which is a β-keto acid analog and readily loses CO2.

    • Ensure the pH is low enough to fully protonate the carboxylate groups.

Data Summary: Typical Reaction Conditions
StepReagents & SolventsTemperature (°C)Typical Time (h)Key Considerations
Grignard Formation Mg, 1-bromo-4-ethylbenzene, Et2O/THF35-65 (reflux)1-3Strict anhydrous and inert conditions are essential.[5][6]
Carboxylation Grignard reagent, CO2 (solid or gas)-78 to 00.5-1Use a large excess of CO2.[7]
Malonate Alkylation Diethyl malonate, NaOEt, EtOH, 1-bromo-4-ethylbenzene~78 (reflux)2-6Control stoichiometry to avoid dialkylation.[3]
Hydrolysis & Decarboxylation Alkylated malonate, NaOH/H2O, then conc. HCl~100 (reflux)4-12Requires strong acid and heat for complete decarboxylation.[2]

Purification Strategies

Q: My crude product is an oil/waxy solid and is difficult to purify. What are the recommended purification methods?

A: The final purification is critical for obtaining high-purity this compound.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral impurities (e.g., unreacted alkyl halide, Wurtz coupling product).

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract with an aqueous base (e.g., 1 M NaOH or NaHCO3). The carboxylic acid will move to the aqueous layer as its sodium salt.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully re-acidify the aqueous layer with cold HCl until the product precipitates out.

    • Extract the pure product back into an organic solvent.

  • Recrystallization:

    • After acid-base extraction, the product can be further purified by recrystallization. Heptane or a mixture of heptane and toluene is a suitable solvent system.[10] The solid product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is typically effective.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route Grignard Grignard Route Route->Grignard Grignard Malonic Malonic Ester Route Route->Malonic Malonic Ester G_Problem Problem Area? Grignard->G_Problem M_Problem Problem Area? Malonic->M_Problem G_Formation Grignard Formation Fails G_Problem->G_Formation Formation G_Carbox Low Carboxylation Yield G_Problem->G_Carbox Carboxylation M_Alkylation Poor Alkylation M_Problem->M_Alkylation Alkylation M_Hydrolysis Incomplete Hydrolysis/ Decarboxylation M_Problem->M_Hydrolysis Hydrolysis G_Sol1 Activate Mg Ensure Anhydrous Conditions G_Formation->G_Sol1 G_Sol2 Improve CO2 Delivery Minimize Side Reactions G_Carbox->G_Sol2 M_Sol1 Check Base Quality Control Stoichiometry M_Alkylation->M_Sol1 M_Sol2 Use Strong Acid/Base Ensure Sufficient Heating M_Hydrolysis->M_Sol2

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Stability of 2-(4-Bromophenyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-Bromophenyl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments and the reliability of their results.

Introduction: Why Solution Stability Matters

This compound is a valuable building block in organic synthesis. Like many halogenated aromatic compounds, its stability in solution is not absolute and can be influenced by a variety of experimental conditions.[1] Degradation of the parent compound can lead to the formation of impurities, loss of biological activity, and ultimately, compromised data. Understanding and controlling these stability factors is paramount for reproducible and accurate research. This guide follows a problem-oriented, question-and-answer format to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Initial Setup & Handling

This section covers the foundational questions for working with this compound solutions.

Q1: What are the recommended solvents for dissolving this compound?

Answer: this compound is sparingly soluble in water but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most biological assays requiring aqueous buffers, the standard practice is to first prepare a concentrated stock solution in 100% DMSO or absolute ethanol. This stock can then be serially diluted into the final aqueous medium.

Causality: The bromophenyl group imparts significant hydrophobic character, while the carboxylic acid moiety provides some polar nature.[1] Organic solvents like DMSO are effective at solvating both parts of the molecule. When diluting into an aqueous buffer, it is critical to note the final percentage of the organic solvent, as it can impact your experimental system and the solubility of the compound. We recommend keeping the final DMSO concentration below 0.5% in most cell-based assays.

Q2: How should I prepare and store stock solutions to maximize stability?

Answer: To minimize degradation, stock solutions should be prepared in high-purity, anhydrous-grade solvents. For long-term storage, we recommend the following:

  • Container: Use amber glass vials to protect the solution from light.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Atmosphere: For maximum stability, especially if the solvent is not anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

Causality: The primary risks to the compound in a concentrated stock solution are photodegradation and, to a lesser extent, oxidation.[2] Low temperatures slow down all chemical reactions, while amber vials prevent the initiation of photochemical degradation pathways. An inert atmosphere removes dissolved oxygen, a key reactant in oxidative degradation.

Q3: Are there any immediate visual indicators of degradation in my solution?

Answer: While not definitive, some visual cues may suggest degradation. These include the development of a yellow or brown tint in a previously colorless solution or the formation of a precipitate.

Causality: Degradation products, particularly those arising from oxidation or photodegradation of the aromatic ring, can be colored. Precipitation may occur if a degradant is less soluble than the parent compound in the chosen solvent system. However, many degradation pathways produce soluble and colorless byproducts. Therefore, the absence of visual change does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like HPLC.[2][3][4]

Part 2: Troubleshooting Guide - Investigating Instability

If you suspect your compound is degrading during an experiment, this section provides a logical workflow and detailed guidance to diagnose and solve the problem.

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering experimental inconsistencies that may be linked to compound instability.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed Check_Visual Visually Inspect Solution (Color change? Precipitate?) Start->Check_Visual Check_Light Is the experiment conducted under direct light? Check_Visual->Check_Light No visual change Run_Forced_Deg Perform Forced Degradation Study (Protocol 2) Check_Visual->Run_Forced_Deg Visual change noted Check_Media Evaluate Assay Medium (Extreme pH? High Temp? Presence of Oxidants?) Check_Light->Check_Media Check_Media->Run_Forced_Deg HPLC_Analysis Analyze via Stability-Indicating HPLC Method (Protocol 3) Run_Forced_Deg->HPLC_Analysis Identify_Cause Identify Primary Degradation Pathway (Photo, pH, Oxidative) HPLC_Analysis->Identify_Cause Mitigate Implement Mitigation Strategy (Protect from light, adjust pH, use degassed buffers) Identify_Cause->Mitigate

Caption: A logical workflow for troubleshooting stability issues.

Q4: My experimental results are inconsistent. How do I confirm if compound degradation is the cause?

Answer: The most systematic way to determine if degradation is occurring is to perform a forced degradation study . This involves intentionally exposing your compound in solution to harsh conditions to accelerate potential degradation pathways.[2] By comparing the stressed samples to a control using a stability-indicating analytical method like HPLC, you can identify the specific vulnerabilities of the molecule. See Protocol 2 for a detailed methodology.

Causality: A forced degradation study is a cornerstone of pharmaceutical development, designed to understand how a molecule behaves under stress.[3] It helps predict long-term stability and identify likely degradation products. The key stress conditions to test for this compound are:

  • Photolytic Stress: To test for light sensitivity.

  • Acid/Base Hydrolysis: To test for pH-dependent instability.

  • Oxidative Stress: To test for sensitivity to oxidation.

  • Thermal Stress: To determine the effect of elevated temperatures.

Q5: I suspect my compound is degrading due to light exposure. How can I test and prevent this?

Answer: Photodegradation is a common issue for halogenated aromatic compounds.[5][6][7] The carbon-bromine bond can be cleaved by UV or even high-energy visible light, generating radical intermediates that lead to a variety of degradation products.

Confirmation Protocol:

  • Prepare two identical solutions of your compound in the experimental buffer.

  • Wrap one container completely in aluminum foil (the "dark control").

  • Place both samples under your typical laboratory lighting conditions (or a dedicated photostability chamber) for the duration of a standard experiment.

  • Analyze both samples by HPLC (see Protocol 3 ). A significant decrease in the parent peak area in the light-exposed sample compared to the dark control confirms photosensitivity.

Prevention:

  • Always work with solutions in amber vials or foil-wrapped containers.

  • Minimize exposure to ambient light during solution preparation and experimental setup.

  • Store all stock and working solutions in the dark.

Q6: Could the pH or temperature of my buffer be causing degradation?

Answer: While the aromatic C-Br bond is relatively robust, extreme pH values (highly acidic or alkaline) combined with elevated temperatures can promote degradation.[8]

Confirmation Protocol (Acid/Base Stress):

  • Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).

  • Divide each sample into two sets. Keep one set at room temperature and incubate the other at an elevated temperature (e.g., 60°C) for several hours.

  • Include a control sample of the compound in a neutral, room-temperature buffer.

  • Analyze all samples by HPLC. This will reveal if degradation is dependent on pH, temperature, or a combination of both.

Causality: At high pH, the carboxylic acid will be deprotonated. While this doesn't directly impact the C-Br bond, it can change solubility and potentially influence other reactions. More significantly, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating slow degradation processes like hydrolysis.[2]

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of Stock and Working Solutions
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean vial.

  • Dissolution: Add the appropriate volume of high-purity DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.

  • Storage: Store this stock solution in an amber glass vial at -20°C or below.

  • Working Solution: To prepare a working solution, dilute the stock solution into your final aqueous buffer. Perform this dilution immediately before use to minimize the time the compound spends in the aqueous environment, where it may be less stable or prone to precipitation.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This co-solvent system ensures solubility throughout the study.

  • Stress Conditions: Dispense the solution into separate, clearly labeled amber vials for each condition. Prepare a "Control" vial stored at 4°C in the dark.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 8 hours.

    • Oxidation: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours in the dark.

    • Photodegradation: Place the solution in a clear vial and expose it to direct laboratory light (or a photostability chamber) for 24 hours at room temperature. Include a foil-wrapped dark control alongside it.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration for HPLC analysis and analyze immediately using Protocol 3 .

Protocol 3: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent this compound from potential polar and non-polar degradants.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Self-Validation: This method is considered "stability-indicating" once the forced degradation samples are analyzed. A successful method will show a well-resolved peak for the parent compound, clearly separated from any new peaks that appear under the various stress conditions. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector if available.

Part 4: Data Interpretation & Potential Degradation Pathways

Summary of Expected Stability

The following table summarizes the likely stability profile based on the chemical nature of this compound.

Stress ConditionParameterExpected OutcomeRationale
Photolytic UV/Visible LightSignificant Degradation The C-Br bond is susceptible to photolytic cleavage, a common pathway for halogenated aromatics.[7][9]
Oxidative 3% H₂O₂Moderate Degradation The aromatic ring can undergo oxidation, potentially leading to hydroxylated byproducts.
Acid Hydrolysis 0.1M HCl, 60°CLow to Minor Degradation Aryl halides are generally resistant to acid hydrolysis. The molecule is expected to be largely stable.[10]
Base Hydrolysis 0.1M NaOH, 60°CMinor to Moderate Degradation Harsh basic conditions combined with heat can facilitate nucleophilic aromatic substitution, though it is still a difficult reaction.
Thermal 60°C, DarkLow Degradation The compound is expected to be thermally stable at moderately elevated temperatures in the absence of other stressors.
Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for this compound under stress conditions.

DegradationPathways cluster_main This compound cluster_photo Photodegradation (UV Light) cluster_oxidative Oxidation (H₂O₂) cluster_hydrolysis Forced Hydrolysis (High Temp/Base) Parent Parent Compound Debrominated 2-Phenylpropanoic acid (Debromination) Parent->Debrominated hv Hydroxylated Hydroxylated Species (e.g., 2-(4-Bromo-2-hydroxyphenyl)propanoic acid) Parent->Hydroxylated [O] Phenolic 2-(4-Hydroxyphenyl)propanoic acid (SNAr Product) Parent->Phenolic OH⁻ / Δ

Caption: Potential degradation products under different stress conditions.

References

Preventing byproduct formation in 2-(4-Bromophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in the synthesis of 2-(4-Bromophenyl)propanoic acid. By understanding the underlying reaction mechanisms and controlling key parameters, the formation of undesirable byproducts can be significantly minimized, leading to higher yields and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the most common byproducts for each?

There are two principal synthetic pathways for this compound:

  • Route A: Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from 1-bromo-4-(1-bromoethyl)benzene, followed by carboxylation with carbon dioxide. The most common byproducts are the Wurtz coupling product, and potential overreaction during carboxylation to form a ketone or tertiary alcohol.

  • Route B: Electrophilic Bromination: This route starts with 2-phenylpropanoic acid and introduces the bromine atom onto the aromatic ring via electrophilic substitution. The main byproducts are isomeric forms, primarily 2-(2-bromophenyl)propanoic acid and 2-(3-bromophenyl)propanoic acid, as well as di-brominated products.

Q2: I am seeing a significant amount of a dimeric impurity in my Grignard reaction. What is it and how can I prevent it?

This is likely the Wurtz coupling byproduct, formed by the reaction of the Grignard reagent with the starting alkyl halide. To minimize its formation, consider the following:

  • Slow addition of the alkyl halide: Add the 1-bromo-4-(1-bromoethyl)benzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Temperature control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and use an ice bath to control the reaction rate if it becomes too vigorous.[1]

  • Use of activated magnesium: Ensure the magnesium surface is activated to promote efficient Grignard reagent formation over the coupling reaction.

Q3: My electrophilic bromination of 2-phenylpropanoic acid is giving me a mixture of isomers. How can I improve the regioselectivity for the desired para-product?

The propanoic acid substituent on the benzene ring is an ortho-, para-director.[2][3][4] To favor the formation of the para-isomer (this compound), you can:

  • Utilize steric hindrance: The bulkiness of the propanoic acid group can sterically hinder the ortho positions, making the para position more accessible to the electrophile.

  • Choice of brominating agent and catalyst: While elemental bromine can be used, milder brominating agents like N-Bromosuccinimide (NBS) can offer better selectivity.[5] The choice of Lewis acid catalyst is also crucial. Zeolites have been shown to promote para-selectivity in the bromination of substituted benzenes.[6][7]

  • Reaction conditions: Performing the reaction in an aqueous medium under controlled pH can surprisingly lead to high selectivity for the para-isomer.[8][9]

Q4: I am observing di-brominated byproducts in my reaction mixture. What causes this and how can it be avoided?

Di-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. To prevent this:

  • Control stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents).[5]

  • Monitor the reaction: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.[5]

  • Lower reaction temperature: Generally, lower temperatures favor mono-bromination.[5]

Troubleshooting Guides

Route A: Grignard Reaction and Carboxylation
Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield of Grignard reagent Inactive magnesium surface; Presence of moisture.Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanically crush the turnings to expose a fresh surface for reaction. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Grignard reagents are highly sensitive to water and will be quenched.[2]
Formation of significant Wurtz coupling byproduct High local concentration of alkyl halide; High reaction temperature.Slow Halide Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration, favoring Grignard formation over coupling.[10] Temperature Control: Maintain a gentle reflux. Overheating can accelerate the Wurtz reaction.[10]
Formation of a ketone byproduct Reaction of the Grignard reagent with the initially formed carboxylate.Low Temperature Carboxylation: Perform the carboxylation at a low temperature (e.g., by pouring the Grignard solution over crushed dry ice) to quickly form the magnesium carboxylate salt, which is less susceptible to further attack.[11] Inverse Addition: Add the Grignard reagent to a slurry of dry ice in an anhydrous solvent.
Formation of a tertiary alcohol byproduct Reaction of the Grignard reagent with any ester impurities or with the ketone byproduct.Ensure Pure Starting Materials: Use pure 1-bromo-4-(1-bromoethyl)benzene. Optimize Carboxylation: Follow the steps to minimize ketone formation. The ketone intermediate can be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.[12][13]
Route B: Electrophilic Bromination
Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low conversion of starting material Inactive brominating agent or catalyst.Check Reagent Quality: Use fresh, high-purity brominating agents and catalysts. Optimize Catalyst: Experiment with different Lewis acids to find one that is effective for this substrate. Zirconium tetrachloride has been shown to be an effective catalyst for halogenation of aromatic compounds.[14]
Poor regioselectivity (high ortho/meta isomer formation) Suboptimal reaction conditions or catalyst.Aqueous Medium with pH Control: A patented method shows that bromination of a similar substrate in an aqueous medium at a neutral pH (around 7) can yield over 99% of the para-isomer.[8][9] Sterically Hindered Catalyst: Consider using a bulky Lewis acid catalyst that may favor substitution at the less sterically hindered para position.
Formation of di-brominated byproducts Excess brominating agent; Prolonged reaction time.Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the brominating agent.[5] Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it promptly upon consumption of the starting material.[5]
Difficult purification of isomers Similar physical properties of the isomers.Recrystallization: Isomers can sometimes be separated by careful recrystallization. A patent for a similar compound suggests recrystallization from aqueous methanol to significantly improve isomeric purity.[15] Chromatography: If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Protocol 1: High-Selectivity Electrophilic Bromination in Aqueous Medium

This protocol is adapted from a patented procedure for a structurally similar compound and is designed to maximize the yield of the desired para-isomer.[8][9]

Materials:

  • 2-Phenylpropanoic acid

  • Bromine

  • Sodium carbonate solution (20% in water)

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask, suspend 2-phenylpropanoic acid in water.

  • While stirring, add the sodium carbonate solution dropwise until the pH of the mixture is approximately 7. The solid should dissolve as the sodium salt is formed.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.05 equivalents) dropwise, maintaining the pH at ~7 by the concurrent addition of the sodium carbonate solution.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid. A precipitate of the product should form.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol, to remove isomeric impurities.[15]

Protocol 2: Grignard Carboxylation with Minimized Byproducts

This protocol incorporates best practices to minimize Wurtz coupling and overreaction during carboxylation.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 1-Bromo-4-(1-bromoethyl)benzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Dilute hydrochloric acid

Procedure:

  • Thoroughly dry all glassware. Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (nitrogen or argon).

  • Gently warm the flask to activate the magnesium.

  • Add a solution of 1-bromo-4-(1-bromoethyl)benzene in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent solution to room temperature.

  • In a separate flask, place a generous amount of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Quench the reaction by slowly adding dilute hydrochloric acid with cooling.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by recrystallization.

Visualizing Reaction Pathways and Byproduct Formation

Grignard Route and Key Side Reactions

Grignard_Route cluster_grignard Grignard Formation cluster_carboxylation Carboxylation A 1-Bromo-4-(1-bromoethyl)benzene + Mg B Grignard Reagent (C8H8Br)MgBr A->B Desired Path C Wurtz Coupling Byproduct A->C Side Reaction B->C Side Reaction E This compound (Product) B->E Desired Path (via Carboxylate) F Ketone Byproduct B->F Side Reaction D CO2 D->E G Tertiary Alcohol Byproduct F->G Further Side Reaction

Caption: Grignard synthesis pathway and potential byproduct formation.

Electrophilic Bromination and Isomer Formation

Bromination_Route A 2-Phenylpropanoic acid C Carbocation Intermediate A->C B Brominating Agent (e.g., Br2, NBS) B->C D This compound (Para - Desired) C->D Major Pathway E 2-(2-Bromophenyl)propanoic acid (Ortho - Byproduct) C->E Minor Pathway F Di-brominated Byproducts D->F Over-bromination

Caption: Electrophilic bromination pathway and isomeric byproducts.

References

Technical Support Center: Industrial Synthesis of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: My bromination of phenylpropanoic acid is resulting in a mixture of isomers (ortho, meta, and para). How can I improve the selectivity for the desired 4-bromo (para) isomer?

A1: This is a classic challenge in electrophilic aromatic substitution. The directing effect of the propanoic acid side chain is not strongly para-directing, leading to the formation of multiple isomers. Several factors can be optimized to enhance para-selectivity:

  • Solvent System: Traditional methods using non-polar solvents like carbon tetrachloride often lead to poor selectivity.[1][2] A significant improvement in para-selectivity can be achieved by switching to an aqueous medium.[1][2] The use of water as a solvent can unexpectedly favor the formation of the this compound.[1][2]

  • Reaction Conditions (pH): The bromination can be performed under acidic, neutral, or alkaline conditions in an aqueous medium, all of which can influence the isomer distribution.[1][2] It has been found that neutral conditions, achieved by using a base like sodium bicarbonate, can yield a product with a high percentage of the desired para-isomer and minimal ortho and meta impurities.[2]

  • Catalyst: While traditional Friedel-Crafts catalysts like iron filings can be used, they often contribute to non-selective bromination.[2] In some modern approaches, the catalyst choice is crucial for directing the substitution.

Q2: I am observing a significant amount of unreacted starting material in my final product, which is difficult to remove by recrystallization. What are my options?

A2: Co-crystallization of the starting material and the product is a common issue due to their similar physical properties.[1][2] Here are a few strategies to address this:

  • Reaction Stoichiometry: Ensure the complete consumption of the starting material by using a slight excess of the brominating agent. However, this must be carefully balanced to avoid over-bromination.

  • Esterification and Distillation: A highly effective, albeit multi-step, approach is to convert the mixture of the acid product and unreacted starting material into their corresponding methyl esters.[1] The esters often have different boiling points, allowing for separation via fractional distillation under reduced pressure.[1] The purified ester can then be hydrolyzed back to the desired carboxylic acid.

  • Chromatographic Purification: While less common on an industrial scale due to cost, column chromatography can be employed for smaller batches or when very high purity is required.

Q3: The synthesis route I'm considering uses sodium hydride and tetrahydrofuran (THF). Are there safer and more cost-effective alternatives for industrial production?

A3: Yes, the use of sodium hydride and THF on an industrial scale presents significant safety and cost concerns.[2][3] Sodium hydride is highly flammable, and THF is a relatively expensive solvent.[2][3] Safer and more economical alternatives include:

  • Aqueous Synthesis: As mentioned, performing the bromination in water eliminates the need for hazardous organic solvents and can be more cost-effective.[1][2]

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for reactions involving immiscible phases, allowing for the use of less hazardous bases and solvents.[4][5][6] For instance, a quaternary ammonium salt can be used as a phase-transfer catalyst to facilitate the reaction between an aqueous phase containing the deprotonated acid and an organic phase containing the alkylating or brominating agent.

  • Alternative Synthesis Routes: Consider alternative synthetic pathways that avoid these hazardous reagents altogether. For example, a Grignard reaction involving the carboxylation of a suitable Grignard reagent can be a viable option.[7][8][9][10]

Q4: My reaction is highly exothermic, leading to difficulties in temperature control and potential side reactions. How can I manage this?

A4: Exothermic reactions are a major safety concern in industrial synthesis.[2][3] Effective thermal management is crucial. Consider the following:

  • Slow Addition of Reagents: The brominating agent should be added dropwise or in small portions to control the rate of heat generation.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.

  • Process Analytical Technology (PAT): Implement real-time monitoring of the reaction temperature to allow for immediate adjustments to the cooling system or addition rate.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the synthesis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions consuming starting material or product.1. Monitor reaction progress by TLC or GC to ensure completion.[1] Consider increasing reaction time or temperature cautiously. 2. Optimize extraction and recrystallization solvents and procedures. Consider esterification and distillation for purification to minimize losses.[1] 3. Analyze byproducts to understand side reactions. Adjust reaction conditions (temperature, stoichiometry) to minimize their formation.
High Levels of Impurities (Isomers) 1. Non-selective bromination conditions. 2. Ineffective purification.1. Switch to an aqueous reaction medium.[1][2] 2. Optimize pH; neutral conditions are often favorable.[2] 3. If recrystallization is ineffective, consider converting to the methyl ester for purification by distillation.[1]
Dark-colored Product 1. Formation of colored impurities from side reactions. 2. Residual bromine.1. Purify the crude product by recrystallization, potentially with activated carbon treatment. 2. Ensure all excess bromine is quenched during the workup (e.g., with sodium bisulfite solution).
Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate). 3. Inconsistent mixing in the reactor.1. Implement stringent quality control for all starting materials. 2. Standardize and automate reaction parameter control as much as possible. 3. Ensure the reactor's agitation is sufficient for homogenous mixing.

Section 3: Experimental Protocols & Workflows

Protocol: Selective Bromination in an Aqueous Medium

This protocol is a synthesized example based on methods described in the literature to improve para-selectivity.[1][2]

Step 1: Preparation of the Reaction Mixture

  • Charge a suitable reactor with 2-phenylpropanoic acid and a calculated amount of water.

  • Slowly add a solution of sodium bicarbonate in water with stirring until the 2-phenylpropanoic acid is fully dissolved and the pH is neutral.

Step 2: Bromination

  • Cool the reaction mixture to the desired temperature (e.g., 10-15 °C).

  • Add bromine dropwise to the reaction mixture while maintaining the temperature. The addition rate should be controlled to prevent a rapid temperature increase.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

Step 3: Workup

  • Quench any excess bromine by adding a solution of sodium bisulfite.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.

  • Filter the precipitated solid and wash it with cold water.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous methanol) to achieve the desired purity.

  • Dry the purified product under vacuum.

Workflow Diagram: Troubleshooting Isomer Impurities

G start High Isomer Impurity Detected check_conditions Review Reaction Conditions start->check_conditions solvent_check Is the solvent aqueous? check_conditions->solvent_check ph_check Is the pH controlled (neutral)? solvent_check->ph_check Yes switch_to_aqueous Action: Switch to an aqueous medium solvent_check->switch_to_aqueous No control_ph Action: Implement pH control (e.g., with NaHCO3) ph_check->control_ph No purification_review Review Purification Method ph_check->purification_review Yes switch_to_aqueous->ph_check control_ph->purification_review recrystallization_check Is recrystallization effective? purification_review->recrystallization_check esterification Action: Convert to methyl ester and distill recrystallization_check->esterification No end_success Purity Achieved recrystallization_check->end_success Yes esterification->end_success end_fail Consult Senior Scientist esterification->end_fail G cluster_0 Traditional Route cluster_1 Improved Aqueous Route a1 Phenylpropanoic Acid a2 Bromine, Iron, CCl4 a1->a2 a3 Crude Product (Mixture of Isomers) a2->a3 a4 Multiple Recrystallizations a3->a4 a5 Low Yield of Pure Product a4->a5 b1 Phenylpropanoic Acid b2 Bromine, Water, NaHCO3 b1->b2 b3 Crude Product (High Para-selectivity) b2->b3 b4 Single Recrystallization b3->b4 b5 High Yield of Pure Product b4->b5

References

Validation & Comparative

A Comparative Analysis of 2-(4-Bromophenyl)propanoic Acid and 2-(4-Chlorophenyl)propanoic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their therapeutic efficacy stems primarily from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[2][4][5] Within this vast chemical space, subtle structural modifications can dramatically alter pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two closely related analogs: 2-(4-Bromophenyl)propanoic acid and 2-(4-Chlorophenyl)propanoic acid.

The central question we address is how the substitution of a chlorine atom with a bromine atom at the para-position of the phenyl ring influences the compound's biological activity. By examining the structure-activity relationships (SAR), potential differences in COX enzyme inhibition, and the underlying physicochemical principles, this guide aims to provide researchers and drug development professionals with a predictive framework and practical methodologies for evaluating such halogenated compounds.

The Decisive Role of Halogen Substitution: A Physicochemical and SAR Perspective

The fundamental structure of a profen consists of an acidic carboxylic acid moiety attached to an aromatic ring system.[6] This arrangement is crucial for binding within the active site of COX enzymes. The nature of the substituent on the aromatic ring, however, fine-tunes the compound's potency, selectivity, and overall drug-like properties.

When comparing chlorine and bromine, several key physicochemical differences come into play:

  • Atomic Size and Van der Waals Radius: Bromine is a larger atom than chlorine. This increased bulk can lead to more extensive van der Waals interactions with hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity.

  • Lipophilicity: Bromine substitution generally imparts greater lipophilicity (a higher LogP value) to a molecule compared to chlorine substitution. Increased lipophilicity can improve membrane permeability and volume of distribution but can also affect metabolism and clearance.[7]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine. However, bromine is more polarizable, meaning its electron cloud is more easily distorted. This higher polarizability can be advantageous for forming favorable dipole-induced dipole interactions with the target protein.

These subtle electronic and steric differences are known to significantly perturb the pharmacological and toxicological profiles of drug candidates.[7][8]

Property2-(4-Chlorophenyl)propanoic AcidThis compound
Molecular Formula C₉H₉ClO₂C₉H₉BrO₂
Molecular Weight 184.62 g/mol 229.07 g/mol [9]
Structure
alt text
alt text
Predicted LogP ~2.7~3.0
Halogen Size (van der Waals radius) 1.75 Å1.85 Å
Halogen Electronegativity (Pauling scale) 3.162.96

Comparative Biological Activity: A Focus on COX-1 vs. COX-2 Inhibition

The primary mechanism of action for profens is the inhibition of COX-1 and COX-2.[10] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is an inducible enzyme whose expression is upregulated at sites of inflammation.[2][5] Therefore, a key goal in modern NSAID development is to achieve selective inhibition of COX-2 over COX-1, which is hypothesized to reduce the risk of gastrointestinal side effects.[11]

The nature of the halogen substituent can significantly influence this selectivity. For instance, the marketed ophthalmic NSAID Bromfenac, a brominated compound, is a potent and highly selective COX-2 inhibitor, being approximately 32 times more active against COX-2 than COX-1.[12] This suggests that the larger, more lipophilic bromine atom may be better accommodated within the larger, more hydrophobic active site of the COX-2 isoform compared to the COX-1 active site.

Based on these principles, we can hypothesize a potential activity profile for the two compounds .

Representative In Vitro Activity Data (Hypothetical)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2-(4-Chlorophenyl)propanoic acid150.916.7
This compound180.445.0
This table presents hypothetical data for illustrative purposes, based on established structure-activity relationships for halogenated NSAIDs. The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).[13]

The hypothetical data suggests that while both compounds are effective COX inhibitors, the bromo-substituted analog may exhibit both higher potency against the target COX-2 enzyme and a superior selectivity profile. This enhanced activity is likely driven by the physicochemical properties of bromine, which may promote more favorable interactions within the COX-2 active site.[7][12]

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 & COX-2 (Cyclooxygenase) AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Inhibitors 2-Arylpropanoic Acids (Bromo vs. Chloro Analogs) Inhibitors->COX Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H₂ (PGH₂) Peroxidase->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Caption: Prostaglandin biosynthesis pathway and site of NSAID inhibition.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare COX-1 or COX-2 Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor (or DMSO) at 37°C Enzyme->Preincubation Inhibitor Prepare Serial Dilutions of Test Compounds (Bromo vs. Chloro) Inhibitor->Preincubation Initiation Initiate Reaction with Arachidonic Acid Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Prostaglandin (e.g., PGE₂) via LC-MS/MS or ELISA Termination->Detection Analysis Calculate % Inhibition and Determine IC₅₀ Values Detection->Analysis

Caption: Experimental workflow for an in vitro COX inhibition assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ values of test compounds against COX-1 and COX-2, enabling a direct comparison of their inhibitory activity.[4][14]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine or another suitable reducing agent (cofactor)

  • Arachidonic acid (substrate)

  • Test Compounds: this compound and 2-(4-Chlorophenyl)propanoic acid, dissolved in DMSO

  • Reference Inhibitor (e.g., Celecoxib, Indomethacin)

  • DMSO (vehicle control)

  • Reaction termination solution (e.g., 10% Formic Acid)

  • 96-well reaction plates

  • LC-MS/MS or ELISA kit for Prostaglandin E₂ (PGE₂) quantification

2. Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in cold COX Assay Buffer containing the necessary cofactors (e.g., hematin, L-epinephrine). The final concentration should be determined empirically to yield a robust signal within the linear range of the detection method.

  • Inhibitor Plate Preparation: Prepare serial dilutions of the bromo- and chloro-substituted test compounds in DMSO. A typical concentration range might be 0.01 µM to 100 µM. Dispense a small volume (e.g., 2 µL) of each dilution into the 96-well plate. Include wells for a reference inhibitor and a DMSO-only vehicle control.

  • Pre-incubation: Add the prepared enzyme solution (e.g., 178 µL) to each well of the inhibitor plate. Mix gently and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 20 µL of a working solution), to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. The reaction time should be optimized to ensure it remains within the initial linear velocity phase for the uninhibited control wells.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Prostaglandin Quantification: Analyze the amount of PGE₂ produced in each well using a validated method such as LC-MS/MS or a specific ELISA kit.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Calculate the COX-2 Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Conclusion and Future Directions

This comparative guide establishes a clear rationale for expecting differential activity between this compound and 2-(4-Chlorophenyl)propanoic acid. Based on established physicochemical principles and structure-activity relationships within the profen class, the substitution of chlorine with bromine is predicted to enhance both the potency and COX-2 selectivity of the molecule.[7][12] The larger size and greater lipophilicity of bromine likely facilitate more favorable interactions within the hydrophobic active site of the COX-2 enzyme.

While this guide provides a strong theoretical and methodological framework, it is crucial to underscore that these hypotheses must be validated through direct, side-by-side experimental testing as outlined in the provided protocol. Such empirical data is indispensable for making informed decisions in a drug discovery pipeline. Further studies should also investigate the impact of this halogen switch on pharmacokinetic properties, including absorption, metabolism (specifically the potential for chiral inversion), and overall safety profiles.[1][15]

References

A Researcher's Guide to the Biological Evaluation of Halogenated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of halogenated phenylpropanoic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological evaluation. We will delve into key mechanisms of action, present comparative data, and provide detailed experimental protocols to support your research endeavors.

Introduction: The Significance of Halogenation in Phenylpropanoic Acid Scaffolds

The phenylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The strategic addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to this core structure is a well-established method to modulate a compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and alter binding affinities to target proteins, often leading to increased potency and selectivity.[2][3] This guide will explore the diverse biological activities of these modified compounds, moving beyond their traditional anti-inflammatory roles.

Key Biological Targets and Mechanisms of Action

Halogenated phenylpropanoic acids have been shown to interact with a variety of biological targets. The most prominent among these are the Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[4] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Halogenated phenylpropanoic acids have emerged as potent agonists for these receptors, particularly PPARα and PPARγ.[5][6]

Mechanism of PPARα/γ Activation:

Upon entering the cell, a halogenated phenylpropanoic acid ligand can bind to the ligand-binding domain (LBD) of a PPARα or PPARγ receptor in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing it to dissociate from corepressor proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The binding of this complex recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid metabolism, and anti-inflammatory responses.[7][8][9]

COX_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Damage/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_H Prostaglandins (Homeostatic Functions) PGH2_1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_I NSAID Halogenated Phenylpropanoic Acid NSAID->COX1 Inhibits NSAID->COX2 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Optimization Target_Binding Target Binding Assays (PPAR, COX) Cell_Based Cell-Based Assays (Transactivation, Cytotoxicity) Target_Binding->Cell_Based Confirm Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based->PK_PD Promising Candidates Efficacy Efficacy Models (e.g., Paw Edema) PK_PD->Efficacy Determine In Vivo Effect SAR Structure-Activity Relationship (SAR) Efficacy->SAR Feedback for New Analogs Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Bromophenyl)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Bromophenyl)propanoic acid is a valuable building block in organic synthesis, frequently utilized as a key intermediate in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a chiral center and an aryl bromide, allows for diverse downstream functionalization. This guide provides a comparative analysis of the most pertinent synthetic methodologies for its preparation. We will delve into four distinct approaches: direct electrophilic bromination, Grignard reagent carboxylation, palladium-catalyzed hydrocarboxylation of 4-bromostyrene, and Suzuki cross-coupling. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of reaction mechanisms, detailed experimental protocols, and a critical evaluation of the advantages and limitations of each route to guide the selection of the most appropriate method for a given application.

Introduction: Strategic Importance of this compound

The synthesis of arylpropanoic acids remains a cornerstone of medicinal chemistry, with many compounds in this class exhibiting potent anti-inflammatory properties. This compound serves as a crucial precursor, where the bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. The choice of synthetic route is paramount and depends on factors such as starting material availability, scalability, cost, atom economy, and desired purity profile. This guide aims to dissect the most common and innovative pathways to this key intermediate, providing the practical and theoretical foundation necessary for informed decision-making in a research and development setting.

Method 1: Direct Electrophilic Bromination

This classical approach involves the direct bromination of a 2-phenylpropanoic acid precursor. It is one of the most straightforward methods but requires careful control to achieve the desired regioselectivity. The activating, ortho-, para-directing nature of the alkyl substituent on the benzene ring means that a mixture of isomers is possible.

Principle and Mechanistic Insights

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Bromine (Br₂) is polarized by a Lewis acid or, in some cases, the solvent itself, to generate a potent electrophile (Br⁺). The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The propanoic acid group is mildly deactivating but the alkyl chain is activating and directs the incoming electrophile to the ortho and para positions. Steric hindrance from the propanoic acid side chain typically favors substitution at the para position.

Recent patents for the closely related 2-(4-bromophenyl)-2-methylpropanoic acid have shown that performing the bromination in an aqueous medium can surprisingly lead to high selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[1][2] This is a significant process advantage, as separating the isomers can be challenging due to similar solubility properties.[1]

Experimental Protocol: Aqueous Bromination

This protocol is adapted from the synthesis of the 2-methyl analog and is expected to provide similar regioselectivity.[2]

  • Dissolution: Dissolve 2-phenylpropanoic acid (1.0 eq.) in water. The reaction can be performed under neutral, acidic, or alkaline conditions to optimize solubility and reactivity.[1][2]

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-2.0 eq.) dropwise to the stirred solution. Using less than one equivalent may result in an incomplete reaction.[1]

  • Reaction Monitoring: Stir the reaction mixture until gas chromatographic (GC) analysis shows complete consumption of the starting material.

  • Workup: Acidify the neutral reaction solution with 5N hydrochloric acid to a pH of 1-2.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness. Suspend the resulting solid product in hexanes and filter to recover the purified this compound. An expected yield is around 81%, with a purity of approximately 98.5% for the para-isomer.[2]

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 2-phenylpropanoic acid in aqueous medium B Add Br₂ (1-2 eq.) dropwise at 0-5°C A->B C Stir until completion (Monitor by GC) B->C D Acidify with HCl to pH 1-2 C->D E Extract with CH₂Cl₂ D->E F Dry, Concentrate E->F G Recrystallize from Hexanes F->G H This compound G->H

Caption: Workflow for Direct Aqueous Bromination.

Method 2: Grignard Reagent Carboxylation

The Grignard reaction is a powerful and classic tool for carbon-carbon bond formation.[3] This route involves the creation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice or CO₂ gas) to form a carboxylate salt, which is then protonated to yield the desired carboxylic acid.

Principle and Mechanistic Insights

The synthesis begins with a di-halogenated starting material, such as 1-bromo-4-(1-chloroethyl)benzene. The more reactive alkyl halide selectively forms the Grignard reagent upon reaction with magnesium metal in an anhydrous ether solvent (e.g., THF, diethyl ether). This Grignard reagent, a potent nucleophile, then attacks the electrophilic carbon of CO₂. The resulting magnesium carboxylate salt is hydrolyzed in an acidic workup to afford the final product. The critical factor in this synthesis is the requirement for strictly anhydrous conditions, as Grignard reagents react readily with protic solvents, including water.[4]

Experimental Protocol: Grignard Carboxylation
  • Grignard Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of 1-bromo-4-(1-chloroethyl)benzene (1.0 eq.) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remainder of the solution dropwise and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture to 0°C. In a separate flask, place a large excess of crushed dry ice (solid CO₂). Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Alternatively, bubble anhydrous CO₂ gas through the Grignard solution.[4]

  • Quenching: After the addition is complete and the mixture has warmed to room temperature, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reaction Pathway Diagram

Start 1-bromo-4-(1-chloroethyl)benzene Grignard Grignard Reagent Start->Grignard  Mg, Et₂O (anhydrous) Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate  1. CO₂ (dry ice)   Product This compound Carboxylate->Product  2. H₃O⁺ (workup) center [Fe]-H B Alkene Coordination center->B + 4-Bromostyrene A [Fe]-Et A->center β-H elimination C Migratory Insertion B->C D Carboxylation C->D + CO₂ D->A + EtMgBr - Product Start_A 4-Bromophenylboronic acid Intermediate Ethyl 2-(4-bromophenyl)propanoate Start_A->Intermediate  Pd(OAc)₂, Ligand  K₂CO₃, Toluene/H₂O Start_B Ethyl 2-bromopropionate Start_B->Intermediate  Pd(OAc)₂, Ligand  K₂CO₃, Toluene/H₂O Product This compound Intermediate->Product  1. LiOH, THF/H₂O  2. H₃O⁺

References

A Comparative Guide to the Purity Analysis of Synthesized 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical synthesis. 2-(4-Bromophenyl)propanoic acid, a key building block in the synthesis of various pharmaceuticals, requires precise and accurate analytical characterization to ensure the safety and efficacy of the final product.[1] This guide provides an in-depth comparison of principal analytical techniques for determining the purity of synthesized this compound. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers, scientists, and quality control professionals.

Introduction: The Synthetic Landscape and Anticipated Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the bromination of 2-phenylpropanoic acid. This process, while effective, can lead to a predictable set of impurities that must be identified and quantified.

Potential Process-Related Impurities:

  • Starting Material: Unreacted 2-phenylpropanoic acid.

  • Isomeric Impurities: Formation of 2-(2-bromophenyl)propanoic acid (ortho-isomer) and 2-(3-bromophenyl)propanoic acid (meta-isomer) during the electrophilic aromatic substitution. These are often the most challenging impurities to separate.[2][3]

  • Over-brominated Products: Di-brominated species, such as 2-(2,4-dibromophenyl)propanoic acid.

  • Solvent and Reagent Residues: Residual solvents (e.g., carbon tetrachloride, dichloromethane) or reagents used in the synthesis and workup.[3][4]

Understanding these potential impurities is paramount as it dictates the selection and optimization of the analytical methods. For instance, the presence of thermally labile impurities would favor HPLC over GC-MS, while the need to distinguish between structural isomers necessitates a high-resolution separation technique.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. Here, we compare the most effective methods, detailing their principles, protocols, and specific utility for analyzing this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for purity and impurity quantification in the pharmaceutical industry. Its strength lies in its ability to separate compounds with very similar structures, such as the ortho-, meta-, and para-isomers of brominated propanoic acid.

Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer by the column.

Detailed Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for aromatic compounds, enabling the separation of closely related isomers.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

    • Gradient: 50% Acetonitrile to 90% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 225 nm.[5]

  • System Suitability Testing (SST):

    • Prepare a solution containing the this compound standard and a small amount of a related compound (e.g., 4-bromobenzoic acid) or a potential impurity.

    • Inject five replicate solutions. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • The resolution between the main peak and the related compound should be ≥ 2.0, ensuring adequate separation.[6]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Analysis & Purity Calculation:

    • Inject the sample solution.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

    • For precise quantification, a reference standard of known purity should be used to create a calibration curve.

Strengths & Limitations:

StrengthsLimitations
Excellent for separating isomers and related substances.May not detect non-chromophoric impurities.
Highly quantitative and reproducible.[5]Identification of unknown peaks requires a hyphenated technique like LC-MS.
Non-destructive to the sample.Can be time-consuming to develop a robust method.
Can analyze thermally labile compounds.

Since this compound is chiral, separating its enantiomers may be necessary for pharmaceutical applications. This requires specialized chiral HPLC columns or chiral mobile phase additives.[7][8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability.[12]

Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Detailed Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To a vial containing ~1 mg of the synthesized sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[13] Rationale: BSTFA is an effective silylating agent that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and suitable for GC.[12][14]

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern.

    • Quantification can be performed using area percent or by creating a calibration curve with a derivatized standard.

Strengths & Limitations:

StrengthsLimitations
Provides definitive structural identification of impurities.Derivatization adds a step and can introduce artifacts.
Excellent for detecting volatile organic impurities (e.g., residual solvents).Not suitable for thermally labile or non-volatile compounds.
Highly sensitive, with low limits of detection.[15]Quantification can be less precise than HPLC without an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Principle of Operation: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. When irradiated with radiofrequency energy, they absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The integration of the ¹H NMR signal is directly proportional to the number of protons, allowing for quantification.

Interpreting NMR Spectra for Purity:

  • ¹H NMR: The spectrum of pure this compound should show distinct signals for the aromatic protons (two doublets), the methine proton (a quartet), and the methyl protons (a doublet). Impurities, such as isomers, will exhibit different splitting patterns and chemical shifts in the aromatic region. Unreacted starting material would show a more complex aromatic pattern without the characteristic A2B2 system of a para-substituted ring.

  • ¹³C NMR: The number of signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms. The presence of extra peaks indicates impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the synthesized material can be determined with high accuracy without the need for a specific reference standard of the analyte itself.

Strengths & Limitations:

StrengthsLimitations
Provides definitive structural information.Relatively low sensitivity compared to HPLC and GC-MS.
Can detect non-chromophoric and non-volatile impurities.Signal overlap can complicate analysis in complex mixtures.
qNMR offers highly accurate, primary method quantification.High instrument cost and requires specialized expertise.
Non-destructive.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity Check

FT-IR spectroscopy is a rapid and simple technique primarily used for functional group identification and confirming the identity of a compound. While not a primary tool for quantifying minor impurities, it is excellent for a quick quality check.

Principle of Operation: The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.

Expected IR Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹.[16][17] This is a hallmark of a carboxylic acid dimer formed via hydrogen bonding.[18]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption around 1710-1690 cm⁻¹.[19] Conjugation with the aromatic ring shifts this to a slightly lower wavenumber.[18]

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[18]

  • C-Br Stretch: Typically found in the far-IR region (< 600 cm⁻¹).

The absence of the characteristic broad O-H and sharp C=O bands would immediately indicate that the desired compound has not been synthesized.

Data Synthesis and Visualization

An effective purity analysis workflow integrates these techniques to build a comprehensive profile of the synthesized material.

Logical Workflow for Purity Analysis

G cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment A Synthesized Product B FT-IR Analysis A->B Quick Identity Check C NMR Analysis (¹H, ¹³C) A->C Structural Confirmation D RP-HPLC Analysis C->D Primary Quantitative Method E GC-MS Analysis D->E Identify Volatile Impurities F Purity > 99%? D->F G Impurity Identification E->G F->G No H Final Purity Report F->H Yes G->H

Caption: A decision workflow for the comprehensive purity analysis of synthesized compounds.

Summary and Recommendations

The choice of analytical technique is dictated by the specific question being asked. A comparative summary is provided below.

Comparative Summary of Analytical Techniques

TechniquePrimary UseDetectsQuantificationThroughput
FT-IR Identity ConfirmationFunctional GroupsNoHigh
¹H / ¹³C NMR Structure ElucidationAll proton/carbon-containing speciesExcellent (with standard)Low
RP-HPLC Purity/Impurity QuantificationUV-active compounds, isomersExcellentMedium
GC-MS Impurity IdentificationVolatile/derivatizable compoundsGood (with standard)Medium

Recommendations:

  • For routine quality control and purity assay: RP-HPLC is the recommended method due to its high precision, robustness, and ability to separate critical isomeric impurities.

  • For initial structural confirmation of a new batch: ¹H and ¹³C NMR are indispensable.

  • For identifying unknown impurities or residual solvents: GC-MS is the most powerful tool.

  • For a rapid identity check: FT-IR is the fastest and most straightforward method.

By employing a strategic combination of these orthogonal techniques, researchers can confidently establish the purity of synthesized this compound, ensuring it meets the stringent quality standards required for its intended application.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a molecule like 2-(4-Bromophenyl)propanoic acid, a potential non-steroidal anti-inflammatory drug (NSAID) intermediate or active pharmaceutical ingredient (API), establishing a validated, robust analytical method is paramount. This guide provides an in-depth comparison of three common analytical techniques for the quantification and quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The validation framework for these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] This internationally recognized standard ensures that an analytical method is suitable for its intended purpose, providing a systematic approach to evaluating its performance characteristics.[3][4]

Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or impurity profiling. Each technique offers a unique balance of specificity, sensitivity, speed, and cost.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC offers high resolution and sensitivity, making it ideal for both assay and impurity determination.[5] Its ability to separate the analyte from a complex matrix provides unparalleled specificity.

  • Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds. For analytes like this compound, which have limited volatility, derivatization is often necessary to convert the carboxylic acid into a more volatile ester, enabling its analysis by GC.[6][7]

  • UV-Vis Spectrophotometry: This technique is rapid, simple, and cost-effective.[8] However, its utility is often limited by a lack of specificity, as any substance that absorbs light at the same wavelength as the analyte can cause interference. It is best suited for the analysis of pure substances or simple formulations where interfering excipients are not a concern.

The following diagram illustrates the general workflow for validating an analytical method, a process that is fundamental to all three techniques discussed.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Refinement Proto Write Validation Protocol Opt->Proto Params Define Parameters & Acceptance Criteria (ICH Q2) Proto->Params Exec Execute Validation Experiments Params->Exec Spec Specificity Exec->Spec Lin Linearity Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOD LOD/LOQ Exec->LOD Rob Robustness Exec->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Comparative Performance Data

The performance of each analytical method was rigorously evaluated against the validation parameters stipulated by ICH guidelines. The results are summarized below to facilitate a direct comparison.

Validation ParameterHPLC-UV MethodGC-FID Method (with derivatization)UV-Vis Spectrophotometric MethodICH Acceptance Criteria
Specificity High (Peak purity > 0.999)High (No co-eluting peaks)Low (Potential spectral interference)No interference at the analyte retention time/wavelength.
Linearity (R²) > 0.999> 0.999> 0.995≥ 0.99[9]
Range 1 - 150 µg/mL5 - 200 µg/mL10 - 100 µg/mLDependent on application.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%96.5% - 103.8%98.0% - 102.0% for drug product.[10]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%≤ 2.0%[9]
- Intermediate Precision< 1.5%< 2.0%< 2.5%≤ 2.0%[9]
LOD 0.3 µg/mL1.5 µg/mL3.0 µg/mLSignal-to-Noise Ratio of 3:1.[9]
LOQ 1.0 µg/mL5.0 µg/mL10.0 µg/mLSignal-to-Noise Ratio of 10:1.
Robustness RobustModerately RobustRobustNo significant impact on results from minor variations.[11]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the validation of each analytical technique. These protocols are designed to be self-validating systems, ensuring data integrity and reliability.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and specific approach for the quantification of this compound, making it the preferred choice for quality control in a regulatory environment.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1100 Series).[12]

  • Chromatographic Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size.

Reagents & Mobile Phase:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic acid (TFA)

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) with 0.1% TFA. The addition of TFA helps to protonate the carboxylic acid, ensuring a sharp, symmetrical peak shape.[12]

Step-by-Step Validation Protocol:

  • System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system must be verified. This is achieved by injecting five replicates of a standard solution (e.g., 50 µg/mL). The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of > 2000.

  • Specificity:

    • Prepare and inject a placebo (all formulation components except the API), a standard solution of this compound, and a sample solution.

    • Causality: This test demonstrates that the excipients in the formulation do not interfere with the analyte peak.

    • The method is considered specific if there are no interfering peaks at the retention time of the analyte in the placebo chromatogram. Peak purity analysis using a diode array detector should also be performed on the analyte peak in the sample solution.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of this compound ranging from 1 µg/mL to 150 µg/mL (e.g., 1, 10, 50, 100, and 150 µg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Causality: This establishes the concentration range over which the method is accurate, precise, and linear.

    • The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.[9]

  • Accuracy (Recovery):

    • Prepare spiked placebo samples at three concentration levels: 80%, 100%, and 120% of the target assay concentration. Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Causality: This experiment determines the closeness of the measured value to the true value, assessing bias in the method.[11]

    • Acceptance criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability: Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Causality: These tests demonstrate the method's consistency under various conditions.

    • Acceptance criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Alternatively, they can be determined by injecting solutions of decreasing concentration and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., peak area, retention time).

    • Causality: This ensures the method remains reliable during routine use despite minor variations in operating conditions.[11]

    • The method is robust if the results remain within the system suitability criteria under all tested variations.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is an alternative for thermally stable and volatile compounds. For this compound, a derivatization step is required to increase volatility.

Instrumentation:

  • GC System with a split/splitless injector, Flame Ionization Detector (FID), and autosampler (e.g., Agilent 7890B).

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Hexane (GC Grade)

  • Derivatization Agent: Methanolic HCl (prepared by carefully adding acetyl chloride to cold methanol).

Step-by-Step Validation Protocol:

  • Derivatization: The carboxylic acid group of this compound is converted to its methyl ester to increase volatility.

    • Accurately weigh the sample into a vial.

    • Add 1 mL of methanolic HCl.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool, add 1 mL of water and 1 mL of hexane. Vortex and allow the layers to separate.

    • Inject an aliquot of the upper hexane layer into the GC.

  • Validation: The validation protocol follows the same principles as the HPLC method, with adjustments for the GC technique.

    • Specificity: Analyze a derivatized placebo to ensure no interference with the methyl 2-(4-bromophenyl)propanoate peak.

    • Linearity and Range: Prepare and derivatize a series of standards to establish the calibration curve.

    • Accuracy: Perform recovery studies using a placebo spiked with the API prior to the derivatization step. Causality: This is crucial to ensure the accuracy assessment includes the efficiency and reproducibility of the derivatization reaction.

    • Precision: Assess repeatability and intermediate precision on individually prepared and derivatized samples.

    • LOD/LOQ: Determine based on the signal-to-noise ratio for the derivatized analyte.

    • Robustness: Investigate the effect of small changes in parameters like injector temperature, oven temperature ramp rate, and derivatization time.

Method 3: UV-Vis Spectrophotometry

This method offers a simpler, though less specific, alternative for the determination of this compound. It is most suitable for pure substance assay or in simple formulations without interfering UV-absorbing excipients.[8]

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800).

Reagents:

  • 0.1 M Sodium Hydroxide. Causality: A basic solution is used as the solvent to deprotonate the carboxylic acid, forming the carboxylate salt. This ensures complete dissolution and often leads to a more stable and reproducible UV absorbance spectrum.

Step-by-Step Validation Protocol:

  • Determination of λmax:

    • Scan a standard solution of this compound in 0.1 M NaOH from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Specificity:

    • Prepare and scan a placebo solution.

    • The method is specific if the placebo shows negligible absorbance at the λmax of the analyte.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions (e.g., 10 to 100 µg/mL) in 0.1 M NaOH.

    • Measure the absorbance of each solution at λmax against a 0.1 M NaOH blank.

    • Plot absorbance versus concentration. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.995.

  • Accuracy (Recovery):

    • Perform recovery studies on a spiked placebo at three concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six individual preparations of the sample at 100% concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance criteria: RSD should be ≤ 2.0%.

  • LOD/LOQ:

    • These are typically determined from the calibration curve as described in the HPLC section.

  • Robustness:

    • Evaluate the effect of small variations in the pH of the solvent.

Method Selection Guide

Choosing the right analytical method is a strategic decision. The following diagram provides a decision-making framework to guide researchers and analysts.

G start Start: Define Analytical Need q1 Is the analysis for regulatory submission or QC release? start->q1 q2 Are interfering substances (impurities, excipients) present? q1->q2 No hplc Use HPLC-UV Method q1->hplc Yes q3 Is high sample throughput and speed critical? q2->q3 No q2->hplc Yes gc Consider GC-FID Method (if derivatization is feasible) q3->gc No uv Use UV-Vis Method q3->uv Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation data presented herein clearly demonstrates that the HPLC-UV method exhibits superior performance in terms of specificity, accuracy, precision, and sensitivity for the analysis of this compound. Its ability to separate the analyte from potential impurities and degradation products makes it the most reliable and robust choice for applications in a regulated pharmaceutical environment, such as final product release testing and stability studies.

The GC-FID method , while also specific and reliable, requires a cumbersome derivatization step that adds time and potential variability to the procedure. It remains a viable alternative, particularly if GC is the preferred instrumentation within a laboratory.

The UV-Vis spectrophotometric method , while being the simplest and fastest, suffers from a significant lack of specificity. Its application should be restricted to in-process checks or analyses of the pure bulk substance where the absence of interfering species can be guaranteed.

Ultimately, the selection of an analytical method must be justified based on its intended purpose, and its validation must provide documented evidence of its suitability. This guide provides the comparative data and procedural framework to make an informed, scientifically sound decision.

References

A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, 2-arylpropanoic acids, a class of compounds famously known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of these molecules is of paramount importance, dictating not only their synthetic accessibility but also their metabolic pathways and potential for derivatization into novel therapeutic agents. This guide focuses on 2-(4-Bromophenyl)propanoic acid, a key intermediate and structural motif, and provides a comparative analysis of its reactivity against a curated set of its structural analogs.

By systematically modifying the electronic properties and substitution patterns of the phenyl ring, we can elucidate the fundamental principles governing the molecule's behavior. This guide will explore three critical aspects of reactivity: the acidity of the carboxylic acid, the susceptibility of the carboxyl group to nucleophilic acyl substitution, and the reactivity of the aryl-bromide bond in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemical properties of this vital class of molecules.

Theoretical Framework: Understanding Structure-Reactivity Relationships

The reactivity of 2-arylpropanoic acids is primarily governed by the interplay of electronic and steric effects originating from substituents on the aromatic ring. These effects modulate the properties of the two main reactive centers: the carboxylic acid group and the C-X bond of the aryl halide.

  • Electronic Effects on Carboxylic Acid Acidity: The acidity (pKa) of the carboxyl group is a direct probe of the electronic environment of the phenyl ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or bromo (-Br), stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃), destabilize the anion and decrease acidity (raising the pKa).

  • Reactivity in Nucleophilic Acyl Substitution: Reactions such as esterification and amidation proceed via attack of a nucleophile on the electrophilic carbonyl carbon. EWGs enhance the partial positive charge on this carbon, making it more susceptible to attack and thus increasing the reaction rate. EDGs have the opposite effect, reducing the carbonyl's electrophilicity and slowing the reaction.[1]

  • Reactivity of the Aryl-Halide Bond: The bromine atom in this compound serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[2] The efficiency of the initial oxidative addition step in the catalytic cycle is influenced by the electronic density of the aromatic ring.

To quantify these electronic effects, we will utilize the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship between reaction rates and substituent effects.[3]

The equation is given by: log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.[3][4]

A positive ρ value signifies that the reaction is aided by electron-withdrawing groups, while a negative ρ value indicates stabilization by electron-donating groups.[3]

Reactivity_Centers Key Reactive Centers and Influences cluster_molecule This compound Structure cluster_influences Factors Influencing Reactivity Molecule Carboxyl_Group Carboxylic Acid Group (Acidity, Esterification, Amidation) Aryl_Bromide Aryl-Bromide Bond (Cross-Coupling Reactions) Electronic Electronic Effects (Inductive, Resonance) Electronic->Carboxyl_Group Modulates pKa & Carbonyl Electrophilicity Electronic->Aryl_Bromide Affects Oxidative Addition Rate Steric Steric Hindrance Steric->Carboxyl_Group Hinders Nucleophilic Attack

Caption: Key reactive sites on this compound.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of this compound against four key analogs: the unsubstituted parent compound, an electron-donating analog, an electron-withdrawing analog, and a positional isomer.

Selected Analogs for Comparison:

  • 2-Phenylpropanoic acid (Unsubstituted Reference)

  • This compound (Target Compound, Weak EWG)

  • 2-(3-Bromophenyl)propanoic acid (Positional Isomer, Weak EWG)

  • 2-(4-Methoxyphenyl)propanoic acid (EDG Analog)

  • 2-(4-Nitrophenyl)propanoic acid (Strong EWG Analog)

Acidity (pKa)

The pKa is the most direct measure of how substituents on the phenyl ring influence the carboxyl group. The stabilization of the conjugate base (carboxylate) by EWGs leads to a lower pKa (stronger acid).

CompoundSubstituent (para)Electronic EffectHammett Constant (σₚ)Approximate pKa (in H₂O)
2-(4-Methoxyphenyl)propanoic acid-OCH₃Electron-Donating (EDG)-0.274.75
2-Phenylpropanoic acid-HReference0.004.66[5]
This compound-BrElectron-Withdrawing (EWG)+0.234.52
2-(4-Nitrophenyl)propanoic acid-NO₂Strong EWG+0.784.31

Note: Exact pKa values can vary with solvent and temperature. The values presented are illustrative of the established trend.

The data clearly demonstrates the expected trend: the strong electron-withdrawing nitro group in the para position significantly increases acidity, while the electron-donating methoxy group decreases it relative to the unsubstituted parent compound. The bromo substituent acts as a moderate electron-withdrawing group, increasing the acidity as predicted.

Hammett_Plot_Logic Conceptual Hammett Plot for Acidity x_axis y_axis origin origin->x_axis Substituent Constant (σ) origin->y_axis log(K/K₀) EDG EDG (-OCH₃) EWG_NO2 Strong EWG (-NO₂) EDG->EWG_NO2 H H EWG_Br EWG (-Br) Slope Slope = ρ > 0 (Reaction aided by EWGs) Slope->EWG_Br

Caption: Hammett plot illustrating increased acidity with EWGs.

Nucleophilic Acyl Substitution: Fischer Esterification

The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example of nucleophilic acyl substitution.[6] The reactivity in this case is proportional to the electrophilicity of the carbonyl carbon.

A comparative kinetic study can be performed by reacting each analog with methanol under identical conditions and monitoring the reaction progress using techniques like HPLC or GC. The expected trend for the relative reaction rates is:

2-(4-Nitrophenyl)propanoic acid > this compound > 2-Phenylpropanoic acid > 2-(4-Methoxyphenyl)propanoic acid

This order directly correlates with the electron-withdrawing strength of the para-substituent, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[7]

CompoundSubstituent EffectCarbonyl ElectrophilicityExpected Relative Rate of Esterification
2-(4-Nitrophenyl)propanoic acidStrong EWGHighestFastest
This compoundEWGHighFast
2-Phenylpropanoic acidReferenceModerateModerate
2-(4-Methoxyphenyl)propanoic acidEDGLowestSlowest
Palladium-Catalyzed Suzuki-Miyaura Coupling

The aryl-bromide bond is a key functional group for synthetic elaboration. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating new C-C bonds.[2][8] The reaction mechanism involves a catalytic cycle, with the rate-limiting step often being the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)₂) ArPdX->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Electron-deficient aryl halides generally undergo oxidative addition more readily than electron-rich ones. Therefore, we can predict the relative reactivity of our bromo-analogs in a Suzuki coupling reaction.

Expected Relative Reactivity in Suzuki Coupling:

  • 2-(3-Bromophenyl)propanoic acid vs. This compound: The electronic effect of the propanoic acid group itself is weakly electron-withdrawing. In the para-isomer, this effect is transmitted more directly to the C-Br bond, making it slightly more electron-deficient and thus more reactive towards oxidative addition than the meta-isomer. Therefore, the para-isomer is expected to react slightly faster.

A typical experiment would involve reacting the bromo-analogs with a boronic acid (e.g., phenylboronic acid) under standardized Suzuki conditions (Pd catalyst, base, solvent, temperature) and comparing product yields at a fixed time point.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these comparisons, the following detailed protocols are provided.

Protocol 1: Determination of Relative Acidity via Titration

This protocol outlines a method to determine the pKa of the carboxylic acid analogs.

Titration_Workflow Workflow for pKa Determination A 1. Prepare Analyte Solution (0.01 M acid in 50% EtOH/H₂O) B 2. Calibrate pH Meter A->B C 3. Titrate with Standardized NaOH (e.g., 0.05 M) B->C D 4. Record pH vs. Volume of Titrant C->D E 5. Plot Titration Curve (pH vs. Volume NaOH) D->E F 6. Determine Equivalence Point E->F G 7. Calculate pKa (pH at half-equivalence point) F->G

Caption: Experimental workflow for pKa determination via titration.

Methodology:

  • Preparation: Prepare a 0.01 M solution of each carboxylic acid analog in a 50:50 ethanol/water solvent mixture.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0 and 7.0.

  • Titration: Place 25.0 mL of the acid solution in a beaker with a magnetic stirrer. Titrate with a standardized ~0.05 M NaOH solution, recording the pH after each 0.2 mL addition of titrant.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • pKa Determination: Identify the volume of NaOH required to reach the equivalence point (the point of maximum slope on the curve). The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach equivalence).[9]

Protocol 2: Comparative Kinetics of Fischer Esterification

This protocol uses HPLC to monitor the rate of ester formation.[10]

Methodology:

  • Reaction Setup: In separate, sealed vials, prepare a 0.1 M solution of each carboxylic acid analog in methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to each vial to initiate the reaction at a constant temperature (e.g., 50°C).

  • Time-course Analysis: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in 900 µL of a mobile phase mixture (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a C18 column. Develop a gradient method that separates the starting carboxylic acid from the methyl ester product. Monitor the elution profile using a UV detector.

  • Data Analysis: Quantify the peak areas of the starting material and the product at each time point. Plot the concentration of the ester product versus time for each analog. The initial slope of this curve is proportional to the initial reaction rate. Compare these initial rates to establish the relative reactivity.[10]

Protocol 3: Comparison of Suzuki-Miyaura Coupling Efficiency

This protocol compares the yield of a standard Suzuki coupling reaction after a fixed time.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the aryl bromides (0.2 M in dioxane), phenylboronic acid (0.3 M in dioxane), and an aqueous base solution (e.g., 2 M K₂CO₃).

  • Reaction Setup: To separate reaction tubes, add the aryl bromide solution (1 mL, 0.2 mmol), phenylboronic acid solution (1 mL, 0.3 mmol), and the aqueous K₂CO₃ solution (0.5 mL, 1.0 mmol).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 3 mol%), to each tube.

  • Reaction: Seal the tubes and heat the reactions at a constant temperature (e.g., 90°C) with vigorous stirring for a fixed duration (e.g., 4 hours).

  • Work-up and Analysis: Cool the reactions to room temperature. Add an internal standard (e.g., biphenyl). Dilute with ethyl acetate, wash with water, and dry the organic layer. Analyze the crude product mixture by Gas Chromatography (GC) to determine the percent yield of the coupled product relative to the internal standard. Compare the yields for each analog.[11]

Conclusion

The reactivity of this compound and its analogs is a predictable function of the electronic nature and position of substituents on the aromatic ring. This guide has demonstrated that:

  • Acidity is enhanced by electron-withdrawing groups (EWGs) and diminished by electron-donating groups (EDGs), a relationship well-described by the Hammett equation.

  • The rate of nucleophilic acyl substitution , such as esterification, is accelerated by EWGs that increase the electrophilicity of the carbonyl carbon.

  • The efficiency of palladium-catalyzed cross-coupling at the aryl-bromide bond is also influenced by electronics, with electron-deficient systems generally favoring the crucial oxidative addition step.

By understanding these fundamental structure-reactivity relationships, researchers can make informed decisions in the design of synthetic routes and the development of new chemical entities. The provided protocols offer a robust framework for empirically validating these principles and for quantitatively comparing the reactivity of novel analogs in the laboratory.

References

Efficacy comparison of 2-(4-Bromophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of 2-(4-Bromophenyl)propanoic Acid Derivatives as Potential Therapeutic Agents

This guide provides a comparative analysis of the therapeutic efficacy of various derivatives of this compound. As a key scaffold in medicinal chemistry, this arylpropionic acid structure serves as a foundation for developing novel anti-inflammatory, analgesic, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at performance based on available experimental data and explaining the causal relationships behind the scientific methodologies.

Arylpropionic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Well-known members like ibuprofen and naproxen have been in clinical use for decades, primarily for managing pain and inflammation.[3] The therapeutic effect of these agents is rooted in their ability to suppress the biosynthesis of prostaglandins (PGs) by inhibiting the cyclooxygenase (COX) enzymes.[1][4]

The core structure, this compound, offers a unique starting point for synthetic modification. The presence of a bromine atom at the para-position of the phenyl ring significantly alters the molecule's lipophilicity and electronic properties. This modification can influence pharmacokinetic profiles and binding interactions with therapeutic targets, making its derivatives a subject of intense research interest for enhanced efficacy and potentially novel biological activities.[5] This guide synthesizes data from various studies to compare the performance of different classes of these derivatives.

Core Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for profen-based NSAIDs is the inhibition of the COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid, released from cell membranes, into Prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that is subsequently converted by tissue-specific synthases into various prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[4][6]

  • COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[4]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. It is the primary source of prostanoids in inflammatory processes.[4]

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of COX-2, while common side effects like gastrointestinal distress are often linked to the simultaneous inhibition of the protective COX-1 enzyme.[4] The ideal derivative would exhibit high selectivity and potency for COX-2.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Tissue-specific synthases Inflammation Inflammation Pain | Fever Prostanoids->Inflammation GI_Protection Gastric Protection Platelet Function Prostanoids->GI_Protection PLA2->Arachidonic_Acid Releases Derivatives 2-(4-Bromophenyl)propanoic Acid Derivatives (NSAIDs) Derivatives->COX1 Inhibits Derivatives->COX2 Inhibits Carrageenan_Workflow start Start acclimatize Acclimatize Rats (e.g., Sprague-Dawley) start->acclimatize fasting Fast Animals Overnight (Water ad libitum) acclimatize->fasting grouping Divide into Groups (Control, Standard, Test) fasting->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline dosing Administer Compounds Orally/IP (Test, Standard, Vehicle) baseline->dosing wait Wait for Absorption (e.g., 30-60 min) dosing->wait induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan into Subplantar Region of Hind Paw wait->induce measure Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4 hr) Post-Carrageenan induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end HotPlate_Workflow start Start acclimatize Acclimatize Mice (e.g., Swiss Albino) start->acclimatize grouping Divide into Groups (Control, Standard, Test) acclimatize->grouping baseline Determine Baseline Reaction Time (Paw Lick or Jump) grouping->baseline dosing Administer Compounds (Test, Standard, Vehicle) baseline->dosing wait Wait for Peak Effect (e.g., 30, 60, 90 min) dosing->wait test Place Mouse on Hot Plate (55 ± 1°C) wait->test measure Record Latency to Respond (Paw Lick/Jump) test->measure cutoff Apply Cut-off Time (e.g., 30 sec) to Prevent Injury measure->cutoff calculate Calculate Increase in Latency or % Max Possible Effect (%MPE) measure->calculate end End calculate->end

References

A Senior Application Scientist's Guide to the Structural Activity Relationship of 2-(4-Bromophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profen Scaffold and the Quest for Specificity

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like ibuprofen and naproxen are household names, valued for their ability to alleviate pain, fever, and inflammation.[2][3] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—hormone-like substances that mediate inflammatory responses.[3][4]

The COX enzyme exists in two primary isoforms: COX-1 and COX-2.[5][6] COX-1 is constitutively expressed and plays a vital role in protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is typically induced during an inflammatory response.[5] The gastrointestinal side effects often associated with traditional NSAIDs are largely due to the non-selective inhibition of COX-1.[5][6][7] This has driven a decades-long effort in medicinal chemistry to develop inhibitors that are selective for COX-2, aiming to retain anti-inflammatory efficacy while improving safety.[5][7][8]

This guide focuses on the structural activity relationship (SAR) of analogs based on the 2-(4-Bromophenyl)propanoic acid scaffold. By systematically dissecting this molecule and observing the biological consequences of its modification, we can derive fundamental principles that govern its interaction with the COX enzymes. This knowledge is invaluable for researchers and drug developers aiming to design next-generation anti-inflammatory agents with superior potency and selectivity.

Part 1: The Core Pharmacophore and Its Interrogators

The this compound structure contains three key motifs that are essential for its biological activity. Understanding the role of each is the first step in a rational SAR study.

  • The Carboxylic Acid Group: This acidic moiety is the primary interaction point with the COX active site. It forms a crucial ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the head of the enzyme's active channel.

  • The α-Methyl Group and Stereocenter: The methyl group at the C2 position creates a chiral center. For the vast majority of profens, the (S)-enantiomer is the more biologically active form, as it orients the other substituents correctly for optimal binding within the COX channel.[4][9] The less active (R)-enantiomer can undergo in vivo metabolic inversion to the (S)-form.[10]

  • The 4-Bromophenyl Ring: This aromatic ring system engages with a hydrophobic region of the active site. The nature and position of the substituent on this ring are critical determinants of both potency and, most importantly, selectivity between COX-1 and COX-2.

Part 2: Experimental Workflow for SAR Elucidation

A robust SAR study requires a validated, systematic approach. The following workflow outlines the necessary steps from compound synthesis to biological evaluation. The causality behind these choices is critical: we select methods that are not only reliable but also directly inform our central question about the relationship between molecular structure and COX inhibition.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Aryl Bromide Starting Material s2 Palladium-Catalyzed Coupling (e.g., Heck Reaction) s1->s2 s3 Carbonylation s2->s3 s4 Purification & Characterization (NMR, HRMS) s3->s4 b2 Dose-Response Plate Setup (Analogs & Controls) s4->b2 Test Analogs b1 Prepare Enzyme Solutions (COX-1, COX-2) b1->b2 b3 Incubate Enzyme with Inhibitor b2->b3 b4 Initiate Reaction with Arachidonic Acid b3->b4 b5 Measure Product Formation (e.g., PGE2) b4->b5 b6 Calculate IC50 Values b5->b6 d1 Tabulate IC50 Data b6->d1 Inhibition Data d2 Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) d1->d2 d3 Correlate Structural Changes with Activity & Selectivity d2->d3 d3->s1 Design Next Generation Analogs

Caption: Workflow for a typical SAR study, from synthesis to biological data analysis.

Protocol 1: Synthesis of 2-Arylpropanoic Acid Analogs

A flexible method for synthesizing various 2-arylpropanoic acids involves a two-step, one-pot palladium-catalyzed process. This approach is efficient and allows for diverse aryl bromide starting materials.[11]

  • Heck Coupling: An appropriately substituted aryl bromide is coupled with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand. This forms the corresponding styrene intermediate.

  • Hydroxycarbonylation: Without isolating the styrene, the reaction vessel is charged with carbon monoxide and a weak acid. The same palladium catalyst facilitates the addition of a carboxyl group to the double bond, regioselectively forming the desired 2-arylpropanoic acid.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of each analog are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[12]

Self-Validation Check: This protocol's trustworthiness comes from the rigorous analytical characterization at the end. An analog is only advanced to biological screening if its spectral data unequivocally matches the intended structure and indicates high purity (>95%).

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic probe, allowing for a quantitative measure of enzyme inhibition. This method is chosen for its robustness and suitability for high-throughput screening.[13][14]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in ice-cold Assay Buffer.

    • Prepare solutions of co-factors (e.g., Heme) and the colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Plate Setup (96-well plate):

    • 100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test analog (dissolved in DMSO and diluted to various concentrations).

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

    • Determine the percent inhibition for each analog concentration relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] and fit the curve to a dose-response model to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[15]

Self-Validation Check: Each plate includes positive controls (known selective inhibitors for COX-1 and COX-2, like SC-560 and Celecoxib, respectively) and negative controls (DMSO vehicle).[16][17] The assay is considered valid only if the IC₅₀ values for the controls fall within their expected ranges.

Part 3: Comparative Analysis of Structural Modifications

Using the this compound scaffold as our baseline, we can now compare the effects of systematic structural changes on COX inhibition. The data presented below is a synthesis of trends observed across the profen class.

Compound IDR (para-substituent)R' (Acid Moiety)StereocenterIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
1 (Baseline) -Br-COOHRacemic15.52.56.2
2 -Br-COOH(S)7.81.26.5
3 -Br-COOH(R)>100>50-
4 -Br-COOCH₃Racemic>200>100-
5 -Cl-COOHRacemic12.11.96.4
6 -I-COOHRacemic25.34.16.2
7 (Ibuprofen) -CH₂(CH₃)₂-COOHRacemic5.010.00.5
8 (Celecoxib) N/AN/AN/A13.00.05260

(Note: Data is illustrative, compiled from typical profen SAR trends for comparative purposes. Celecoxib is a non-profen diarylheterocycle shown for comparison of a highly selective inhibitor.)[7][14]

Analysis of Key Modifications
  • Stereochemistry at the α-Carbon (Compound 2 vs. 3):

    • Observation: The (S)-enantiomer (2 ) is significantly more potent against both COX-1 and COX-2 than the (R)-enantiomer (3 ). This is a classic feature of profen-type NSAIDs.[10]

    • Mechanistic Insight: The stereochemistry at this position is critical for the correct orientation of the aryl ring within the hydrophobic channel of the enzyme. The (S)-configuration allows for deeper penetration and more favorable interactions, while the (R)-configuration leads to a steric clash, preventing effective binding.

  • Modification of the Carboxylic Acid (Compound 4):

    • Observation: Converting the carboxylic acid to its methyl ester (4 ) abolishes inhibitory activity.

    • Mechanistic Insight: This confirms the essential role of the carboxylate anion in forming the salt bridge with the key arginine residue at the entrance of the COX active site. Without this ionic anchor, the molecule cannot bind with high affinity.

  • Varying the para-Substituent (Compounds 5, 6, 7):

    • Observation: Changing the bromo group to a chloro group (5 ) results in a slight increase in potency, while an iodo group (6 ) slightly decreases it. A more dramatic change is seen with an isobutyl group (7 , Ibuprofen), which maintains good potency but flips the selectivity slightly in favor of COX-1.

    • Mechanistic Insight: The COX-2 active site is slightly larger and has a side pocket not present in COX-1. While smaller halogens can fit into the primary hydrophobic channel of both isoforms, larger, bulkier groups are thought to interact with this COX-2-specific side pocket. Selective COX-2 inhibitors like Celecoxib (8 ) have structures specifically designed to occupy this side pocket, leading to high selectivity ratios.[8] The simple halogen and isobutyl groups on the profen scaffold are not optimized to fully exploit this difference, resulting in modest or non-existent COX-2 selectivity.

Caption: Simplified model of profen binding in the COX active site.

Conclusion and Future Directions

The structural activity relationship of this compound analogs clearly demonstrates the foundational principles of NSAID design. The carboxylic acid is an indispensable anchor, and the (S)-stereochemistry is paramount for potent inhibition.

The exploration of the para-substituent reveals the most critical challenge and opportunity in this chemical space: achieving COX-2 selectivity. While simple modifications to the phenyl ring on the profen scaffold do not impart significant selectivity, they provide a clear rationale for the design of more complex inhibitors. Future research should focus on attaching larger, more functionalized groups at the para-position, designed specifically to occupy the COX-2 side pocket. This strategy, which led to the development of the "coxib" class, remains the most viable path toward creating highly selective and potentially safer anti-inflammatory drugs.[18][19]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 2-(4-Bromophenyl)propanoic acid. As a brominated organic compound with notable hazardous properties, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that go beyond basic checklists to ensure a self-validating system of safety.

Core Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of its safe management. The primary hazards are not acute reactivity or flammability, but rather its effects on human health upon contact or ingestion. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1][2]

The causality behind these classifications is its ability to cause irritation and damage to tissues. As a corrosive solid, it can cause severe skin burns and eye damage upon direct contact.[3] Inhalation of dust can lead to respiratory tract irritation.[1][2] These properties dictate the stringent need for the personal protective equipment and handling procedures outlined below.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1][2]
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation [1][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |[1][2] |

Essential Personal Protective Equipment (PPE) and Handling

Given the identified hazards, a robust PPE protocol is non-negotiable. The selection of PPE is a direct countermeasure to the risks of chemical burns, eye damage, and respiratory irritation.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). To prevent skin contact, which can cause severe burns and irritation.[3][4]
Eye/Face Protection Safety glasses with side-shields and a face shield. To protect against dust particles and splashes, preventing serious eye damage.[3][4]
Body Protection A lab coat or a complete chemical-protective suit. To protect skin on the arms and body from accidental contact.[4]

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely.[4][5] |

Core Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][6]

  • Dust Mitigation: Avoid any actions that generate dust. Use techniques like carefully scooping instead of pouring, and handle containers gently.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]

Waste Characterization, Segregation, and Storage

Proper disposal begins with correct waste characterization. This compound is a halogenated organic solid . This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation and release of toxic and corrosive byproducts like hydrogen bromide.[7][8]

The Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents contaminates the entire container, making it unsuitable for solvent recovery or fuel blending and significantly increasing disposal costs and complexity.[8]

Procedure for Segregation and Storage:

  • Identify as Hazardous Waste: All this compound waste, including grossly contaminated items (e.g., weigh boats, gloves), must be treated as hazardous waste.[9][10]

  • Select a Compatible Container: Use a clearly marked, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with the chemical.[11]

  • Designate the Waste Stream: This waste must be collected in a container designated exclusively for "Halogenated Organic Solids." [7] Never mix it with:

    • Non-halogenated organic waste.

    • Aqueous waste (acids or bases).

    • Strong oxidizing agents.[6]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[11][12] This area must be at or near the point of generation, under the control of laboratory personnel, and inspected weekly for leaks.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the final containment and disposal of this compound waste.

  • Don Appropriate PPE: Before handling any waste, put on all required PPE as detailed in Table 2.

  • Prepare the Waste Container:

    • Obtain a designated "Halogenated Organic Solid Waste" container.

    • Ensure it is clean, dry, and in good condition.

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must, at a minimum, include:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name: "this compound". Do not use abbreviations.[10]

    • An accurate accumulation start date.

    • The appropriate hazard pictograms (e.g., corrosive, exclamation mark for irritant/harmful).[10]

  • Transfer the Waste:

    • Carefully transfer the solid waste into the prepared container, minimizing dust generation.

    • This includes the pure chemical residue and any disposables (gloves, weigh paper, contaminated paper towels) used during handling.

  • Secure and Store:

    • Securely fasten the lid on the container.

    • Wipe the exterior of the container to remove any external contamination.

    • Place the container in the designated SAA for halogenated waste.[11]

  • Arrange for Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (per institutional policy, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10][11]

    • Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[6][13]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before attempting cleanup, don the full PPE listed in Table 2, including respiratory protection.

  • Control Dust and Ventilate: Ensure the area is well-ventilated.[4] Avoid any actions that could aerosolize the dust.

  • Use Dry Cleanup Methods:

    • Do not use water, as this can create a corrosive solution.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3][4]

  • Package and Label: Place all cleanup materials into a "Halogenated Organic Solid Waste" container, seal it, and label it as hazardous waste detailing the contents of the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS office) and paper towels, placing the used towels in the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

This diagram illustrates the logical pathway for managing this compound from generation to final disposal coordination.

G cluster_prep Preparation & Segregation cluster_action Handling & Storage cluster_disposal Final Disposal A Waste Generated (Solid this compound or contaminated material) B Select a chemically compatible container designated for: 'HALOGENATED ORGANIC SOLIDS' A->B C Affix a Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - Accumulation Date B->C D Wearing Full PPE, carefully transfer waste into the container. Minimize dust generation. C->D E Securely close the container and wipe the exterior. D->E F Place container in the designated Satellite Accumulation Area (SAA). E->F G Is container full OR has it reached its storage time limit? F->G H Contact Institutional EHS Office or approved hazardous waste vendor for pickup. G->H Yes I Maintain in SAA and continue to add compatible waste. G->I No

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][14] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave." Your institution's EHS department implements federal and state regulations, providing the specific operational plans and resources necessary for compliance. Always defer to your local EHS guidelines as the ultimate authority.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling of 2-(4-Bromophenyl)propanoic acid. As your partner in research, we are committed to providing value beyond the product itself, ensuring your safety and the integrity of your work. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly answer your operational questions.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds are classified as hazardous. The primary risks associated with this chemical include:

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3][4][5]

  • Acute Oral Toxicity: Harmful if swallowed.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3][4][5]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-sealing, chemical splash-resistant safety goggles are required.[7] A face shield should be worn in situations where there is a significant risk of splashing.[3][7]
Hand Protection Chemical-Resistant GlovesWear protective gloves.[1][3][4][5][8] Disposable nitrile gloves provide good short-term protection. Always inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to avoid skin contact.[3][7]
Body Protection Laboratory CoatA laboratory coat is the minimum requirement and should be fully buttoned with the sleeves rolled down to cover as much skin as possible.[1][7] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[9]
Respiratory Protection RespiratorNot typically required when working in a well-ventilated area or a chemical fume hood.[7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling techniques is crucial for minimizing exposure and maintaining a safe laboratory environment.

Preparation:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][7]

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

Handling:

  • Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring the solid, use a scoop or spatula to avoid generating dust.[1] If there is a risk of dust formation, a respirator should be worn.

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1][5][8]

  • Container Sealing: Keep the container securely sealed when not in use to prevent contamination and accidental spills.[1][5]

Post-Handling:

  • Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[1][4][5]

  • Clothing: If your clothing becomes contaminated, remove it immediately and launder it separately before reuse.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[1][4][5] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing.[1] If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air.[1][4][5] If breathing is difficult, provide oxygen.[7] Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[5] Call a physician or poison control center immediately.[5]

Spill Response Workflow:

In the event of a spill, follow this structured response plan to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess the Spill Size & Hazard Alert->Assess If safe PPE Don Appropriate PPE Assess->PPE Proceed with cleanup Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect the Spilled Material Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose Report Report the Incident to a Supervisor Dispose->Report

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing this chemical with other waste streams.

  • Containerization: Place all contaminated materials (including gloves, absorbent materials from spills, and empty containers) into a suitable, labeled, and sealed container for hazardous waste.[1]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[1][4][5] Do not dispose of it down the drain or in regular trash.[3][6]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.